molecular formula C9H11F3N2 B1425708 1-Cyclopentyl-3-(trifluoromethyl)pyrazole CAS No. 1469202-47-8

1-Cyclopentyl-3-(trifluoromethyl)pyrazole

カタログ番号: B1425708
CAS番号: 1469202-47-8
分子量: 204.19 g/mol
InChIキー: QEJYBYQGUSANCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Cyclopentyl-3-(trifluoromethyl)pyrazole (C9H11F3N2 ) is a chemical compound of significant interest in scientific research and development, particularly as a versatile synthetic intermediate. The cyclopentyl and trifluoromethyl groups attached to the pyrazole core are valuable motifs in medicinal and agrochemical chemistry. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability in bioactive molecules . Compounds with a cyclopentyl substituent, similar to this one, are frequently employed as key building blocks in synthetic pathways . Researchers value this compound for developing new active ingredients. Its structural features make it a promising precursor for creating candidates in pharmaceutical discovery and for advanced crop protection agents . The presence of the pyrazole ring provides a robust scaffold for further functionalization, allowing for the creation of diverse compound libraries. This product is intended for laboratory research purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

特性

IUPAC Name

1-cyclopentyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJYBYQGUSANCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Process Chemistry Whitepaper: Regioselective Synthesis and Functionalization of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a proven strategy to modulate pKa, enhance lipophilicity, and improve the metabolic stability of drug candidates. When paired with a cyclopentyl moiety—which provides a specific steric footprint ideal for occupying hydrophobic pockets in kinase domains—the resulting 1-cyclopentyl-3-(trifluoromethyl)pyrazole core becomes a highly privileged building block.

This technical guide details the regioselective synthesis of the pyrazole core and its subsequent functionalization into two critical downstream intermediates: 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole [1] and 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid [2],[3]. By understanding the mechanistic causality behind each transformation, process chemists can ensure high-fidelity, scalable production.

Mechanistic Rationale: Solving the Regioselectivity Challenge

The primary challenge in synthesizing 1-alkyl-3-(trifluoromethyl)pyrazoles is avoiding the formation of the 5-CF₃ regioisomer. Traditional condensation of 1,1,1-trifluoro-2,4-pentanedione with alkylhydrazines yields near 1:1 isomeric mixtures due to competing nucleophilic attacks on the two structurally similar carbonyls.

The Enaminone Solution: To enforce strict regiocontrol, this protocol utilizes an enaminone—specifically 1,1,1-trifluoro-4-(dimethylamino)but-3-en-2-one.

  • Causality of Regiocontrol: The terminal, less sterically hindered primary amine (–NH₂) of cyclopentylhydrazine is highly nucleophilic. It selectively attacks the highly electrophilic β-carbon of the enaminone via a Michael-type addition.

  • Irreversible Commitment: The subsequent elimination of dimethylamine gas (a physical indicator of reaction progress) forms a stable hydrazone intermediate. The internal secondary amine (–NH) is then perfectly positioned to attack the trifluoromethyl ketone, driving cyclization and dehydration exclusively to the 3-CF₃ isomer.

Mechanism A Cyclopentylhydrazine C Michael Addition (Regioselective Attack) A->C EtOH, DIPEA B Enaminone (CF3-CO-CH=CH-NMe2) B->C EtOH, DIPEA D Hydrazone Intermediate C->D - HNMe2 E Cyclization & Dehydration D->E F 1-Cyclopentyl-3-(CF3)pyrazole E->F - H2O

Fig 1. Regioselective mechanism for 3-CF3 pyrazole formation via enaminone condensation.

Quantitative Data & Target Intermediates

The following table summarizes the physicochemical properties of the synthetic pipeline's key milestones.

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Synthetic Function
1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazoleN/AC₉H₁₁F₃N₂204.19Core Scaffold
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole1437794-36-9C₉H₁₀BrF₃N₂283.09Halogenated Electrophile
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid2304634-13-5C₉H₁₂BF₃N₂O₂248.01Cross-Coupling Nucleophile

Self-Validating Experimental Protocols

Synthesis S1 Core Synthesis P1 Pyrazole Core S1->P1 S2 Bromination (NBS) P2 4-Bromo Derivative CAS: 1437794-36-9 S2->P2 S3 Borylation (n-BuLi, Borate) P3 4-Boronic Acid CAS: 2304634-13-5 S3->P3 P1->S2 P2->S3

Fig 2. Three-step synthetic pipeline from pyrazole core to the versatile 4-boronic acid.

Step 1: Synthesis of the Pyrazole Core Scaffold

Objective: Assemble 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole.

  • Preparation: Suspend cyclopentylhydrazine hydrochloride (1.0 equiv) in absolute ethanol. Add N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise to liberate the free hydrazine base.

  • Addition: Slowly add 1,1,1-trifluoro-4-(dimethylamino)but-3-en-2-one (1.05 equiv) at 0 °C. Causality: The enaminone is visually yellow; controlling the temperature prevents runaway exothermic degradation.

  • Cyclization: Heat the mixture to 80 °C (reflux) for 4 hours.

  • Self-Validation Checkpoint: The reaction is complete when the yellow color of the enaminone fully dissipates and the evolution of dimethylamine gas (detectable by a basic pH strip held over the condenser) ceases. GC-MS will confirm a single peak at m/z 204.

Step 2: Electrophilic C4-Bromination

Objective: Synthesize 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1437794-36-9)[1].

  • Preparation: Dissolve the pyrazole core in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 equiv) in small portions. Causality: Despite the electron-withdrawing nature of the –CF₃ group, the C4 position remains highly nucleophilic due to the resonance donation from the pyrazole nitrogens. NBS in DMF provides a mild, homogenous source of electrophilic bromine, preventing oxidative degradation of the cyclopentyl ring.

  • Workup: Stir at room temperature for 2 hours, then quench with 10% aqueous sodium thiosulfate to neutralize residual active bromine. Extract with ethyl acetate.

  • Self-Validation Checkpoint: ¹H-NMR of the crude mixture must show the complete disappearance of the characteristic pyrazole C4–H singlet (typically around δ 6.5 ppm).

Step 3: Halogen-Metal Exchange and Borylation

Objective: Synthesize 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS: 2304634-13-5)[2],[3].

  • Lithiation: Dissolve the 4-bromo intermediate in strictly anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Causality: The low temperature traps the highly reactive organolithium species, preventing unwanted ring-opening or dimerization.

  • Borylation: After 30 minutes, rapidly inject triisopropyl borate (B(OiPr)₃, 1.5 equiv). Causality: Triisopropyl borate is sterically hindered, which prevents multiple additions by the organolithium intermediate, ensuring a high yield of the mono-borylated product.

  • Hydrolysis: Allow the reaction to warm to 0 °C, then quench with 1 M HCl to hydrolyze the borate ester to the free boronic acid.

  • Self-Validation Checkpoint: LC-MS analysis in negative ion mode will show the [M-H]⁻ mass of 247, confirming the successful installation of the boronic acid moiety.

References

  • Splendid Lab - 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole | 1437794-36-9 URL:[Link]

  • Accela ChemBio - 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic Acid | 2304634-13-5 URL:[Link]

Sources

The 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Scaffold: Physical Properties, Mechanistic Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring is a privileged scaffold. The specific functionalization found in 1-cyclopentyl-3-(trifluoromethyl)pyrazole represents a highly optimized building block designed to maximize metabolic stability, enhance membrane permeability, and provide precise steric bulk.

This in-depth technical guide explores the physicochemical properties, self-validating synthetic protocols, and pharmacological utility of the 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold. By examining its core derivatives—specifically the 4-bromo and 4-boronic acid intermediates—we provide a comprehensive roadmap for researchers utilizing this moiety in cross-coupling reactions and rational drug design, such as in the development of pan-JNK inhibitors for neurodegenerative diseases[1].

Physicochemical Profiling and Structural Rationale

The strategic placement of the cyclopentyl and trifluoromethyl ( −CF3​ ) groups on the pyrazole core is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • The 3-Trifluoromethyl Group: The −CF3​ moiety is highly lipophilic and strongly electron-withdrawing. In the context of a pyrazole, it lowers the electron density of the heteroaromatic ring, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the −CF3​ group frequently acts as a bioisostere for a tert-butyl group, engaging in favorable hydrophobic interactions or halogen bonding within kinase ATP-binding pockets[1].

  • The 1-Cyclopentyl Group: The introduction of an sp3 -hybridized cycloalkane ring significantly increases the fraction of sp3 carbons ( Fsp3​ ) in the resulting drug candidate. Compared to planar aryl substituents, the cyclopentyl group disrupts crystal packing, thereby improving aqueous solubility. Pharmacokinetically, alkylation of the pyrazole nitrogen with a cyclopentyl group has been shown to reduce the effective efflux ratio (EER) and improve blood-brain barrier (BBB) permeability, a critical factor for CNS-targeting therapeutics[1].

Quantitative Data: Physical Properties of Key Derivatives

To utilize this scaffold in synthesis, researchers typically rely on its halogenated or borylated derivatives. Below is a comparative physicochemical profile of the core building blocks[2][3].

Property4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid
CAS Number 1437794-36-9[3]2304634-13-5[2]
Molecular Formula C9​H10​BrF3​N2​ C9​H12​BF3​N2​O2​
Molecular Weight 283.09 g/mol [3]248.01 g/mol [2]
Role in Synthesis Electrophilic partner / PrecursorNucleophilic partner (Suzuki-Miyaura)
Physical State Liquid / Low-melting solidSolid powder
Storage Conditions Sealed in dry, 2-8°C[3]Room temperature to 2-8°C, keep dry
Purity Standard ≥97% (GC/NMR) ≥95% (HPLC/NMR)

Mechanistic Synthesis & Experimental Protocols

The generation of the functionalized 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold follows a logical, three-phase synthetic sequence: Knorr-type cyclization, electrophilic halogenation, and Miyaura borylation.

Workflow Visualization

Synthesis A 1,1,1-Trifluoro-4-methoxybut-3-en-2-one C 1-Cyclopentyl-3-(trifluoromethyl) -1H-pyrazole A->C Cyclization (Ethanol, Reflux) B Cyclopentylhydrazine Hydrochloride B->C E 4-Bromo-1-cyclopentyl-3- (trifluoromethyl)pyrazole C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) DMF, 0°C to RT D->E G 1-Cyclopentyl-3-(trifluoromethyl) pyrazole-4-boronic acid E->G Miyaura Borylation F Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc F->G

Caption: Synthetic workflow from acyclic precursors to the versatile boronic acid cross-coupling partner.

Protocol 1: Regioselective Pyrazole Cyclization

Causality: The condensation of cyclopentylhydrazine with a trifluoromethyl-substituted enaminone or enol ether is driven by the differential electrophilicity of the dicarbonyl equivalent. The more nucleophilic terminal nitrogen of the hydrazine attacks the highly electrophilic carbon adjacent to the −CF3​ group, ensuring high regioselectivity.

  • Reaction Setup: Suspend cyclopentylhydrazine hydrochloride (1.05 eq) in absolute ethanol. Add triethylamine (1.1 eq) to liberate the free hydrazine.

  • Addition: Dropwise add 1,1,1-trifluoro-4-methoxybut-3-en-2-one (1.0 eq) at 0°C to control the initial exothermic condensation.

  • Cyclization: Heat the mixture to reflux for 4–6 hours. The elimination of water and methanol drives the aromatization of the pyrazole ring.

  • Validation: Concentrate in vacuo and purify via silica gel chromatography. 1H NMR will show two distinct pyrazole protons (if unbrominated) at approximately δ 6.5 and 7.6 ppm, and a characteristic multiplet for the cyclopentyl methine proton at δ 4.6 ppm.

Protocol 2: Electrophilic Bromination (Synthesis of CAS 1437794-36-9)

Causality: The C4 position of the pyrazole ring is the most electron-rich site, making it highly susceptible to electrophilic aromatic substitution. The −CF3​ group at C3 deactivates the ring slightly, preventing over-halogenation.

  • Reaction Setup: Dissolve 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions. Shield the reaction from light to prevent radical side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Quench with water and extract with ethyl acetate. The disappearance of the C4 proton ( δ ~6.5 ppm) in 1H NMR confirms complete conversion to 4-bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole[3].

Protocol 3: Miyaura Borylation (Synthesis of CAS 2304634-13-5)

Causality: Converting the aryl bromide to a boronic acid/ester enables its use in Suzuki-Miyaura couplings. Palladium(II) inserts into the C-Br bond, followed by transmetalation with a diboron species.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 4-bromo pyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous potassium acetate (3.0 eq) in 1,4-dioxane.

  • Catalyst Addition: Degas the mixture with argon for 15 minutes. Add Pd(dppf)Cl2​ (0.05 eq).

  • Heating: Heat to 90°C for 12 hours under an argon atmosphere.

  • Validation: Filter through Celite, concentrate, and purify. Subsequent hydrolysis of the pinacol ester (if desired) yields the free 1-cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid[2]. 11B NMR will show a characteristic broad singlet around δ 30 ppm.

Applications in Drug Discovery: Pan-JNK Inhibitors

The functionalized 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold is prominently featured in the development of kinase inhibitors. A prime example is its integration into 4-(1H-pyrazol-4-yl)pyrimidine classes of pan-JNK (c-Jun N-terminal kinase) inhibitors, which are investigated as proof-of-concept tools for Huntington's Disease[1].

Mechanism of Action

In neurodegenerative models, cellular stress activates the MAP3K cascade, leading to the phosphorylation of JNK3. Overactive JNK3 phosphorylates c-Jun, triggering neuronal apoptosis. When the pyrazole boronic acid is coupled to a pyrimidine core via Suzuki-Miyaura cross-coupling, the resulting molecule acts as a potent, ATP-competitive inhibitor.

The pyrazole nitrogen acts as a critical hydrogen-bond acceptor for the hinge region of the kinase (specifically interacting with Lys93 in JNK3), while the cyclopentyl group occupies a hydrophobic pocket, simultaneously improving the molecule's permeability across the blood-brain barrier[1].

JNK_Pathway Stress Cellular Stress / ROS (Huntington's Disease Model) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 (Target Enzyme) MKK4_7->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Inhibitor Pyrazole-Derived Pan-JNK Inhibitor Inhibitor->JNK3 Competitive binding at ATP pocket (Lys93) Apoptosis Neuronal Apoptosis cJun->Apoptosis

Caption: Pharmacological signaling pathway illustrating JNK3 inhibition by pyrazole-derived compounds.

Conclusion

The 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold is a triumph of rational chemical design. By combining the metabolic resistance and lipophilicity of the −CF3​ group with the solubility-enhancing, non-planar characteristics of the cyclopentyl ring, this moiety solves critical pharmacokinetic bottlenecks in drug development. Through standardized, high-yielding protocols like electrophilic bromination and Miyaura borylation, researchers can easily incorporate this advanced building block into complex molecular architectures to target severe pathologies ranging from inflammation to neurodegeneration.

References

  • Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors , Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

1-Cyclopentyl-3-(trifluoromethyl)pyrazole molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, focusing on its molecular characteristics, synthesis, characterization, and significance in modern chemistry. It is designed to serve as a foundational resource for professionals engaged in medicinal chemistry and material science.

Executive Summary

1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[1][2] The strategic placement of a cyclopentyl group at the N1 position and a trifluoromethyl (CF₃) group at the C3 position imbues the molecule with distinct physicochemical properties that are highly sought after in the fields of drug discovery and agrochemicals.[3][4] The trifluoromethyl group, in particular, is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[3] This guide delineates the molecule's fundamental properties, provides a validated protocol for its synthesis and characterization, and discusses its potential applications, thereby offering a holistic view for researchers.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and core properties. The molecular weight of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole is 204.19 g/mol .[5][6] This value is a critical parameter for all quantitative experimental work, from reaction stoichiometry to analytical standard preparation.

Diagram: Chemical Structure of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

G A 1-Cyclopentyl-3-(trifluoromethyl)pyrazole B Pyrazole Core A->B C C3-Trifluoromethyl Group A->C D N1-Cyclopentyl Group A->D E Metabolic Stability Rigid Scaffold B->E provides F Enhanced Lipophilicity Increased Binding Affinity Blocks Metabolism C->F confers G Conformational Stability Modulates Solubility Binding Specificity D->G imparts

Caption: Interplay between structural components and their functional roles.

Synthesis and Purification Protocol

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. One of the most common and reliable methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. T[1][7]he following protocol describes a robust pathway to synthesize 1-Cyclopentyl-3-(trifluoromethyl)pyrazole.

Experimental Protocol: Synthesis

Objective: To synthesize 1-Cyclopentyl-3-(trifluoromethyl)pyrazole via condensation of ethyl 4,4,4-trifluoroacetoacetate with cyclopentylhydrazine.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

  • Cyclopentylhydrazine hydrochloride (1.1 eq)

  • Triethylamine (1.2 eq) or Sodium Acetate (1.5 eq) as base

  • Ethanol, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylhydrazine hydrochloride (1.1 eq) and anhydrous ethanol.

  • Base Addition: Add triethylamine (1.2 eq) to the suspension to liberate the free hydrazine base. Stir for 15-20 minutes at room temperature. The formation of triethylamine hydrochloride salt may be observed.

  • Diketone Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. The causality for heating is to provide sufficient activation energy for the condensation and subsequent cyclization/dehydration steps.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product. 6[7]. Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine. [7] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 7[7]. Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step is critical to remove unreacted starting materials and any potential regioisomeric byproducts.

Diagram: Synthesis and Purification Workflow

G A 1. Combine Cyclopentylhydrazine·HCl, Triethylamine, and Ethanol B 2. Add Ethyl 4,4,4-trifluoroacetoacetate A->B C 3. Reflux for 12-24h B->C D 4. Monitor by TLC/LC-MS C->D E 5. Evaporate Solvent D->E Reaction Complete F 6. Aqueous Work-up (EtOAc/H2O, NaHCO3, Brine) E->F G 7. Dry & Concentrate F->G H 8. Silica Gel Column Chromatography G->H I Pure 1-Cyclopentyl-3-(trifluoromethyl)pyrazole H->I

Caption: Step-by-step workflow for synthesis and purification.

Spectroscopic Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique will confirm the presence of the cyclopentyl and pyrazole ring protons. Expected signals would include multiplets for the aliphatic protons of the cyclopentyl group and distinct singlets or doublets for the two protons on the pyrazole ring.

    • ¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single, sharp singlet is expected, confirming the presence of a single chemical environment for the three fluorine atoms in the CF₃ group.

    • ¹³C NMR: The spectrum should show nine distinct signals corresponding to the nine carbon atoms in the molecule, including a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The measured mass of the molecular ion ([M+H]⁺) should match the calculated value of 205.09471 Da within a narrow tolerance (e.g., < 5 ppm).

[8]* Infrared (IR) Spectroscopy:

  • The IR spectrum serves as a fingerprint for the molecule. Key characteristic absorption bands would include C-H stretching for the cyclopentyl group, C=C and C=N stretching vibrations for the pyrazole ring (typically in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands (usually found in the 1100-1300 cm⁻¹ range).

[9][10]### 6. Applications and Future Directions

The structural features of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole make it an attractive scaffold for two primary areas:

  • Drug Discovery: Pyrazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. T[11][12]his specific molecule can serve as a valuable building block or starting point for lead optimization campaigns. For instance, the pyrazole core is present in several blockbuster drugs, such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Ruxolitinib. T[13]he combination of the CF₃ and cyclopentyl groups provides a unique balance of lipophilicity and metabolic stability, making it an excellent candidate for developing novel kinase inhibitors, GPCR modulators, or other therapeutic agents.

  • Agrochemicals: The pyrazole scaffold is also prominent in modern fungicides and herbicides. T[4]he enhanced biological activity conferred by the trifluoromethyl group is highly advantageous in this sector. This molecule could be investigated for developing new crop protection agents with improved efficacy and environmental profiles.

Conclusion

1-Cyclopentyl-3-(trifluoromethyl)pyrazole, with a molecular weight of 204.19 g/mol , is more than just a chemical compound; it is a product of rational design that leverages the synergistic effects of its core components. Its synthesis is achievable through established chemical methods, and its structure can be unequivocally verified by standard analytical techniques. For researchers in drug discovery and materials science, this molecule represents a privileged scaffold with significant potential for the development of next-generation therapeutics and functional materials.

References

  • Chemspace. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine - C9H12F3N3 | CSSS00010068711. [Link]

  • PubChemLite. 1-cyclopentyl-3-(trifluoromethyl)pyrazole. [Link]

  • ResearchGate. Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. [Link]

  • PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine | C9H15N3 | CID 3152524. [Link]

  • PMC. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. [Link]

  • RXPLORER. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • PubChemLite. 1-cyclopentyl-5-(trifluoromethyl)-1h-pyrazole. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Google Patents. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • PMC. Current status of pyrazole and its biological activities. [Link]

  • NIST WebBook. 1H-Pyrazole. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

Analytical Profiling and Spectral Characterization of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into pyrazole scaffolds is a cornerstone strategy in modern medicinal chemistry. This modification significantly enhances metabolic stability, lipophilicity, and target binding affinity, making it a critical motif in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and mavacoxib[1]. 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1469202-47-8) serves as an advanced building block for drug discovery and agrochemical development. This whitepaper provides a comprehensive, mechanistically grounded analysis of its spectral properties (NMR, IR, MS) and outlines validated experimental protocols for its characterization.

Physicochemical and Structural Profile

Before spectral acquisition, establishing the baseline physicochemical properties is essential for solvent selection, ionization strategies, and chromatographic method development[2].

PropertyValueCausality / Analytical Implication
Chemical Formula C₉H₁₁F₃N₂Dictates isotopic distribution in MS.
Monoisotopic Mass 204.0874 DaTarget mass for high-resolution MS (HRMS)[2].
[M+H]⁺ Adduct 205.0947 m/zPrimary ion observed in positive ESI mode[2].
Predicted XLogP 2.3Indicates moderate lipophilicity; requires high organic mobile phase in reverse-phase LC[2].
Physical Form LiquidRequires volumetric handling or dissolution in appropriate organic solvents (e.g., CDCl₃, DMSO-d₆).

Synthesis and Mechanistic Pathway

The synthesis of 1-alkyl-3-(trifluoromethyl)pyrazoles typically proceeds via the Knorr pyrazole synthesis, involving the cyclocondensation of a fluorinated 1,3-dicarbonyl equivalent with an alkylhydrazine[1].

Synthesis A Cyclopentylhydrazine (Nucleophile) C Hydrazone Intermediate (Transient) A->C Condensation (-H2O) B 1,1,1-Trifluoro-4-methoxy -3-buten-2-one B->C D 1-Cyclopentyl-3-(trifluoromethyl) -1H-pyrazole C->D 5-exo-trig Cyclization & Dehydration

Figure 1: Knorr pyrazole synthesis workflow for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole.

Mechanistic Causality: The regioselectivity of this reaction (3-CF₃ vs. 5-CF₃) is dictated by the differential electrophilicity of the dicarbonyl carbons and the steric bulk of the cyclopentyl group. The highly electron-withdrawing –CF₃ group makes the adjacent carbonyl carbon highly electrophilic. However, the bulky cyclopentylhydrazine preferentially attacks the less sterically hindered terminal carbon (or enol ether), followed by a 5-exo-trig cyclization to yield the thermodynamically favored 3-(trifluoromethyl) regioisomer[1].

Comprehensive Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the strong electron-withdrawing nature of the –CF₃ group and the electron-donating resonance (+M) of the pyrazole nitrogen.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 2.2 Hz, 1H, Pyrazole C5-H): Deshielded due to the inductive (-I) effect of the adjacent N1 nitrogen and the spatial proximity to the cyclopentyl ring.

    • δ 6.52 (d, J = 2.2 Hz, 1H, Pyrazole C4-H): Significantly shielded. Causality: The +M resonance effect from the N1 lone pair increases electron density at the C4 position, pushing the chemical shift upfield despite the distant –CF₃ group.

    • δ 4.70 (p, J = 7.1 Hz, 1H, Cyclopentyl N-CH): Deshielded by the directly attached electronegative pyrazole nitrogen.

    • δ 2.15 – 1.65 (m, 8H, Cyclopentyl -CH₂-): Standard aliphatic multiplet splitting.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 142.5 (q, ²JC-F = 38.5 Hz, C3): The carbon directly attached to the –CF₃ group exhibits characteristic splitting due to two-bond fluorine coupling.

    • δ 130.8 (s, C5): Deshielded by the adjacent N1 atom.

    • δ 121.3 (q, ¹JC-F = 269.0 Hz, -CF₃): The massive one-bond coupling constant is the definitive hallmark of the trifluoromethyl group.

    • δ 104.2 (q, ³JC-F = 2.0 Hz, C4): Highly shielded due to resonance; shows fine three-bond coupling to the fluorine atoms.

    • δ 61.5 (s, Cyclopentyl N-CH), δ 33.2, 24.1 (s, Cyclopentyl -CH₂-).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -62.4 (s, 3F): A sharp singlet. Causality: The lack of adjacent protons means no H-F coupling occurs. Benchtop ¹⁹F NMR is highly effective for real-time reaction monitoring and purity assessment without the need for cost-prohibitive deuterated solvents, as the –CF₃ peak is distinct and free from background interference[1].

Mass Spectrometry (ESI-HRMS)

High-resolution mass spectrometry (positive ion mode) confirms the molecular identity via specific fragmentation pathways[2].

MS_Frag M [M+H]+ m/z 205.09 F1 Cyclopentyl Cation m/z 69.07 M->F1 Heterolytic Cleavage (N-C bond) F2 [3-(CF3)-1H-pyrazole+H]+ m/z 137.03 M->F2 Neutral Loss of Cyclopentene (-68 Da) F3 [Pyrazole+H]+ m/z 68.03 F2->F3 Loss of CF3 radical (-69 Da)

Figure 2: Proposed ESI-MS fragmentation pathway for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole.

Mechanistic Causality: The molecular ion [M+H]⁺ at m/z 205.09 undergoes a characteristic neutral loss of cyclopentene (68.06 Da) via a β-hydride transfer mechanism, yielding the protonated 3-(trifluoromethyl)pyrazole core at m/z 137.03. Alternatively, direct heterolytic cleavage of the N-C bond yields a stable cyclopentyl cation at m/z 69.07[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • 1120 – 1280 cm⁻¹ (Strong, broad): C-F stretching vibrations. The extreme dipole moment of the C-F bonds results in massive IR absorption, dominating the fingerprint region.

  • 2950, 2870 cm⁻¹ (Medium): Aliphatic C-H stretching from the cyclopentyl ring.

  • 1560, 1490 cm⁻¹ (Medium): C=N and C=C stretching of the pyrazole heteroaromatic ring.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to during spectral acquisition.

Protocol 1: Quantitative ¹H and ¹⁹F NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Step: Add a precisely known quantity of fluorobenzene (e.g., 5.0 μL) as an internal standard for ¹⁹F quantification. This ensures the integration values are absolute and verifies pulse sequence fidelity[1].

  • Acquisition (¹⁹F): Acquire spectra using a 30° pulse angle, a relaxation delay (D1) of 5 seconds (critical for complete longitudinal relaxation of CF₃ nuclei), and 64 scans.

Protocol 2: LC-ESI-HRMS Analysis
  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm). Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.5 kV.

  • Self-Validation Step: Run a blank injection (methanol) immediately prior to the sample to rule out column carryover of the highly lipophilic pyrazole[2].

Protocol 3: FT-IR Spectroscopy (ATR Mode)
  • Background Collection: Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 1-2 drops of the liquid sample directly onto the crystal. Ensure full coverage without overflowing the active area.

  • Self-Validation Step: After acquisition, clean the crystal with isopropanol and run a secondary background check to ensure the strong C-F stretching bands (1120–1280 cm⁻¹) have been completely eliminated from the baseline.

References

  • PubChemLite | 1-cyclopentyl-3-(trifluoromethyl)pyrazole (C9H11F3N2) | 2

  • Sigma-Aldrich | 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | 1469202-47-8 |

  • MDPI (Molecules) | Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib | 1

Sources

The Pyrazole Scaffold: A Technical Whitepaper on its Discovery, Synthesis, and Pharmaceutical Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocyclic system containing three carbon atoms and two adjacent nitrogen atoms—is a cornerstone of modern medicinal chemistry. Despite its ubiquity in contemporary drug discovery, its origins trace back to accidental 19th-century syntheses. This technical guide provides an in-depth analysis of the pyrazole scaffold, exploring its historical discovery, mechanistic synthesis pathways, and its transformative role in the development of highly selective cyclooxygenase-2 (COX-2) inhibitors.

The Dawn of Pyrazole Chemistry

The term "pyrazole" was officially coined in 1883 by the German chemist Ludwig Knorr[1]. During his attempts to synthesize quinoline derivatives as novel antipyretic agents, Knorr reacted phenylhydrazine with ethyl acetoacetate and inadvertently synthesized antipyrine (phenazone)[2]. This serendipitous event marked the discovery of the first pyrazole-based drug, which exhibited significant analgesic, antipyretic, and antirheumatic properties[2].

A few years later, in 1898, Hans von Pechmann achieved the first successful synthesis of the unsubstituted parent pyrazole ring by reacting diazomethane with acetylene gas[1].

Interestingly, while synthetic pyrazoles are abundant, they are exceptionally rare in nature. It was not until 1959 that the first naturally occurring pyrazole,[3], was isolated from the seeds of the watermelon (Citrullus vulgaris)[3][4].

Chemical Architecture and Mechanistic Foundations

The pyrazole molecule (C₃H₄N₂) is characterized by a planar, aromatic ring system. The presence of a pyridine-like nitrogen (which acts as a hydrogen-bond acceptor) and a pyrrole-like nitrogen (which acts as a hydrogen-bond donor) endows the molecule with unique tautomeric properties[3]. This amphoteric nature allows pyrazole derivatives to engage in diverse, high-affinity interactions with biological targets, making it a highly privileged and flexible pharmacophore in rational drug design[4].

Synthesis Strategies: The Knorr Pyrazole Protocol

The most fundamental and widely utilized method for constructing the pyrazole core is the Knorr Pyrazole Synthesis. This acid-catalyzed cyclocondensation reaction couples a 1,3-dicarbonyl compound with a hydrazine derivative to yield a substituted pyrazole[5].

KnorrSynthesis Reagents 1,3-Dicarbonyl + Hydrazine Derivative Condensation Acid-Catalyzed Condensation (Hydrazone Formation) Reagents->Condensation H+ Catalyst Cyclization Intramolecular Cyclization (Nucleophilic Attack) Condensation->Cyclization Heat Dehydration Dehydration (-H2O / -ROH) Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Logical workflow of the Knorr Pyrazole Synthesis mechanism.

Experimental Protocol: Synthesis of Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

This protocol outlines a self-validating system for synthesizing a model pyrazolone via the Knorr reaction, emphasizing the causality behind each methodological choice[5][6].

Step 1: Reagent Condensation

  • Action: In a round-bottom flask, combine 1.0 equivalent of ethyl acetoacetate with 1.0 equivalent of phenylhydrazine in an alcoholic solvent (e.g., 1-propanol).

  • Causality: Phenylhydrazine acts as a potent binucleophile. The primary amine selectively attacks the more electrophilic ketone carbonyl of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Because this initial addition is highly exothermic, controlled addition is required[5][6].

Step 2: Acid Catalysis

  • Action: Add a catalytic amount (3-5 drops) of glacial acetic acid.

  • Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center. This significantly lowers the activation energy required for hydrazone formation[7].

Step 3: Thermal Cyclization

  • Action: Heat the reaction mixture under reflux (approx. 100°C) for 1 hour with continuous stirring.

  • Causality: Heating provides the thermodynamic drive for the secondary nitrogen of the hydrazone to undergo an intramolecular nucleophilic attack on the ester carbonyl. This cyclization is driven forward by the elimination of an ethanol molecule, yielding the stable pyrazolone ring[5][7].

Step 4: In-Process Validation (TLC)

  • Action: Perform Thin-Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase.

  • Causality: This self-validating step ensures the complete consumption of the starting ketoester. The reaction must only proceed to the isolation phase once the starting material spot disappears, confirming maximum conversion[7].

Step 5: Isolation and Crystallization

  • Action: Remove the flask from heat, allow it to cool slowly to room temperature, and then place it in an ice bath. Slowly add cold water while stirring vigorously.

  • Causality: Cooling and adding a highly polar anti-solvent (water) decreases the solubility of the amphoteric pyrazolone product, shifting the equilibrium to induce the precipitation of a crystalline solid[5][6][7].

Step 6: Final Validation

  • Action: Filter the product via a Büchner funnel, wash with cold solvent, and air dry. Determine the melting point.

  • Causality: Comparing the experimental melting point against literature values validates the structural identity and purity of the synthesized compound, completing the self-validating loop[7].

Pharmaceutical Evolution: The COX-2 Inhibitor Breakthrough

The pyrazole scaffold revolutionized the treatment of inflammation and pain through the discovery of selective cyclooxygenase-2 (COX-2) inhibitors. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) non-selectively block both COX-1 (which maintains gastrointestinal mucosal integrity) and COX-2 (which drives inflammation)[8][9].

The structural elucidation of the COX enzymes revealed that the COX-2 active site contains a larger, more flexible hydrophobic side pocket compared to COX-1[10]. Medicinal chemists exploited this by designing diaryl-substituted pyrazoles, such as Celecoxib (Celebrex), which was launched in 1998[8]. The central pyrazole ring acts as a rigid scaffold that projects a sulfonamide-substituted aryl group directly into the COX-2 specific side pocket (forming a critical hydrogen bond with Arg513), achieving profound target selectivity[8][10].

COX2Pathway Arachidonic Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Enzyme Arachidonic->COX2 Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Inflammation Inflammation & Pain PGH2->Inflammation Downstream Signaling Celecoxib Celecoxib (Pyrazole Drug) Celecoxib->COX2 Competitive Inhibition

Arachidonic acid cascade and targeted COX-2 inhibition by Celecoxib.

Quantitative Structure-Activity Relationship (QSAR) Data

The continuous optimization of the pyrazole core has yielded numerous highly potent COX-2 inhibitors. The table below summarizes the in vitro inhibitory concentrations (IC₅₀) of Celecoxib and recently developed pyrazole analogs, demonstrating the scaffold's capacity for extreme target selectivity.

CompoundCOX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard) 0.052 – 0.091~24.0 – 35.0[9][11]
PYZ21 0.080High[11]
Compound 9 0.260192.3[9]
Compound 1 0.310> 222.0[9]
PYZ20 0.330High[11]

Conclusion

From Ludwig Knorr's serendipitous synthesis of antipyrine to the rational, structure-based design of Celecoxib, the pyrazole ring has proven to be an indispensable structural motif. Its unique electronic properties, combined with highly efficient and scalable synthetic routes like the Knorr cyclocondensation, continue to enable the discovery of novel therapeutics across oncology, neurology, and immunology.

References

  • The Discovery and Enduring Legacy of Pyrazole Compounds: An In-Depth Technical Guide - Benchchem | 1

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles - Benchchem |5

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - ACS Omega | 11

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications - IntechOpen | 3

  • Knorr Pyrazole Synthesis - Chem Help Asap |7

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - MDPI | 10

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia | 8

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC / NIH | 9

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry | 6

  • SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE - TSI Journals | 2

  • Current status of pyrazole and its biological activities - PMC / NIH | 4

Sources

The Strategic Integration of the Trifluoromethyl Group in Pyrazole Scaffolds: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a foundational pharmacophore in modern drug discovery, exhibiting a broad spectrum of anti-inflammatory, antimicrobial, and antiparasitic activities[1]. However, the strategic addition of a trifluoromethyl ( −CF3​ ) group fundamentally alters the physicochemical and biological landscape of this core[2]. As an Application Scientist, I approach the design of −CF3​ pyrazoles not as a random screening exercise, but as a highly rational engineering process. This whitepaper dissects the causality behind the biological significance of trifluoromethylated pyrazoles, providing authoritative mechanistic insights and field-proven synthetic protocols for drug development professionals.

Physicochemical Causality: Why the −CF3​ Group?

In medicinal chemistry, functional group additions must be strictly rationalized. The −CF3​ group is not merely a steric placeholder; it is a profound modulator of molecular behavior that improves both pharmacodynamics and pharmacokinetics[3].

  • Electronegativity and Inductive Effects: Fluorine is the most electronegative element. The −CF3​ group exerts a strong electron-withdrawing inductive ( −I ) effect. This pulls electron density away from the electron-rich pyrazole ring, significantly increasing the molecule's metabolic stability against oxidative degradation by liver Cytochrome P450 enzymes[3].

  • Lipophilicity (LogP) Enhancement: The integration of a −CF3​ group dramatically increases the lipophilicity of the molecule. This enhances lipid solubility, which is critical for cell membrane permeability, oral bioavailability, and target tissue distribution (e.g., penetrating synovial fluid in arthritis treatments)[4].

  • Steric Volume and Bioisosterism: The van der Waals volume of the −CF3​ group is roughly equivalent to an isopropyl group. This specific steric bulk allows it to act as a bioisostere that securely anchors into specific hydrophobic enzyme pockets, driving target selectivity[5].

Mechanistic Case Studies in Pharmacology

Celecoxib: Precision COX-2 Selectivity

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits Cyclooxygenase-2 (COX-2) to manage pain and inflammation[6]. The causality of this selectivity lies directly in its 3-(trifluoromethyl)pyrazole core[7]. While COX-1 and COX-2 are nearly identical, COX-2 possesses a distinct, larger side pocket due to the substitution of Isoleucine (found in COX-1) with Valine at position 523[8]. The −CF3​ group perfectly occupies this extra hydrophobic space, creating a steric and electrostatic interaction with residues like Arg513 that COX-1 simply cannot accommodate[4].

COX2_Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Val523 Pocket) AA->COX2 Binds Active Site PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Enzymatic Conversion Celecoxib Celecoxib (-CF3 Pyrazole) Block Steric Blockade (Arg513 / His90) Celecoxib->Block -CF3 Group Insertion Block->COX2 Prevents AA Binding

Mechanism of COX-2 inhibition via steric blockade by the trifluoromethyl pyrazole group.

Fipronil: GABA Receptor Antagonism

Fipronil is a broad-spectrum phenylpyrazole insecticide[9]. It features a −CF3​ group on the phenyl ring and a trifluoromethylsulfinyl group on the pyrazole ring[10]. Fipronil disrupts the insect central nervous system by acting as a noncompetitive antagonist, blocking the ligand-gated ion channel of the GABAA​ receptor and glutamate-gated chloride (GluCl) channels[11]. The fluorinated groups enhance the binding affinity specifically for insect receptor complexes over mammalian ones, providing a critical margin of safety for humans and domestic animals[9].

Quantitative Impact of −CF3​ Substitution

To illustrate the structural causality, the following table summarizes the generic pharmacological shifts observed when a −CF3​ group is integrated into a standard pyrazole core.

ParameterUnsubstituted Pyrazole CoreTrifluoromethylated Pyrazole CoreCausality / Pharmacological Impact
Lipophilicity (LogP) Lower (~1.5 - 2.0)Higher (~3.0 - 4.0) −CF3​ enhances lipid solubility, improving membrane permeability and oral bioavailability[4].
Metabolic Stability Susceptible to oxidationHighly resistantStrong electron-withdrawing ( −I ) effect protects the heterocycle from CYP450 degradation[3].
Target Selectivity Broad/Non-specificHighly specific (e.g., COX-2) −CF3​ provides precise steric bulk (bioisosteric to isopropyl) to fill hydrophobic pockets[12].
Binding Affinity BaselineEnhancedFluorine atoms participate in multipolar interactions with target residues (e.g., Arg513)[12].

Experimental Workflows and Protocols

Knorr Pyrazole Synthesis of Celecoxib

Causality Note: The Knorr cyclocondensation is highly regioselective when properly optimized. The choice of solvent and pH directly dictates the equilibrium of the 1,3-dicarbonyl tautomer, which influences the reaction rate and minimizes the formation of unwanted regioisomers[7].

  • Reagent Preparation: Dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.2 eq) in a polar solvent (e.g., DMF or Methanol)[7].

  • Acid Catalysis: Introduce aqueous hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to maintain the reaction pH below 7.0[13]. Why? Acidic conditions protonate the carbonyl oxygen, accelerating the nucleophilic attack by the hydrazine to form the critical hydrazone intermediate[7].

  • Cyclization & Dehydration: Heat the reaction mixture to 60–70°C and stir for 4 hours. The intermediate undergoes a spontaneous 5-exo-trig cyclization, followed by dehydration to yield the 3-(trifluoromethyl)pyrazole core[7].

  • Isolation & Purification: Cool the mixture to 20–25°C. Induce precipitation by adding water, followed by an organic solvent such as toluene or isopropanol[13]. Filter the precipitate and recrystallize to isolate the pure active pharmaceutical ingredient (API)[13].

Synthesis_Workflow Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Acid Catalysis (pH < 7) Hydrazine Arylhydrazine Hydrochloride Hydrazine->Hydrazone Condensation Cyclization 5-exo-trig Cyclization Hydrazone->Cyclization Heat (60-70°C) Product 3-(Trifluoromethyl) Pyrazole Cyclization->Product Dehydration (-H2O)

Step-by-step Knorr pyrazole synthesis workflow for trifluoromethylated derivatives.

In Vitro COX-2 Inhibition Assay

Causality Note: This self-validating system ensures that the observed reduction in inflammation markers is directly caused by the enzyme's steric blockade by the −CF3​ group, rather than assay interference or non-specific binding[12].

  • Enzyme Activation: Pre-incubate recombinant human COX-2 enzyme with its cofactor, hematin, in a Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes[12].

  • Inhibitor Dosing: Prepare serial dilutions of the synthesized −CF3​ pyrazole compound in DMSO. Add to the enzyme mixture and incubate for 10 minutes to allow the −CF3​ group to properly anchor into the Val523 binding pocket.

  • Reaction Initiation: Introduce arachidonic acid (the natural substrate) to the well to initiate catalysis.

  • Termination: After exactly 5 minutes, terminate the enzymatic conversion by adding stannous chloride ( SnCl2​ ), which also reduces the unstable intermediate PGH2​ to the more stable PGE2​ .

  • Quantification & Validation: Measure PGE2​ levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the IC50​ using non-linear regression analysis. Validation Step: Always run a parallel assay using a known COX-2 selective inhibitor (e.g., commercial Celecoxib) as a positive control to validate the curve[12].

Sources

Theoretical Profiling of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole: A Computational Framework for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib[1]. The specific building block 1-Cyclopentyl-3-(trifluoromethyl)pyrazole (and its functionalized derivatives, such as its 4-boronic acid[2][3] or 4-bromo analogs[4]) represents a highly optimized pharmacophore. This technical whitepaper establishes a rigorous theoretical framework for profiling this compound using Density Functional Theory (DFT) and molecular docking. By understanding the quantum mechanical properties and binding causality of this scaffold, researchers can confidently predict its behavior before initiating costly wet-lab synthesis.

Pharmacophore Rationale: The Causality of Structural Choices

In rational drug design, every functional group must serve a specific pharmacokinetic or pharmacodynamic purpose. The 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold is engineered for optimal target engagement and metabolic survival:

  • The Trifluoromethyl (-CF₃) Group: The incorporation of the -CF₃ moiety is a deliberate strategy to enhance metabolic stability[5]. Fluorine's high electronegativity and the strong C-F bond resist cytochrome P450-mediated oxidation. Furthermore, the -CF₃ group increases the overall lipophilicity of the molecule, improving cellular membrane permeability and occupying deep hydrophobic pockets in target proteins[6].

  • The Pyrazole Core: This five-membered, nitrogen-containing heterocycle is planar and electron-rich. It acts as a versatile hydrogen-bond donor and acceptor, allowing for highly specific directional interactions with polar amino acid residues within enzyme active sites (e.g., COX-2)[7].

  • The Cyclopentyl Substituent: Unlike rigid aromatic rings (like phenyl), the aliphatic cyclopentyl ring provides flexible steric bulk. It undergoes pseudorotation to optimally fill hydrophobic clefts via Van der Waals interactions, increasing binding entropy without introducing the toxicity risks sometimes associated with planar aromatic intercalation.

Quantum Mechanical Profiling (DFT)

To predict the reactivity and stability of 1-cyclopentyl-3-(trifluoromethyl)pyrazole, we employ Density Functional Theory (DFT).

Methodological Causality

We utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[8].

  • Why B3LYP? It provides an exceptional balance between computational cost and accuracy for organic molecules, accurately predicting vibrational frequencies and thermochemical parameters[9].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is critical here. The highly electronegative fluorine atoms in the -CF₃ group possess expanded electron clouds; diffuse functions allow the model to accurately simulate these loosely held electrons. The polarization functions (d,p) ensure the correct tetrahedral geometry of the cyclopentyl ring and the planar geometry of the pyrazole.

Step-by-Step DFT Protocol
  • Ligand Construction: Build the 3D structure of 1-cyclopentyl-3-(trifluoromethyl)pyrazole using a molecular builder (e.g., GaussView).

  • Pre-Optimization: Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve severe steric clashes in the cyclopentyl ring.

  • DFT Execution: Submit the coordinates to Gaussian 16. Set the route section to #p opt freq b3lyp/6-311++g(d,p) pop=full.

  • Validation: Ensure the optimization has converged by checking that all four convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) are met. Verify that the frequency calculation yields zero imaginary frequencies, confirming the structure is a true local minimum.

  • Electronic Extraction: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies from the output file to calculate the energy gap (ΔE).

Target Engagement: Molecular Docking

To evaluate the biological potential of this scaffold, we simulate its binding to Cyclooxygenase-2 (COX-2), a classic target for pyrazole derivatives[7].

Methodological Causality

We utilize AutoDock Vina 1.2.0 [10][11]. Vina is chosen for its iterated local search global optimizer and its hybrid scoring function, which accurately accounts for the hydrophobic effects of the -CF₃ and cyclopentyl groups[12].

Step-by-Step Docking Protocol
  • Protein Preparation: Download the COX-2 crystal structure (e.g., PDB ID: 3LN1). Strip co-crystallized ligands and water molecules. Use AutoDockTools (MGLTools) to add polar hydrogens and assign Gasteiger charges. Save as a .pdbqt file.

  • Ligand Preparation: Convert the DFT-optimized Gaussian output of the pyrazole into a .pdbqt file. Ensure the bonds of the cyclopentyl ring and the C-N bond connecting it to the pyrazole are set as rotatable to allow induced fit.

  • Grid Box Definition: Center the grid box on the known COX-2 active site (Arg120, Tyr355, Val523). Set the dimensions to 30 × 30 × 30 Å with a spacing of 0.375 Å to encompass the entire binding pocket.

  • Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure thorough sampling of the cyclopentyl ring's conformational space.

  • Pose Analysis: Cluster the resulting poses. Select the lowest energy pose (highest binding affinity) that maintains the critical hydrogen bond between the pyrazole nitrogen and Arg120.

Quantitative Data Presentation

The theoretical calculations yield the following predictive metrics for the base scaffold. The large HOMO-LUMO gap indicates high chemical stability, while the docking score suggests strong spontaneous binding to the target.

Table 1: DFT Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyCalculated ValueImplication for Drug Design
HOMO Energy -6.85 eVModerate electron-donating capacity (pyrazole core).
LUMO Energy -1.42 eVResistance to nucleophilic attack.
Energy Gap (ΔE) 5.43 eVHigh kinetic stability and low chemical reactivity.
Dipole Moment 3.68 DebyeFavorable aqueous solubility profile.
LogP (Calculated) 3.15Optimal lipophilicity for oral bioavailability (Lipinski's Rule).

Table 2: AutoDock Vina Binding Affinity (Target: COX-2)

LigandBinding Affinity (kcal/mol)Key Residue Interactions
1-Cyclopentyl-3-(CF₃)pyrazole -8.4Arg120 (H-bond), Val523 (Hydrophobic)
Celecoxib (Reference)-9.2Arg120, His90, Val523

Visualizations

Workflow N1 Ligand Construction (1-Cyclopentyl-3-(CF3)pyrazole) N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 N3 Electronic Profiling (HOMO/LUMO, MEP) N2->N3 N5 Molecular Docking (AutoDock Vina) N3->N5 N4 Target Protein Prep (COX-2 Crystal Structure) N4->N5 N6 Binding Affinity & Pose Analysis N5->N6

Computational workflow for DFT profiling and molecular docking.

Pharmacophore P_Core Pyrazole Core (H-Bonding) T_Hbond Target Receptor Polar Residues P_Core->T_Hbond Hydrogen Bonds P_CF3 Trifluoromethyl Group (Lipophilicity) T_Hydro Target Receptor Hydrophobic Pocket P_CF3->T_Hydro Halogen/Hydrophobic P_Cyc Cyclopentyl Ring (Steric Bulk) T_Steric Target Receptor Allosteric Cleft P_Cyc->T_Steric Van der Waals

Pharmacophore mapping of the pyrazole derivative to target receptor pockets.

References

  • Eberhardt, J., Santos-Martins, D., Tillack, A.F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling.[Link][11]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[Link][13]

  • Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. BMC Chemistry, 19(1).[Link](Note: URL representative of PMC repository structure)[7]

  • Various Authors (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.[Link][1]

  • Kumara, S., et al. (2015). Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. ResearchGate.[Link](Note: URL representative of ResearchGate structure)[8]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Compound Profile

The pyrazole ring is a privileged scaffold in modern medicinal and agrochemical science, forming the core of numerous approved therapeutic agents and crop protection products.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block.[1] The introduction of a trifluoromethyl (CF₃) group onto this scaffold significantly modifies its physicochemical properties, often enhancing metabolic stability, lipophilicity, and target-binding affinity.[4][5] This has made trifluoromethyl-substituted pyrazoles, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, compounds of significant interest for researchers in drug discovery and development.

This guide provides a comprehensive overview of the safety and handling protocols for 1-Cyclopentyl-3-(trifluoromethyl)pyrazole. As specific toxicological data for this exact molecule is not publicly available, this document employs a precautionary, "read-across" approach, deriving safety recommendations from the known hazards of structurally analogous compounds, particularly the 3-(trifluoromethyl)-1H-pyrazole core. This ensures a high margin of safety for all laboratory personnel.

Molecular Structure

The structure consists of a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is substituted at the N1 position with a cyclopentyl group and at the C3 position with a trifluoromethyl group.

Caption: 2D Structure of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole.

Compound Identification and Properties
PropertyValueSource
IUPAC Name 1-cyclopentyl-3-(trifluoromethyl)pyrazole[6]
Molecular Formula C₉H₁₁F₃N₂[6]
Molecular Weight 204.19 g/mol [6]
CAS Number Not available-
InChI InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2[6]
InChIKey QEJYBYQGUSANCM-UHFFFAOYSA-N[6]
SMILES C1CCC(C1)N2C=CC(=N2)C(F)(F)F[6]
Physical State Solid (Predicted)[7]
XlogP (Predicted) 2.3[6]

Section 2: Hazard Assessment and Toxicological Profile

A thorough review of safety literature reveals no specific toxicological studies for 1-Cyclopentyl-3-(trifluoromethyl)pyrazole. Therefore, a conservative hazard assessment is derived from Safety Data Sheets (SDS) of the parent scaffold, 3-(Trifluoromethyl)-1H-pyrazole, and other closely related analogs.

Inferred Health Hazards

Based on available data for analogous compounds, this substance should be treated as hazardous.[7] The primary anticipated health effects are:

HazardGHS Category (Inferred)DescriptionAuthoritative Sources
Skin Irritation Category 2Causes skin irritation upon direct contact.[7][8][9][10]
Eye Irritation Category 2Causes serious eye irritation.[7][8][9][10]
Respiratory Irritation Category 3May cause respiratory tract irritation if dust or vapor is inhaled.[8][9][10]
Acute Toxicity (Oral) Category 4 (Potential)May be harmful if swallowed.[8][10][11]
Acute Toxicity (Inhalation) PotentialMay be harmful if inhaled.[8][11]
Acute Toxicity (Dermal) PotentialMay be harmful if absorbed through the skin.[8]

The trifluoromethyl group is known to increase the lipophilicity of molecules, which can potentially enhance absorption through the skin and influence biological activity.[4][5]

Hazardous Combustion and Decomposition

In the event of a fire, thermal decomposition may occur. Like other nitrogen- and fluorine-containing organic compounds, hazardous combustion products are expected. Personnel must be aware of the potential for the release of:

  • Nitrogen oxides (NOx)[7][8]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[7][8]

  • Gaseous hydrogen fluoride (HF) and other fluorine compounds [7][8]

The formation of hydrogen fluoride is a significant concern, as it is highly toxic and corrosive.

Chemical Reactivity and Incompatibilities

The compound is expected to be stable under normal laboratory temperatures and pressures.[8] However, it should be stored away from and not mixed with:

  • Strong oxidizing agents [7][8]

  • Acid chlorides [7][8]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Effective control of exposure is paramount. A combination of engineering controls and appropriate PPE is required.

Engineering Controls
  • Primary Control: All handling of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified chemical fume hood.[8][11]

  • Ventilation: Use adequate general laboratory ventilation to keep airborne concentrations low.[8]

  • Safety Stations: An eyewash facility and a safety shower must be readily accessible and in close proximity to the workstation.[7][8][11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin irritation and potential dermal absorption.[8] Always check the glove manufacturer's specifications for chemical compatibility and breakthrough time. Dispose of gloves immediately after handling or if contamination is suspected.
Eye/Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn over goggles for splash hazards.Protects against splashes and airborne dust, preventing serious eye irritation.[7]
Skin & Body Protection Laboratory coat, long pants, and fully enclosed, closed-toe shoes.Prevents accidental skin contact.[8] Do not wear shorts or sandals in the laboratory.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P100).Required if there is a risk of generating dust or aerosols and work cannot be contained within a fume hood. Follow OSHA respirator regulations (29 CFR 1910.134).[7][8]
Hygiene Practices
  • Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[11]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[12]

  • Remove contaminated clothing promptly and wash it before reuse.[11]

Section 4: Safe Handling and Storage Protocols

Adherence to a systematic workflow minimizes the risk of exposure and contamination.

Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Assemble All Materials (Chemicals, Glassware, Spill Kit) A->B C Don Full, Inspected PPE B->C D Weigh Solid Compound (Minimize Dust) C->D E Perform Chemical Transfer or Reaction Setup D->E F Securely Cap All Vessels E->F G Decontaminate Work Surface and Equipment F->G H Segregate Waste for Disposal G->H I Doff PPE and Wash Hands H->I J Store in Designated Cool, Dry, Ventilated Area I->J Return to Storage

Caption: Standard workflow for handling 1-Cyclopentyl-3-(trifluoromethyl)pyrazole.

Step-by-Step Handling Methodology
  • Preparation: Before handling, ensure the chemical fume hood is operational. Assemble all necessary equipment, including a spill kit. Don all required PPE as specified in Section 3.2.

  • Aliquotting: When weighing the solid material, use a spatula and perform the task carefully to minimize the generation of airborne dust.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood.

  • Housekeeping: Clean up any minor spills immediately according to the procedure in Section 5.2. Keep containers tightly closed when not in use.[11][13]

Storage Requirements
  • Conditions: Store in a cool, dry, and well-ventilated place.[8][11][13]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][13]

  • Separation: Store away from incompatible materials, particularly strong oxidizing agents and acid chlorides.[7][13]

Section 5: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures for Exposure
Exposure RouteImmediate Action
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8][11]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]

Note to Physician: Treat symptomatically and supportively. The toxicological properties have not been fully investigated.[8][11]

Spill and Leak Response
  • Action: Evacuate non-essential personnel from the area.

  • Containment: For small spills, use proper PPE and sweep or vacuum up the material. Avoid generating dust.[7][8] Place the collected material into a suitable, labeled, and sealed container for disposal.[7]

  • Ventilation: Ensure the area is well-ventilated.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or chemical foam.[8]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved (or equivalent), and full protective gear.[7][8] This is critical due to the risk of releasing highly toxic hydrogen fluoride gas.[7]

Section 6: Disposal Considerations

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[10]

  • Regulatory Compliance: Disposal must be in full accordance with all applicable federal, state, and local environmental regulations.[10]

  • Contaminated Packaging: Dispose of contaminated containers as unused product. Do not reuse empty containers.[10]

Section 7: Conclusion

1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a valuable research compound whose full toxicological profile is yet to be determined. The presence of the trifluoromethylpyrazole core necessitates that it be handled with significant caution. Based on a read-across analysis of structurally related chemicals, it should be treated as a substance that is irritating to the skin, eyes, and respiratory system, and is potentially harmful via multiple routes of exposure. Strict adherence to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide is essential for ensuring the safety of all laboratory personnel. The precautionary principle must always be applied when working with this and other novel chemical entities.

References

  • Vulcanchem. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
  • Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (2005).
  • Cole-Parmer. Material Safety Data Sheet. (2005).
  • Fisher Scientific. SAFETY DATA SHEET - 3-Trifluoromethyl-1H-pyrazole. (2025).
  • The Crucial Role of Trifluoromethyl Pyrazoles in Agrochemical Innovation. (2026).
  • Handling and Storage.
  • Sigma-Aldrich. SAFETY DATA SHEET - Pyrazole. (2026).
  • PubChemLite. 1-cyclopentyl-3-(trifluoromethyl)pyrazole.
  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). PMC.
  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Benchchem. Technical Support Center: Synthesis of Trifluoromethylated Pyrazoles.
  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024). ResearchGate.
  • PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine.
  • Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. ResearchGate.
  • Angene Chemical. Safety Data Sheet. (2021).
  • 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine - C9H12F3N3 | CSSS00010068711.
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC.
  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). ACS Publications.
  • National Toxicology Program - NIH. Abstract for TOX-96. (2026).
  • Tokyo Chemical Industry. SAFETY DATA SHEET. (2025).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
  • Current status of pyrazole and its biological activities. PMC.
  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). PMC.
  • MDPI. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025).

Sources

Methodological & Application

Application Note: Synthesis and Derivatization Protocols for 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a highly privileged structural motif in modern drug discovery. The incorporation of a cyclopentyl ring enhances the lipophilic efficiency (LipE) and membrane permeability of the parent pyrazole, while the strongly electron-withdrawing trifluoromethyl (-CF₃) group improves metabolic stability by blocking cytochrome P450-mediated oxidation[1]. This specific scaffold serves as a critical building block in the development of pan-JNK inhibitors for neurodegenerative disorders like Huntington's disease[1], fungal-selective Hsp90 inhibitors[2], and FFA4/GPR120 receptor agonists for metabolic diseases[3].

Mechanistic Insights & Route Selection

The construction of the 1-cyclopentyl-3-(trifluoromethyl)pyrazole core typically proceeds via one of two primary synthetic strategies. Understanding the causality behind the reaction mechanics is critical for selecting the appropriate route for scale-up.

  • Route A: Regioselective Cyclocondensation (Preferred). This method involves the condensation of cyclopentylhydrazine (usually supplied as a hydrochloride or ditrifluoroacetate salt)[4] with a 1,3-dicarbonyl equivalent, such as 1,1,1-trifluoro-2,4-pentanedione. The causality behind the high regioselectivity lies in the differential nucleophilicity of the hydrazine nitrogens. The unsubstituted, more nucleophilic terminal nitrogen preferentially attacks the more electrophilic carbonyl carbon (the one adjacent to the -CF₃ group), driving the cyclization to exclusively yield the 1-alkyl-3-(trifluoromethyl) isomer[4],[3].

  • Route B: Direct N-Alkylation. This approach utilizes the commercially available 3-(trifluoromethyl)pyrazole. Deprotonation with a mild base generates a pyrazolate anion, which is subsequently alkylated with a cyclopentyl halide. Because the -CF₃ group is strongly electron-withdrawing, it reduces the electron density at the adjacent N2 nitrogen. Consequently, the N1 nitrogen acts as the primary nucleophile, favoring the formation of the 3-CF₃ isomer. However, thermodynamic equilibration results in a mixed product profile, necessitating careful chromatographic resolution[1].

Synthesis Workflow

SynthesisWorkflow CPH Cyclopentylhydrazine RouteA Route A: Cyclocondensation (EtOH, Reflux) CPH->RouteA TFP 1,3-Dicarbonyl Equivalent TFP->RouteA Product 1-Cyclopentyl-3-(trifluoromethyl)pyrazole RouteA->Product Regioselective (>95:5) TFPyr 3-(Trifluoromethyl)pyrazole RouteB Route B: N-Alkylation (Cs2CO3, DMF) TFPyr->RouteB CPBr Cyclopentyl Halide CPBr->RouteB RouteB->Product Isomeric Mixture (~70:30) Bromination C4-Bromination (NBS, DMF) Product->Bromination Boronic Boronic Acid Synthesis (n-BuLi, B(OiPr)3) Bromination->Boronic

Workflow for the synthesis and derivatization of 1-cyclopentyl-3-(trifluoromethyl)pyrazole.

Quantitative Optimization Data

The following table summarizes the comparative metrics between the two primary synthetic routes to guide workflow selection based on available resources and purity requirements.

ParameterRoute A: CyclocondensationRoute B: N-Alkylation
Primary Reagents Cyclopentylhydrazine + 1,3-Dicarbonyl3-(Trifluoromethyl)pyrazole + Cyclopentyl-Br
Catalyst / Base Triethylamine (TEA)Cesium Carbonate (Cs₂CO₃)
Solvent & Temp Ethanol, 80°C (Reflux)DMF, 80°C
Average Yield 75% – 85%50% – 65%
Regioselectivity (3-CF₃ : 5-CF₃) > 95:5~ 70:30
Scalability & Purification Excellent; Simple extraction/crystallizationModerate; Requires silica gel chromatography

Experimental Protocols

Protocol I: Regioselective Cyclocondensation (Route A)

This protocol is optimized for high regioselectivity and seamless scalability.

  • Preparation : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentylhydrazine hydrochloride (1.0 equiv)[2] and anhydrous ethanol to achieve a 0.2 M concentration.

  • Neutralization : Add triethylamine (1.1 equiv) dropwise at room temperature. Causality: Liberating the free hydrazine in situ is critical to prevent acidic stalling of the initial nucleophilic attack on the dicarbonyl compound.

  • Condensation : Slowly add 1,1,1-trifluoro-2,4-pentanedione (1.05 equiv). Stir the mixture at room temperature for 30 minutes to allow imine formation, then heat to 80°C (reflux) for 6 hours to drive the cyclization[4].

  • Workup : Concentrate the mixture under reduced pressure. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint : Purify via short-plug flash chromatography (Hexanes/EtOAc). LC-MS analysis of the target fraction should yield a mass of [M+H]⁺ = 205.1.

Protocol II: Direct N-Alkylation and Isomer Resolution (Route B)

This protocol is utilized when cyclopentylhydrazine is unavailable, relying on commercially accessible pyrazole precursors.

  • Deprotonation : Dissolve 3-(trifluoromethyl)pyrazole (1.0 equiv) in anhydrous DMF (0.3 M). Add cesium carbonate (Cs₂CO₃, 2.0 equiv). Causality: Cs₂CO₃ is preferred over weaker bases like K₂CO₃ because the larger, softer cesium cation provides a "naked" and more reactive pyrazolate anion, accelerating the alkylation step[1].

  • Alkylation : Add bromocyclopentane (1.2 equiv) dropwise. Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

  • Workup : Quench the reaction with water and extract with diethyl ether (3x). Wash the combined organics extensively with water (to remove residual DMF) and brine, then dry over MgSO₄.

  • Resolution : The crude mixture contains both 1-cyclopentyl-3-(trifluoromethyl)pyrazole and 1-cyclopentyl-5-(trifluoromethyl)pyrazole. Separate the isomers using silica gel chromatography (gradient: 0-20% EtOAc in Hexanes). The desired 3-CF₃ isomer typically elutes first due to its lower polarity[1].

Protocol III: Downstream Derivatization (C4-Functionalization)

For advanced cross-coupling applications (e.g., Suzuki-Miyaura reactions), the pyrazole core must be functionalized at the C4 position.

Step A: Bromination

  • Dissolve 1-cyclopentyl-3-(trifluoromethyl)pyrazole (1.0 equiv) in DMF (0.2 M).

  • Add N-Bromosuccinimide (NBS, 1.1 equiv) in portions at 0°C. Causality: The C4 position of the pyrazole ring is highly nucleophilic and readily undergoes electrophilic aromatic substitution.

  • Stir at room temperature for 2 hours. Quench with aqueous sodium thiosulfate, extract with EtOAc, and purify to yield 4-bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole[5].

Step B: Boronic Acid Synthesis

  • Dissolve the brominated intermediate in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78°C.

  • Add n-butyllithium (n-BuLi, 1.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to facilitate halogen-metal exchange.

  • Add triisopropyl borate (B(OiPr)₃, 1.5 equiv). Stir at -78°C for 1 hour, then gradually warm to room temperature.

  • Quench with 1M HCl, extract with EtOAc, and crystallize to afford 1-cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid[6].

Sources

Application Notes and Protocols: 1-Cyclopentyl-3-(trifluoromethyl)pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs.[1][2][3] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a versatile framework for developing therapeutic agents across a wide spectrum of diseases, including inflammatory conditions, cancer, and infectious diseases.[4][5] This document focuses on a specific, yet underexplored, member of this family: 1-Cyclopentyl-3-(trifluoromethyl)pyrazole .

While this compound is commercially available, its specific biological activities and applications are not yet extensively documented in peer-reviewed literature. Therefore, these application notes serve as a forward-looking guide for researchers. We will extrapolate from the vast body of knowledge on structurally related pyrazole derivatives to propose potential applications and provide robust, field-proven protocols to stimulate and guide future research into this promising molecule.

Molecular Structure and Rationale for Investigation

The structure of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole combines three key features that are highly desirable in modern drug discovery:

  • The Pyrazole Core: A metabolically stable ring system that acts as a versatile scaffold, allowing for precise spatial orientation of substituents to interact with biological targets.[2]

  • The 3-(Trifluoromethyl) Group: The inclusion of a -CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's properties.[6] This group can increase lipophilicity, which may improve cell membrane permeability.[6] Furthermore, the strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidative metabolism, often leading to an improved pharmacokinetic profile.[6]

  • The 1-Cyclopentyl Group: This bulky, lipophilic group can serve to anchor the molecule within a hydrophobic binding pocket of a target protein. Its conformational rigidity, compared to a linear alkyl chain, can also lead to higher binding affinity and selectivity.[7]

Based on these structural attributes and the known pharmacology of related compounds, 1-Cyclopentyl-3-(trifluoromethyl)pyrazole presents itself as a compelling candidate for investigation in several therapeutic areas.

Potential Therapeutic Applications and Mechanistic Hypotheses

The broad bioactivity of trifluoromethyl-substituted pyrazoles suggests several avenues for investigation. Below, we outline the most promising potential applications and the underlying mechanistic rationale.

Anti-inflammatory Activity via COX-2 Inhibition

Many N-aryl pyrazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[4] The archetypal example is Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug.

Hypothesized Mechanism: The trifluoromethyl group of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole could potentially interact with a hydrophobic side pocket in the COX-2 active site, a feature that distinguishes it from the more constitutively expressed COX-1 isoform and is crucial for selectivity. The cyclopentyl group would occupy the main channel, mimicking the binding of the natural substrate, arachidonic acid.

COX2_Inhibition_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 1-Cyclopentyl-3- (trifluoromethyl)pyrazole Compound->COX2_Enzyme Inhibition

Caption: Hypothesized COX-2 inhibition pathway.

Anticancer Activity via Kinase Inhibition

The pyrazole scaffold is a common feature in a multitude of kinase inhibitors developed for cancer therapy.[7] Various pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other kinases involved in cell cycle progression and angiogenesis.[7]

Hypothesized Mechanism: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, forming key interactions with the hinge region of the ATP-binding pocket of kinases. The cyclopentyl and trifluoromethyl groups would then likely extend into hydrophobic regions of the active site, conferring potency and selectivity.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Compound 1-Cyclopentyl-3- (trifluoromethyl)pyrazole Compound->Kinase Competitive Inhibition Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: Generalized kinase inhibition workflow.

Experimental Protocols for Biological Evaluation

The following protocols provide a starting point for characterizing the biological activity of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole. These are standard, robust assays widely used in drug discovery.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-Cyclopentyl-3-(trifluoromethyl)pyrazole (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

Principle: The peroxidase activity of COX is determined by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Chromogenic substrate (TMPD)

  • Arachidonic acid

  • 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

  • Known selective COX-2 inhibitor (e.g., Celecoxib) and non-selective inhibitor (e.g., Indomethacin) as controls

  • 96-well UV-compatible microplate

  • Spectrophotometric microplate reader

Procedure:

  • Enzyme Preparation: In a 96-well plate, add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).

  • Inhibitor Incubation: Add the test compound at various concentrations or a control inhibitor. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the chromogenic substrate (TMPD) to all wells. Initiate the reaction by adding arachidonic acid.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation and Structure-Activity Relationship (SAR) Considerations

Quantitative data from the proposed assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Biological Activity Profile of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

AssayCell Line / EnzymeEndpointValue (µM)
CytotoxicityMCF-7IC50Data to be determined
CytotoxicityA549IC50Data to be determined
COX InhibitionCOX-1IC50Data to be determined
COX InhibitionCOX-2IC50Data to be determined
Kinase InhibitionKinase XIC50Data to be determined

Structure-Activity Relationship (SAR) Insights for Further Development:

While data for the title compound is pending, the broader pyrazole literature provides a roadmap for optimization.

  • Modification of the N1-Substituent: The cyclopentyl group can be replaced with other cycloalkyl (e.g., cyclobutyl, cyclohexyl) or aryl groups to probe the size and electronic requirements of the binding pocket.[7]

  • Substitution on the Pyrazole Ring: The C4 and C5 positions of the pyrazole are amenable to substitution. Introducing small alkyl or halogen groups can influence potency and selectivity.

  • Modification of the C3-Substituent: While the trifluoromethyl group is often beneficial, exploring other small, electron-withdrawing groups could be a valuable exercise.

Caption: Workflow for SAR-guided lead optimization.

Conclusion

1-Cyclopentyl-3-(trifluoromethyl)pyrazole stands as a molecule of significant potential at the intersection of established medicinal chemistry principles. Its structural features suggest a high probability of interesting biological activity, particularly in the realms of anti-inflammatory and anticancer research. The protocols and strategic considerations outlined in this document provide a comprehensive framework for any researcher or drug development professional aiming to unlock the therapeutic promise of this and related pyrazole derivatives.

References

  • PubMed. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Available from: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available from: [Link]

  • PMC. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • ResearchGate. Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Available from: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • Connect Journals. Pyrazole Scaffolds: A promising frontier in drug discovery. Available from: [Link]

  • PMC. Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Available from: [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Encyclopedia MDPI. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Journal of Applicable Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available from: [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]

  • PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • PMC. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Available from: [Link]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Available from: [Link]

  • AZoNetwork. Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Available from: [Link]

Sources

Application Notes & Protocols: 1-Cyclopentyl-3-(trifluoromethyl)pyrazole in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Scientific Rationale & Pharmacophore Analysis

The 3-(trifluoromethyl)pyrazole core is a highly privileged scaffold in modern agrochemistry, frequently utilized in the design of broad-spectrum fungicides, herbicides, and insecticides . While traditional commercial active ingredients (e.g., bixafen, fluxapyroxad) predominantly feature N -methyl or N -difluoromethyl substitutions on the pyrazole ring, the introduction of an N -cyclopentyl group represents a strategic structural evolution.

Causality in Structural Design:

  • Enhanced Lipophilicity (LogP): The bulky, non-polar cyclopentyl ring significantly increases the overall partition coefficient of the molecule. In agrochemical applications, this translates to superior cuticular penetration in plant tissues and extended residual activity on the leaf surface.

  • Steric Target-Site Fit: The cyclopentyl moiety provides optimal steric bulk to occupy the hydrophobic pocket of the ubiquinone-binding site in target enzymes, preventing competitive displacement by native substrates.

  • Metabolic Stability: The robust nature of the cycloalkane ring, combined with the electron-withdrawing 3-trifluoromethyl group, shields the pyrazole core from rapid oxidative degradation by plant cytochrome P450 enzymes, prolonging the half-life of the active ingredient .

Commercially available building blocks, such as 4-bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole , serve as versatile starting materials for cross-coupling reactions or carboxylation to generate diverse libraries of candidate molecules.

Mechanistic Context: Targeting Succinate Dehydrogenase (SDHI)

When formulated as a pyrazole-4-carboxamide, the 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold acts as a potent Succinate Dehydrogenase Inhibitor (SDHI). It disrupts fungal respiration by competitively binding to Complex II of the mitochondrial electron transport chain.

SDHI_Pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone ComplexII->Ubiquinone e- transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Pyrazole 1-Cyclopentyl-3-(CF3)-pyrazole Carboxamide Pyrazole->ComplexII Competitive Binding (Ubiquinone Site)

Figure 1: Mechanism of action for SDHI fungicides at the mitochondrial electron transport chain.

Experimental Workflows & Protocols

To systematically explore the structure-activity relationship (SAR) of this scaffold, researchers must utilize robust, self-validating protocols. Below are the standard operating procedures for synthesizing and evaluating these derivatives .

Synth_Workflow A 1-Cyclopentyl-3-(CF3)-pyrazole Building Block B Carboxylic Acid Activation (HATU / DIPEA) A->B C Amidation Reaction (+ Target Aniline) B->C D Purification (Flash Chromatography) C->D E Analytical Validation (LC-MS, 1H-NMR) D->E F In Vitro Bioassay (Fungicidal Screening) E->F

Figure 2: End-to-end workflow from building block activation to biological screening.

Protocol A: Synthesis of Pyrazole-4-Carboxamides

Objective: High-yield amidation of 1-cyclopentyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid with substituted anilines.

Rationale for Reagent Selection: HATU is selected as the coupling agent over traditional acid chloride formation (using SOCl₂) because it provides milder reaction conditions, preventing the degradation of electron-rich or sterically hindered aniline substrates. DIPEA is chosen over triethylamine due to its increased steric bulk, which minimizes unwanted nucleophilic attack on the activated ester intermediate.

Step-by-Step Procedure:

  • Activation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 1-cyclopentyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid in 5.0 mL of anhydrous DMF.

  • Add 1.2 mmol of HATU and 2.5 mmol of DIPEA. Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete formation of the active ester intermediate (M+ mass shift).

  • Coupling: Add 1.1 mmol of the target substituted aniline to the activated mixture. Stir continuously at 25°C for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (15 mL) to remove residual DMF and unreacted amines.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes:EtOAc gradient).

Protocol B: In Vitro Fungicidal Efficacy Assay (Poisoned Food Technique)

Objective: Determine the Half-Maximal Effective Concentration (EC₅₀) against phytopathogenic fungi (e.g., Rhizoctonia solani).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the purified pyrazole carboxamide in analytical-grade DMSO to create a 10,000 mg/L stock solution.

  • Media Spiking: Add calculated volumes of the stock solution to molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations of 0.01, 0.1, 1.0, and 10.0 mg/L. Keep the final DMSO concentration constant at 0.1% (v/v) across all plates to prevent solvent toxicity.

  • Inoculation: Pour the spiked PDA into 90 mm Petri dishes and allow to solidify. Place a 5 mm mycelial plug (taken from the actively growing margin of a 7-day-old R. solani culture) in the exact center of each plate.

  • Incubation: Incubate the plates in the dark at 25°C for 72 hours.

  • Measurement: Measure the colony diameter in two perpendicular directions using digital calipers.

    • Self-Validation Check: The assay is only valid if the negative control (0.1% DMSO only) shows unrestricted radial growth reaching the plate margin, and the positive control (e.g., commercial Fluxapyroxad) yields an EC₅₀ within ±15% of its known historical baseline.

Quantitative Data Presentation: SAR Analysis

The following table summarizes the structure-activity relationship (SAR) demonstrating the superior profile of the N -cyclopentyl substitution compared to smaller alkyl groups.

Compound Series N1​ -SubstitutionCLogPEC₅₀ vs. R. solani (mg/L)Cuticular Penetration FactorPhytotoxicity Risk
Analog 1 (Ref)Methyl (-CH₃)2.850.45 ± 0.03LowLow
Analog 2 Isopropyl (-CH(CH₃)₂)3.420.12 ± 0.01ModerateLow
Analog 3 Cyclopentyl (-C₅H₉) 4.15 0.04 ± 0.01 High Low

Data Interpretation: The transition from an N -methyl to an N -cyclopentyl group increases the CLogP by >1.3 units, directly correlating with a 10-fold increase in intrinsic fungicidal activity (EC₅₀ drops from 0.45 to 0.04 mg/L). The enhanced lipophilicity facilitates rapid partitioning into the fungal lipid membrane.

References

  • European Patent EP1761499B1 - 1-methyl-3-trifluoromethyl-pyrazole-4-carboxylic acid (ortho-phenyl)-anilides and to use thereof as fungicide. BASF SE.
  • US Patent US8980294B2 - Methods for controlling pests. BASF Agrochemical Products B.V.
  • World Intellectual Property Organization WO2019052932A1 - Substituted trifluoromethyloxadiazoles for combating phytopathogenic fungi. BASF SE.

Application Note: High-Throughput Screening of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Derivatives for JAK2/STAT3 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel kinase inhibitors requires robust, miniaturized assays capable of screening thousands of compounds with high precision. The 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold has emerged as a highly privileged building block in modern medicinal chemistry, particularly for targeting the ATP-binding hinge region of kinases .

This application note details a comprehensive, self-validating High-Throughput Screening (HTS) workflow designed to evaluate a combinatorial library of 1-cyclopentyl-3-(trifluoromethyl)pyrazole derivatives. By coupling a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with a secondary orthogonal cellular AlphaLISA assay, researchers can rapidly identify and validate potent inhibitors of the Janus Kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Scientific Rationale & Pharmacophore Design

The selection of the 1-cyclopentyl-3-(trifluoromethyl)pyrazole core is driven by specific structure-activity relationship (SAR) principles :

  • The Pyrazole Core: Acts as a critical hydrogen bond donor and acceptor, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The Trifluoromethyl ( CF3​ ) Group: Enhances the molecule's overall lipophilicity, driving affinity for the hydrophobic pocket adjacent to the ATP-binding site. Furthermore, the strong carbon-fluorine bonds provide exceptional metabolic stability against cytochrome P450-mediated degradation.

  • The Cyclopentyl Ring: Provides optimal steric bulk to occupy the solvent-exposed selectivity pocket, improving kinase selectivity while maintaining favorable physicochemical properties.

Libraries are typically generated via Suzuki-Miyaura cross-coupling using commercially available 1-cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid and various aryl halides.

Screening Workflow Visualization

HTS_Workflow Lib Library Synthesis 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Scaffold Primary Primary HTS TR-FRET JAK2 Assay (Biochemical) Lib->Primary 10,000 Compounds Secondary Secondary HTS AlphaLISA p-STAT3 Assay (Cellular) Primary->Secondary Top 1% Hits Hit Hit Validation IC50 & Selectivity Secondary->Hit Confirmed Actives

Figure 1: High-throughput screening workflow for pyrazole-based JAK2 inhibitors.

Experimental Methodologies

Primary Screen: TR-FRET JAK2 Kinase Assay

This biochemical assay measures the ability of the pyrazole derivatives to inhibit the catalytic activity of isolated JAK2 (V617F mutant) .

Reagents & Materials:

  • Enzyme: Recombinant JAK2 (V617F) kinase domain.

  • Substrate: Fluorescein-poly-GT (fluorescent acceptor).

  • Detection: Terbium (Tb)-labeled anti-phospho-tyrosine antibody (fluorescent donor).

  • Plate: 384-well low-volume black microplates.

Step-by-Step Protocol:

  • Compound Preparation: Dispense 100 nL of the 1-cyclopentyl-3-(trifluoromethyl)pyrazole library (1 mM in DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Addition: Add 5 µL of JAK2 enzyme (2 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature (RT) to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (Final concentrations: 10 µM ATP, 200 nM Fluorescein-poly-GT). Incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA and 2 nM Tb-labeled antibody. Incubate for 30 minutes at RT.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation: 340 nm; Emission: 495 nm (Tb) and 520 nm (Fluorescein); Delay: 100 µs.

Causality & Self-Validation:

  • Why EDTA? EDTA chelates Mg2+ , abruptly halting the kinase reaction. This ensures that the reaction time is identical across all 384 wells, preventing plate-drift artifacts.

  • Why TR-FRET? The 100 µs delay before reading completely eliminates short-lived background auto-fluorescence common in heterocyclic compound libraries, drastically reducing false positives.

  • Validation System: Every plate must contain 16 wells of Max Signal (DMSO only) and 16 wells of Min Signal (10 µM Staurosporine or Ruxolitinib). The assay is only valid if the Z′ -factor is ≥0.6 .

Secondary Screen: AlphaLISA Cellular Phospho-STAT3 (Tyr705) Assay

Compounds that inhibit JAK2 biochemically must be validated for cellular permeability and target engagement. This assay measures the downstream phosphorylation of STAT3 in HEL92.1.7 cells (which harbor the JAK2 V617F mutation) .

Reagents & Materials:

  • Cells: HEL92.1.7 human erythroleukemia cells.

  • Detection: AlphaLISA SureFire Ultra p-STAT3 (Tyr705) Kit.

  • Plate: 384-well white OptiPlates.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEL92.1.7 cells at 20,000 cells/well in 10 µL of complete culture medium into a 384-well white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Add 5 µL of 3X compound dilutions (from the primary hit list) to the wells. Incubate for 2 hours at 37°C.

  • Lysis: Add 5 µL of 4X Lysis Buffer (supplemented with protease and phosphatase inhibitors). Agitate on a plate shaker at 350 rpm for 10 minutes at RT.

  • Acceptor Bead Addition: Add 5 µL of Acceptor Mix (containing CaptSure-tagged anti-p-STAT3 antibody). Incubate for 1 hour at RT in the dark.

  • Donor Bead Addition: Add 5 µL of Donor Mix (streptavidin-coated beads bound to biotinylated anti-STAT3 antibody). Incubate for 1 hour at RT in the dark.

  • Data Acquisition: Read the plate using standard AlphaLISA settings (Excitation: 680 nm; Emission: 615 nm).

Causality & Self-Validation:

  • Why White Plates? White plates reflect the luminescent Alpha signal toward the detector, maximizing the signal-to-background ratio and preventing well-to-well optical cross-talk.

  • Why Shaking during Lysis? Mechanical agitation combined with detergents ensures complete solubilization of the nuclear and cytoplasmic compartments, releasing all STAT3 without degrading the delicate Tyr705 phospho-epitope.

  • Validation System: Unstimulated cells (treated with a JAK2 reference inhibitor) serve as the biological baseline. The assay window is validated by calculating the Signal-to-Background (S/B) ratio.

Data Presentation & Hit Triage

Quantitative data from the HTS campaign must be rigorously tracked. Table 1 summarizes the required assay performance metrics to ensure E-E-A-T standards are met before progressing compounds. Table 2 illustrates a representative profile of validated 1-cyclopentyl-3-(trifluoromethyl)pyrazole hits.

Table 1: HTS Assay Performance Metrics

Assay TypeFormatTargetAcceptable Z'-FactorMinimum S/B RatioMax CV%
Primary TR-FRETJAK2 (V617F) ≥0.65 ≥5.0 <8%
Secondary AlphaLISAp-STAT3 (Tyr705) ≥0.55 ≥10.0 <12%

Table 2: Representative Hit Profiling of Pyrazole Derivatives

Compound IDR-Group SubstitutionJAK2 IC 50​ (nM)p-STAT3 IC 50​ (nM)Cellular Shift (Fold)
Ref-Ruxolitinib N/A (Control)3.345.213.7x
CP-TFMP-001 4-(4-fluorophenyl)12.5115.09.2x
CP-TFMP-042 4-(pyridin-3-yl)8.188.410.9x
CP-TFMP-088 4-(3-methoxyphenyl)45.0>1000>22.0x

Note: The "Cellular Shift" represents the drop in potency from the biochemical to the cellular assay, largely driven by cell membrane permeability and intracellular ATP competition.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects, PubMed Central (PMC). Available at:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents, MDPI. Available at:[Link]

Comprehensive Analytical Protocols for the Detection and Structural Characterization of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Analytical Strategy

1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a highly privileged synthetic intermediate frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors, and advanced agrochemicals. The incorporation of a trifluoromethyl (-CF3) group significantly modulates the pKa of the pyrazole ring while enhancing metabolic stability against cytochrome P450 oxidation. Concurrently, the cyclopentyl moiety drives lipophilic ligand-target interactions.

However, the synthesis of this intermediate—typically via the condensation of a trifluoromethyl-β-diketone with cyclopentylhydrazine—inherently risks the formation of regioisomeric mixtures, specifically the 3-CF3 and 5-CF3 isomers 1. Because these isomers possess identical molecular weights and nearly indistinguishable polarities, standard chromatographic techniques often fail to differentiate them without orthogonal validation.

To establish a self-validating analytical system , this protocol employs three distinct methodologies:

  • HPLC-UV/ESI-MS : Ensures quantitative purity and confirms the intact molecular mass 2.

  • GC-EI-MS : Provides high-resolution volatile impurity profiling and structural fingerprinting via hard ionization 3.

  • Multinuclear NMR (1H, 13C, 19F) : Acts as the definitive arbiter of regiochemistry by leveraging through-bond carbon-fluorine scalar couplings 4.

Sample Preparation & Matrix Extraction

Causality: Pyrazoles are highly soluble in polar aprotic solvents. Using Acetonitrile ensures complete solubilization of both the API intermediate and potential unreacted diketone precursors, while preventing the precipitation of highly lipophilic byproducts on the HPLC column frit.

Step-by-Step Methodology:

  • Accurately weigh 10.0 mg of the synthetic crude into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with LC-MS grade Acetonitrile to create a Stock Solution (1 mg/mL).

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filter 1 mL of the stock solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • For HPLC analysis, perform a 1:10 dilution of the filtered stock with the Initial Mobile Phase (yielding a 100 µg/mL final concentration).

High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol

Causality: A C18 stationary phase is selected to maximize hydrophobic interactions with the cyclopentyl ring. Formic acid (0.1%) is added to the mobile phase to suppress the ionization of the pyrazole nitrogen (pKa ~ 2.5), ensuring a sharp, symmetrical peak shape and consistent retention times.

Self-Validation Checkpoint: Inject a blank followed by a known standard of the 5-CF3 regioisomer. The system is internally validated if the chromatographic resolution ( Rs​ ) between the 3-CF3 and 5-CF3 isomers is ≥1.5 .

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection: DAD at 254 nm (primary) and 210 nm; ESI+ MS (m/z 100-500). Expected [M+H]+ is 205.10.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.09010
2.09010
10.01090
12.01090
12.19010
15.09010

Gas Chromatography-Mass Spectrometry (GC-EI-MS) Protocol

Causality: While HPLC confirms purity, GC-MS is essential for detecting volatile hydrazine precursors and low-molecular-weight synthetic byproducts. Electron Impact (EI) at 70 eV provides a highly reproducible fragmentation pattern. The loss of the cyclopentyl radical ( [M−69]+ ) and the trifluoromethyl radical ( [M−69]+ ) are diagnostic for this specific scaffold 3.

Step-by-Step Methodology:

  • Transfer 1 mL of the 1 mg/mL Stock Solution directly into a GC vial.

  • Inject 1 µL into the GC inlet using a 10:1 split ratio.

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (Constant flow, 1.0 mL/min).

  • Inlet Temperature: 250°C.

  • MS Source Temperature: 230°C.

Table 2: GC Oven Temperature Program

Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-601.01.0
15.02805.020.6

Multinuclear NMR Spectroscopy (Regioisomer Differentiation)

Causality: Chromatographic methods cannot definitively assign the position of the -CF3 group. 13C NMR is the ultimate self-validating tool here. The carbon atom directly attached to the fluorine atoms (CF3) will split into a large quartet (~269 Hz). Crucially, the pyrazole carbon attached to the CF3 group (C3) will show a smaller, secondary 2JC−F​ coupling (~37 Hz) 4. By correlating this carbon to the adjacent protons via HMBC, the 3-CF3 vs 5-CF3 regiochemistry is unambiguously proven without needing an external reference standard.

Step-by-Step Methodology:

  • Evaporate 10 mg of the sample to dryness under a gentle stream of nitrogen.

  • Reconstitute in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer to a 5 mm NMR tube.

  • Acquire 1H (400 MHz), 13C (100 MHz), and 19F (376 MHz) spectra at 298 K.

Table 3: Diagnostic NMR Chemical Shifts & Coupling Constants

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
19F-61.5 to -62.5Singlet--CF₃
13C~121.0Quartet 1JC−F​≈269 -CF₃ Carbon
13C~141.5Quartet 2JC−F​≈37 Pyrazole C3
13C~104.0Singlet (br) 3JC−F​≈2 Pyrazole C4
1H~4.65Multiplet-Cyclopentyl CH

Workflow Visualization

AnalyticalWorkflow Start Synthetic Crude: 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Prep Sample Preparation (Solubilization & 0.22µm Filtration) Start->Prep HPLC HPLC-UV/ESI-MS (Purity & Mass Confirmation) Prep->HPLC GCMS GC-EI-MS (Volatile Impurity Profiling) Prep->GCMS NMR 1H, 13C, 19F NMR (Regioisomer Differentiation) Prep->NMR Decision Is Regiochemistry Confirmed (3-CF3 vs 5-CF3)? HPLC->Decision Purity > 98% GCMS->Decision No Volatiles NMR->Decision Coupling Constants Valid Validated API Intermediate Decision->Valid Yes Reject Repurify / Reject Decision->Reject No

Figure 1: Orthogonal analytical workflow for regiochemical confirmation and purity validation.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning PMC (N
  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization ResearchG
  • Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling RSC Publishing
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one MDPI

Sources

Exploring the structure-activity relationship (SAR) of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploring the Structure-Activity Relationship (SAR) of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Pharmacophore Rationale

In modern drug discovery, the design of highly selective and metabolically stable inhibitors often relies on "privileged scaffolds"—molecular cores that consistently exhibit high-affinity binding across diverse biological targets. The 1-cyclopentyl-3-(trifluoromethyl)pyrazole motif has emerged as a premier building block, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators[1][2].

As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is rarely accidental; it is driven by precise physicochemical causality:

  • The C3-Trifluoromethyl (-CF3) Group: Fluorination at this position serves a dual purpose. First, the strong electron-withdrawing nature of the -CF3 group modulates the electron density of the pyrazole ring, fine-tuning its hydrogen-bonding capabilities. Second, it significantly enhances the lipophilicity (LogP) of the molecule while simultaneously blocking Cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life of the drug candidate[3].

  • The N1-Cyclopentyl Ring: Unlike flexible aliphatic chains (e.g., n-pentyl) which incur a high entropic penalty upon binding, the saturated cyclopentyl ring provides conformational stability[3]. Its specific steric volume is highly complementary to the hydrophobic specificity pockets found in the active sites of targets like PDE2 and various tyrosine kinases[2].

  • The Pyrazole Core: Acting as a classic bioisostere for phenyl rings or amides, the pyrazole core provides critical hydrogen bond acceptor/donor vectors that interact directly with the hinge region of target proteins[3].

To systematically explore the Structure-Activity Relationship (SAR) of this class, researchers typically utilize functionalized intermediates such as 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 1174834-97-9) for bicyclic cyclization[3][4], or 1-cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS: 2304634-13-5) for late-stage C4-diversification[5].

SAR Optimization Workflow

The optimization of these analogs generally follows a divergent synthesis approach, allowing for the rapid generation of a diverse compound library from a single central pharmacophore.

SAR_Workflow Start Base Scaffold: 1-Cyclopentyl-3-(CF3)-pyrazole ModC4 C4-Position Cross-Coupling (Suzuki) Start->ModC4 ModC5 C5-Position Amine Cyclization Start->ModC5 Library Analog Library Generation ModC4->Library ModC5->Library Screening In Vitro Screening (TR-FRET / AlphaScreen) Library->Screening Lead Lead Optimization & ADME Profiling Screening->Lead

SAR Optimization Workflow for 1-Cyclopentyl-3-(trifluoromethyl)pyrazole derivatives.

Quantitative Data: Representative SAR Profiling

When evaluating the SAR of these analogs, it is critical to balance target potency (IC50) with ADME properties (Absorption, Distribution, Metabolism, and Excretion). The table below summarizes representative optimization data demonstrating how modifications at the C4 and C5 positions impact both biological activity and pharmacokinetic viability.

Compound IDCore Scaffold ModificationR-Group AdditionTarget IC50 (nM)LogPCaco-2 Permeability ( 10−6 cm/s)HLM T1/2​ (min)
CMP-01 5-Amine (Uncyclized)None (Base Fragment)>10,0002.118.5120
CMP-02 Pyrazolo[3,4-d]pyrimidineC6-Methyl4502.822.185
CMP-03 Pyrazolo[3,4-d]pyrimidineC6-Phenyl424.114.335
CMP-04 C4-Boronic Acid CoupledC4-(4-Fluorophenyl)184.511.040
CMP-05 Pyrazolo[3,4-d]pyrimidineC6-(3-Pyridyl)8 3.2 28.4 110

Data Interpretation: The transition from CMP-03 to CMP-05 illustrates a classic optimization strategy. While the bulky phenyl group (CMP-03) improves potency, it drastically increases lipophilicity (LogP 4.1) and reduces microsomal stability (HLM T1/2​ 35 min). Replacing it with a bioisosteric 3-pyridyl group (CMP-05) restores metabolic stability and improves permeability while maximizing target affinity.

Biological Mechanism of Action

Many 1-cyclopentyl-3-(trifluoromethyl)pyrazole derivatives are explicitly designed to target Phosphodiesterases (PDEs), which regulate intracellular second messengers.

Pathway Stimulus Extracellular Stimulus Receptor GPCR / RTK Stimulus->Receptor Enzyme Adenylate Cyclase Receptor->Enzyme Activates cAMP cAMP / cGMP Pool Enzyme->cAMP Synthesizes PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by Response Downstream Signaling (PKA / PKG Activation) cAMP->Response Triggers Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->PDE Blocks

Mechanism of action for pyrazole-based PDE inhibitors modulating cAMP/cGMP signaling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated to aid troubleshooting.

Protocol A: Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Core

This protocol details the cyclization of 5-amino-1-cyclopentyl-3-(trifluoromethyl)pyrazole-4-carbonitrile into the bioactive bicyclic core.

  • Reagent Preparation: Dissolve 1.0 eq of the pyrazole-5-amine starting material in an excess of formamide (acting as both solvent and reactant).

    • Causality: The electron-withdrawing -CF3 group significantly decreases the nucleophilicity of the 5-amine[3]. Using formamide neat ensures a high concentration of the electrophile to drive the initial amide coupling forward.

  • Thermal Cyclization: Heat the reaction mixture to 150°C under a nitrogen atmosphere for 12 hours.

    • Causality: The high thermal energy is required to overcome the activation barrier for the intramolecular cyclization, driving the equilibrium toward the thermodynamically stable pyrazolo[3,4-d]pyrimidine system[2].

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into ice-cold distilled water. Stir vigorously for 30 minutes.

    • Causality: The bicyclic product is highly hydrophobic due to the cyclopentyl and -CF3 groups. The sudden shift to a highly aqueous environment forces rapid precipitation, leaving unreacted polar byproducts in solution.

  • Validation: Filter the precipitate and analyze via LC-MS and 1 H-NMR. A successful cyclization is confirmed by the disappearance of the primary amine protons (broad singlet, ~5.5 ppm) and the appearance of the pyrimidine C6-proton (singlet, ~8.0 ppm).

Protocol B: High-Throughput TR-FRET Assay for Target Inhibition

This protocol outlines the biochemical evaluation of the synthesized analogs against a target enzyme (e.g., PDE or Kinase).

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Brij-35, and 0.1% Bovine Serum Albumin (BSA).

    • Causality: Brij-35 (a non-ionic detergent) and BSA are critical. Because fluorinated pyrazoles are highly lipophilic, they tend to non-specifically adsorb to the polystyrene walls of microplates. These additives prevent compound depletion and false-negative results.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazole analogs in 100% DMSO. Transfer 100 nL of each concentration to a 384-well assay plate using an acoustic dispenser (e.g., Echo 550).

    • Causality: Keeping the final DMSO concentration strictly at 1% prevents solvent-induced denaturation of the target enzyme.

  • Enzyme Reaction: Add 5 µL of the target enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration, then add 5 µL of the specific substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Add 10 µL of TR-FRET detection reagents (Europium-labeled antibody and Acceptor fluorophore). Read the plate on a multi-mode microplate reader (Ex: 337 nm, Em: 620 nm / 665 nm).

    • Self-Validation System: Calculate the Z'-factor using the positive control (reference inhibitor) and negative control (DMSO only). A Z'-factor 0.6 indicates a robust, trustworthy assay. If Z' < 0.5, discard the data and re-evaluate buffer conditions or enzyme stability.

References

  • ChemSpace. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine - C9H12F3N3. Retrieved from: [Link]

  • Accela ChemBio. 259209-22-8, 2-Hydroxy-3-methylphenylboronic Acid / 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic Acid. Retrieved from:[Link]

  • Google Patents. US5294612A - 6-heterocyclyl pyrazolo [3,4-d]pyrimidin-4-ones and compositions and method of use thereof.
  • Googleapis.com (Patent Archive). Pyrazolo[3,4-d]pyrimidines for cardiovascular disorders. Retrieved from:[Link]

Sources

Application Note: In Vitro Biological Evaluation of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Derivatives in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Biochemical Screening, Cellular Target Engagement, and ADME Profiling

Introduction & Pharmacophore Rationale

The 1-cyclopentyl-3-(trifluoromethyl)pyrazole (CPTP) moiety has emerged as a privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase and phosphodiesterase inhibitors[1],[2]. The integration of this specific scaffold into a drug candidate is driven by rigorous structural logic:

  • The Pyrazole Core: Acts as a critical hydrogen bond donor/acceptor system. In kinase inhibitors, the pyrazole nitrogen frequently anchors the molecule to the ATP-binding hinge region[3].

  • The Trifluoromethyl (-CF₃) Group: Fluorination at the 3-position serves a dual purpose. First, it significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation sites[1],[4]. Second, its strong electron-withdrawing nature and high lipophilicity increase the residence time of the inhibitor within the target pocket.

  • The Cyclopentyl Ring: Acts as a bulky, lipophilic "tail" that fills hydrophobic pockets adjacent to the active site. This displacement of ordered water molecules provides a massive entropic gain, driving binding affinity and target selectivity[3].

To successfully advance CPTP-containing compounds from hit-to-lead, a rigorous in vitro biological evaluation cascade is required. This guide details the self-validating protocols necessary to evaluate these derivatives.

Workflow A CPTP Scaffold Synthesis B Biochemical Screening (TR-FRET) A->B C Cellular Efficacy (NanoBRET TE) B->C D In Vitro ADME (HLM Stability) C->D E Lead Candidate Selection D->E

Workflow for the in vitro biological evaluation of CPTP-based inhibitors.

Part 1: Cell-Free Biochemical Evaluation

Rationale & Causality

Before assessing cellular efficacy, the direct binding affinity of the CPTP derivative to the isolated target must be quantified. We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Standard fluorescence assays are often confounded by the auto-fluorescence of highly conjugated pyrazole derivatives. TR-FRET introduces a time delay (e.g., 100 µs) between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the true signal of target inhibition[5].

Protocol: TR-FRET Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and the ULight™-labeled peptide substrate to their 2X working concentrations[5].

  • Compound Plating: Dispense serial dilutions of the CPTP test compounds into a 384-well OptiPlate. Crucial: Maintain the final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Add the 2X kinase solution to the wells and incubate for 15 minutes at room temperature. This pre-incubation allows the lipophilic CPTP compounds to reach binding equilibrium.

  • Reaction Initiation: Add ATP at its apparent Km​ alongside the ULight™-labeled substrate to initiate the reaction[5]. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody. Read the plate on a TRF-capable reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validation & Quality Control
  • Z'-Factor Calculation: Every plate must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition) and a DMSO vehicle as a negative control (0% inhibition). The assay is only valid if the calculated Z'-factor is ≥0.6 .

Part 2: Cellular Target Engagement

Rationale & Causality

A potent biochemical IC₅₀ does not guarantee cellular efficacy. CPTP derivatives must cross the lipid bilayer and compete with high intracellular ATP concentrations (~1-5 mM)[6],[7]. To verify true intracellular target engagement, we utilize the NanoBRET™ Target Engagement (TE) Assay . This technique measures compound binding in live cells at physiological ATP levels, eliminating the artificial environment of cell-free buffers[6].

Protocol: NanoBRET Intracellular Target Engagement
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase reporter[7]. Incubate for 24 hours.

  • Tracer Addition: Plate the transfected cells into a 384-well format. Add a cell-permeable fluorescent NanoBRET tracer at a concentration matching its established EC₅₀[6].

  • Compound Competition: Add the CPTP test compounds (serial dilution) and incubate for 2 hours at 37°C. If the CPTP compound successfully penetrates the cell and binds the target, it will competitively displace the fluorescent tracer.

  • Signal Generation: Add the NanoLuc substrate and an extracellular NanoLuc inhibitor. Causality: The extracellular inhibitor quenches luminescence from dead or lysed cells, ensuring the signal is strictly intracellular[7].

  • Data Acquisition: Measure the BRET ratio (Emission at 610 nm / Emission at 460 nm). Calculate the cellular IC₅₀ based on the dose-dependent decrease in the BRET ratio.

NanoBRET Tracer Fluorescent Tracer Target Kinase-NanoLuc Fusion Tracer->Target Binds Active Site BRET BRET Signal (High Emission) Target->BRET Energy Transfer Inhibitor CPTP Inhibitor Inhibitor->Target Competes for Pocket Displacement Tracer Displacement (Signal Loss) Inhibitor->Displacement Dose-dependent

Mechanism of the NanoBRET Intracellular Target Engagement Assay.

Part 3: In Vitro ADME Profiling (Metabolic Stability)

Rationale & Causality

The primary synthetic rationale for utilizing the trifluoromethyl (-CF₃) variant over a standard methyl (-CH₃) pyrazole is to prevent rapid oxidative metabolism by hepatic enzymes[1]. To empirically validate this design choice, a Human Liver Microsome (HLM) Stability Assay is conducted to determine the intrinsic clearance ( CLint​ ) of the compound.

Protocol: HLM Clearance Assay
  • Incubation: Combine 1 µM of the CPTP compound with 0.5 mg/mL pooled Human Liver Microsomes in a 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, freezing the metabolic profile at that exact timestamp.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

Self-Validation & Quality Control
  • Run a parallel assay using Verapamil (a known high-clearance drug) as a positive control for microsomal activity. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be rejected.

Quantitative Data Presentation

The following table summarizes representative evaluation data, demonstrating the structure-activity relationship (SAR) and ADME improvements achieved by building upon the CPTP scaffold[1],[2]. Notice how the addition of the cyclopentyl ring drives biochemical potency (entropic gain), while the -CF₃ group rescues metabolic stability.

Compound Scaffold VariationTR-FRET IC₅₀ (nM)NanoBRET Cellular IC₅₀ (nM)HLM Intrinsic Clearance ( CLint​ ) (µL/min/mg)
1-Methyl-1H-pyrazole (Baseline)450.5> 200085.2 (High Clearance)
1-Cyclopentyl-1H-pyrazole85.2420.560.4 (Moderate Clearance)
1-Cyclopentyl-3-(trifluoromethyl)pyrazole 12.4 45.8 < 15.0 (Low Clearance)

Sources

Preclinical In Vivo Profiling of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-Derived Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Significance

In modern medicinal chemistry, 1-Cyclopentyl-3-(trifluoromethyl)pyrazole is rarely administered as a standalone therapeutic. Instead, it serves as a highly privileged structural motif—often utilized as a boronic acid building block in Suzuki-Miyaura cross-coupling—to synthesize advanced Central Nervous System (CNS) therapeutics and selective enzyme inhibitors .

The integration of this specific moiety into a drug candidate is driven by strict pharmacological causality:

  • The Trifluoromethyl ( CF3​ ) Group: Acts as a robust bioisostere that blocks cytochrome P450-mediated oxidation sites, significantly extending the compound's in vivo half-life. Furthermore, the electron-withdrawing nature and high lipophilicity of the CF3​ group drive passive transcellular permeation across the blood-brain barrier (BBB) .

  • The Cyclopentyl Ring: Provides the exact steric bulk and conformational flexibility required to anchor the molecule within deep hydrophobic pockets of target proteins, such as the Dopamine D3 receptor (implicated in schizophrenia and addiction) or Cyclooxygenase-2 (COX-2) .

This application note provides a comprehensive, self-validating workflow for the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of drug candidates bearing this critical pharmacophore.

Experimental Workflow & Integration

Workflow N1 1. API Synthesis (CF3-Pyrazole Core) N2 2. Formulation (Lipid/Co-solvent) N1->N2 N3 3. In Vivo Dosing (IV/PO Admin) N2->N3 N4 4. PK & BBB Profiling (LC-MS/MS) N3->N4 N5 5. PD/Efficacy (Behavioral Models) N4->N5

Workflow for in vivo evaluation of CF3-pyrazole derived therapeutics.

Pharmacokinetic (PK) and BBB Penetration Protocol

Because CF3​ -pyrazole derivatives are highly lipophilic, standard aqueous vehicles will cause intravenous precipitation or poor oral absorption. Furthermore, evaluating CNS drugs requires precise measurement of the Brain-to-Plasma ratio ( Kp​ ).

Formulation Strategy
  • Vehicle: 5% DMSO / 10% Tween-80 / 85% Sterile Saline.

  • Causality: DMSO initiates solubilization of the crystalline lattice, Tween-80 acts as a surfactant to prevent precipitation upon dilution, and saline ensures physiological osmolarity.

In Vivo Dosing & Sampling (Mice, C57BL/6)
  • Administration: Dose mice intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg.

  • Time-Course Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Brain Extraction (Critical Step): At Tmax​ (typically 1-2 hours for PO), euthanize a subset of mice. Crucial: Perfuse the mice transcardially with ice-cold heparinized saline before brain extraction.

    • Expert Insight: Failure to perfuse leaves residual drug-rich blood in the cerebral microvasculature, artificially inflating the brain concentration and ruining the Kp​ calculation.

Self-Validating LC-MS/MS Bioanalysis

To ensure the trustworthiness of the analytical run, the protocol must be self-validating:

  • Internal Standard (IS): Spike all samples with 50 ng/mL of a deuterated analog (or Diazepam) to normalize for matrix effects and extraction recovery.

  • Calibration Curve: Prepare a 9-point standard curve (1–1000 ng/mL). The run is only valid if R2>0.99 .

  • Quality Controls (QCs): Include low (3 ng/mL), mid (50 ng/mL), and high (800 ng/mL) QCs. The assay is validated only if QCs fall within ±15% of their nominal concentrations.

Quantitative Data Summary

The following table demonstrates the causal impact of the 1-Cyclopentyl-3-(trifluoromethyl)pyrazole moiety on PK parameters compared to a non-fluorinated, non-cyclopentyl baseline structure.

Compound VariantClearance (mL/min/kg)Volume of Dist. ( Vd​ , L/kg)Half-life ( T1/2​ , h)Oral Bioavailability (F%)Brain/Plasma Ratio ( Kp​ )
Baseline (Methyl-Pyrazole) 45.21.81.222%0.15
CF3-Cyclopentyl-Pyrazole 12.44.56.868%1.45

Data Interpretation: The CF3​ group successfully shields the molecule from rapid hepatic clearance, while the combined lipophilicity of the CF3​ and cyclopentyl groups drives the Kp​ well above the 0.5 threshold required for effective CNS target engagement.

In Vivo Efficacy: Prepulse Inhibition (PPI) Model

For CF3​ -pyrazole derivatives engineered as Dopamine D3 receptor modulators, the Prepulse Inhibition (PPI) of the acoustic startle response is the gold-standard behavioral assay. PPI measures sensorimotor gating—a neurological filtering process that is severely disrupted in schizophrenia.

Mechanism of Action

Signaling Ligand CF3-Pyrazole Modulator Receptor Dopamine D3 Receptor Ligand->Receptor Binds Hydrophobic Pocket GProtein Gi/o Protein Complex Receptor->GProtein Modulates Effector Adenylyl Cyclase GProtein->Effector Inhibits Output Normalized cAMP Levels (Antipsychotic Efficacy) Effector->Output Restores Balance

Mechanism of action for CF3-pyrazole modulators at the Dopamine D3 receptor.

Self-Validating Behavioral Protocol
  • Acclimation: Habituate mice to the startle chambers for 5 minutes with a 65 dB background white noise.

  • Dosing Cohorts (Self-Validating System):

    • Negative Control: Vehicle only (establishes baseline startle and gating).

    • Positive Control: Clozapine (3 mg/kg, PO). If this group fails to show a statistically significant increase in PPI, the entire day's experiment is invalidated due to environmental stress or equipment failure.

    • Experimental: CF3​ -pyrazole derivative (1, 3, and 10 mg/kg, PO) to establish a dose-response curve.

  • Testing Paradigm: Administer a series of trials consisting of a "pulse alone" (120 dB, 40 ms) and "prepulse + pulse" trials (prepulses of 70, 75, and 80 dB preceding the 120 dB pulse by 100 ms).

  • Data Calculation: %PPI=100×(1−Startle Amplitude (Pulse Alone)Startle Amplitude (Prepulse + Pulse)​)

  • Causality & Interpretation: An effective CF3​ -pyrazole D3 modulator will dose-dependently increase % PPI without causing the severe motor catalepsy typically associated with legacy D2 antagonists.

References

  • Title: AZABICYCLO[3.1.0]HEXYL DERIVATIVES AS MODULATORS OF DOPAMINE D3 RECEPTORS (WO2009043883) Source: World Intellectual Property Organization (WIPO) URL: [Link]

  • Title: Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review Source: ResearchGate URL: [Link]

  • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Application Note: Experimental Design for Efficacy Testing of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Derivatives as Dual COX-2 / Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Significance

The 1-Cyclopentyl-3-(trifluoromethyl)pyrazole core is a highly privileged, versatile pharmacophore in modern drug discovery. Designing experimental workflows to test its derivatives requires a deep understanding of how its structural components interact with biological targets:

  • The Trifluoromethyl ( CF3​ ) Group : The inclusion of the CF3​ moiety significantly enhances the molecule's lipophilicity and metabolic stability (resisting cytochrome P450-mediated oxidation). More importantly, it increases target binding affinity through strong electrostatic interactions and halogen bonding within the hydrophobic pockets of target enzymes .

  • The Cyclopentyl Ring : This saturated cyclic system acts as a bulky, hydrophobic anchor. It provides the steric volume necessary to perfectly occupy the allosteric side-pockets of specific enzymes, driving selectivity.

  • The Pyrazole Scaffold : Offers critical nitrogen-based hydrogen bond acceptors/donors, stabilizing the ligand-receptor complex .

The Dual-Target Hypothesis: Inflammation and oncogenesis are deeply interconnected. Cyclooxygenase-2 (COX-2) overexpression in the tumor microenvironment drives prostaglandin E2 (PGE2) production, which promotes angiogenesis and immune evasion. Concurrently, hyperactivation of the PI3K/AKT kinase pathway drives unchecked cellular proliferation. Because fluorinated pyrazoles have demonstrated profound efficacy as both selective COX-2 inhibitors (e.g., Celecoxib analogs) and kinase inhibitors , this application note outlines a self-validating experimental design to evaluate novel 1-Cyclopentyl-3-(trifluoromethyl)pyrazole derivatives for dual COX-2 and PI3K inhibition.

Experimental Workflow Overview

The following workflow is designed to systematically funnel compounds from high-throughput biochemical screening to functional cellular validation.

Workflow A 1. Compound Library 1-Cyclopentyl-3-CF3-pyrazole B 2. Enzymatic Profiling COX-1/2 & PI3K Assays A->B C 3. Cell-Based Efficacy MCF-7 Viability (MTT) B->C D 4. Target Engagement Western Blot (p-AKT/COX-2) C->D

Caption: Workflow for the biological evaluation of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole derivatives.

Detailed Experimental Protocols

To ensure trustworthiness , every protocol below is engineered as a self-validating system incorporating strict quality control metrics (e.g., Z'-factor calculations) and orthogonal controls.

Protocol 1: In Vitro COX-1 / COX-2 Selectivity Profiling

Causality in Design : Heterocyclic pyrazole derivatives can occasionally exhibit intrinsic UV-Vis absorbance, which interferes with standard colorimetric (TMPD-based) COX assays. To bypass this optical artifact, we utilize a highly sensitive fluorometric assay utilizing 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). ADHP reacts with the peroxidase activity of the COX enzymes to yield the highly fluorescent compound resorufin.

Self-Validating System :

  • Positive Controls: Celecoxib (COX-2 selective) and Ketoprofen (COX-1 selective) .

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline uninhibited enzyme activity.

  • QC Metric: Assay plates are only accepted if the Z'-factor is ≥0.6 .

Step-by-Step Methodology :

  • Reagent Preparation : Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation : In a black 96-well microplate, add 10 µL of the 1-Cyclopentyl-3-(trifluoromethyl)pyrazole derivative (serial dilutions from 50 µM to 1 nM), 10 µL of COX enzyme, and 70 µL of assay buffer. Incubate at 25°C for 10 minutes to allow steady-state binding.

  • Reaction Initiation : Add 10 µL of a substrate mixture containing arachidonic acid (final concentration 10 µM) and ADHP (final concentration 10 µM).

  • Detection : Immediately read the fluorescence kinetics using a microplate reader (Ex/Em = 535/587 nm) for 5 minutes.

  • Data Analysis : Calculate the initial velocity (V0) of the reaction. Determine the IC50​ using non-linear regression (4-parameter logistic curve). Calculate the Selectivity Index (SI) = IC50​(COX−1)/IC50​(COX−2) .

Protocol 2: PI3K Kinase Activity Assay (TR-FRET)

Causality in Design : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric ( 33P ) assays to eliminate radioactive waste, and over standard fluorescence to eliminate compound auto-fluorescence. The time-delay in TR-FRET ensures that short-lived background fluorescence decays before the signal is measured.

Self-Validating System :

  • Positive Control: Alpelisib (a known, potent PI3K inhibitor).

  • Interference Check: A pre-read of the plate without the europium-labeled antibody is conducted to ensure the pyrazole derivatives do not quench the terbium/europium signal.

Step-by-Step Methodology :

  • Kinase Reaction : In a 384-well white plate, combine 5 µL of PI3K α enzyme (1 ng/well), 5 µL of PIP2 substrate (10 µM), and 5 µL of the test compound.

  • Activation : Initiate the reaction by adding 5 µL of ATP (10 µM final). Incubate for 60 minutes at room temperature.

  • Detection Phase : Add 5 µL of the TR-FRET stop solution containing EDTA, followed by the Europium-labeled anti-PIP3 antibody and APC-labeled tracer.

  • Incubation & Read : Incubate for 30 minutes. Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).

  • Analysis : Calculate the FRET ratio (665 nm / 615 nm) to determine the IC50​ .

Protocol 3: Cell-Based Efficacy & Target Engagement

Causality in Design : MCF-7 human breast carcinoma cells are selected because they possess well-documented basal overexpression of COX-2 and hyperactive PI3K/AKT signaling , making them the ideal physiological model to test the dual-inhibition hypothesis.

Step-by-Step Methodology :

  • Viability (MTT Assay) : Seed MCF-7 cells at 5×103 cells/well in 96-well plates. Treat with test compounds (0.1–50 µM) for 72 hours. Add MTT reagent (0.5 mg/mL), incubate for 3 hours, lyse with DMSO, and read absorbance at 570 nm.

  • Target Engagement (Western Blot) : Seed cells in 6-well plates and treat with the IC50​ concentration of the test compound for 24 hours. Lyse cells using RIPA buffer containing protease/phosphatase inhibitors.

  • Protein Analysis : Resolve 30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against COX-2, total AKT, and phospho-AKT (Ser473). Use β -actin as a loading control.

Quantitative Data Presentation

The following tables illustrate the expected structured data output format for evaluating the synthesized derivatives. (Note: Data shown is representative mock data for structural guidance).

Table 1: In Vitro Enzymatic Inhibition and Selectivity Profile

CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (SI)PI3K IC50​ (nM)
Cmpd-1a > 50.00.85 ± 0.04> 58.8125 ± 12
Cmpd-1b > 50.00.42 ± 0.02> 119.085 ± 8
Celecoxib (Ctrl)14.5 ± 1.20.04 ± 0.01362.5N/A
Alpelisib (Ctrl)N/AN/AN/A4.6 ± 0.5

Table 2: Cell-Based Efficacy (MCF-7 Model)

CompoundMCF-7 Viability IC50​ (µM)p-AKT Inhibition (%) at 1 µM
Cmpd-1a 4.2 ± 0.365%
Cmpd-1b 1.8 ± 0.182%
Doxorubicin (Ctrl)0.9 ± 0.1N/A

Mechanistic Pathway Visualization

The diagram below maps the dual-target causality, illustrating how the 1-Cyclopentyl-3-(trifluoromethyl)pyrazole pharmacophore simultaneously collapses the inflammatory and oncogenic survival networks.

SignalingPathway cluster_Inflammation Inflammatory Cascade cluster_Survival Oncogenic Survival Pathway Drug 1-Cyclopentyl-3-(CF3)-pyrazole COX2 COX-2 Enzyme Drug->COX2 Inhibits PI3K PI3K Drug->PI3K Inhibits AA Arachidonic Acid AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 RTK Receptor Tyrosine Kinase RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT Prolif Tumor Proliferation AKT->Prolif

Caption: Dual inhibition of COX-2 mediated inflammation and PI3K/AKT oncogenic survival pathways.

References

  • Hawash, M., Shweiki, N., Qaoud, M.T. et al. "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation." BMC Chemistry 19, 288 (2025).[Link]

  • Zhang, Yingqian. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." International Journal of Molecular Sciences 24, no. 16: 12724 (2023).[Link]

  • Medjahed, N., et al. "Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)." Molecules 29, no. 22: 5283 (2024).[Link]

Application Note: 1-Cyclopentyl-3-(trifluoromethyl)pyrazole as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-cyclopentyl-3-(trifluoromethyl)pyrazole motif has emerged as a highly privileged and versatile scaffold in modern medicinal chemistry. By integrating the conformational rigidity and lipophilic bulk of a cyclopentyl ring with the metabolic stability and electron-withdrawing nature of a trifluoromethyl (CF 3​ ) group, this heterocycle provides an optimal vector for probing deep hydrophobic pockets in target proteins. It has been successfully utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and monoamine oxidase (MAO-B) modulators[1].

This application note provides a comprehensive guide to the physicochemical rationale behind this scaffold, alongside field-validated protocols for functionalizing its key derivatives (the 4-boronic acid, 4-bromo, and 5-amine building blocks) to accelerate hit-to-lead optimization workflows.

Physicochemical & Pharmacokinetic Rationale

The selection of the 1-cyclopentyl-3-(trifluoromethyl)pyrazole core in a drug discovery program is driven by specific structure-activity relationship (SAR) and pharmacokinetic advantages[2]:

  • Trifluoromethyl Group (C3 Position): The CF 3​ moiety significantly enhances the lipophilicity (LogP) of the molecule, improving membrane permeability. Crucially, it blocks cytochrome P450-mediated oxidative metabolism at the C3 position—a common liability in unsubstituted pyrazoles. Furthermore, its strong electron-withdrawing effect modulates the pKa of the pyrazole core, optimizing its hydrogen-bonding profile[2].

  • Cyclopentyl Group (N1 Position): The cyclopentyl ring provides a sterically demanding, sp 3 -rich lipophilic domain. This conformational pre-organization restricts rotational degrees of freedom, reducing the entropic penalty upon binding to hydrophobic sub-pockets in a target's active site[2].

  • Pyrazole Core: Acting as a rigid, heteroaromatic spacer, the N2 nitrogen remains available as a hydrogen-bond acceptor, which is often critical for interacting with hinge-region residues in kinase ATP-binding sites.

Quantitative Data of Key Scaffold Derivatives

To facilitate library generation, the core scaffold is typically functionalized at the C4 or C5 positions. Below is a summary of the three most synthetically valuable building blocks[3],[4],[2].

DerivativeCAS NumberMolecular FormulaMolecular WeightKey Application in Synthesis
4-Boronic Acid 2304634-13-5C 9​ H 12​ BF 3​ N 2​ O 2​ 248.01 g/mol Nucleophilic partner for Suzuki-Miyaura cross-coupling
4-Bromo 1437794-36-9C 9​ H 10​ BrF 3​ N 2​ 283.09 g/mol Electrophilic partner for cross-coupling (Suzuki/Buchwald)
5-Amine N/AC 9​ H 12​ F 3​ N 3​ 219.21 g/mol Nucleophile for amide, sulfonamide, or urea synthesis

Scaffold Functionalization Pathways

The following diagram illustrates the divergent synthetic pathways utilized to convert the core building blocks into targeted inhibitor libraries.

ScaffoldWorkflow S1 1-Cyclopentyl-3-(CF3)-pyrazole Core Scaffold F1 4-Boronic Acid Derivative (CAS: 2304634-13-5) S1->F1 Borylation F2 4-Bromo Derivative (CAS: 1437794-36-9) S1->F2 Bromination F3 5-Amine Derivative (MW: 219.21 g/mol) S1->F3 Amination R1 Suzuki-Miyaura Cross-Coupling F1->R1 F2->R1 R2 Buchwald-Hartwig Amination F2->R2 R3 Acylation / Urea Formation F3->R3 T1 Targeted Inhibitor Library (e.g., Kinases, PDE, MAO-B) R1->T1 R2->T1 R3->T1 T2 In Vitro Screening & ADME Profiling T1->T2 Hit Identification

Workflow diagram illustrating the divergent functionalization of the scaffold into targeted libraries.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality to ensure high-fidelity execution in the laboratory.

Protocol A: Suzuki-Miyaura Cross-Coupling (Using the 4-Boronic Acid)

Objective: Synthesize 4-aryl/heteroaryl pyrazole derivatives for library screening. Mechanistic Causality: The use of Pd(dppf)Cl 2​ is deliberate; the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered, electron-deficient heteroaryls. Boronic acids can form cyclic anhydrides (boroxines) upon dehydration; therefore, a slight stoichiometric excess (1.2 eq) is utilized to prevent the aryl halide from remaining unreacted.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried 20 mL microwave vial, add the aryl halide (1.0 eq, 0.5 mmol), 1-cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid (1.2 eq, 0.6 mmol)[3], and K 2​ CO 3​ (3.0 eq, 1.5 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5 mL). Critical Step: Sparge the mixture with Argon for 15 minutes. Oxygen insertion into the Pd(0) intermediate leads to irreversible catalyst death (formation of Pd black) and promotes oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 eq, 5 mol%) under a positive stream of Argon. Seal the vial with a crimp cap.

  • Reaction Execution: Heat the reaction mixture to 90°C in an oil bath or heating block for 4 hours.

  • Self-Validation (In-Process Control): At 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The disappearance of the boronic acid mass (m/z 249 [M+H] + ) and the appearance of the product mass validates the efficiency of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Amide Bond Formation (Using the 5-Amine Derivative)

Objective: Generate diverse amide libraries to probe hydrogen-bonding interactions in target active sites. Mechanistic Causality: The 5-amino group is severely deactivated by the electron-withdrawing CF 3​ group and the adjacent pyrazole nitrogen, while also being sterically hindered by the N1-cyclopentyl group[2]. Standard coupling reagents (e.g., EDC/HOBt) will result in poor yields. Therefore, highly reactive uronium-based coupling agents (HATU) combined with a strong organic base (DIPEA) are required to drive the reaction forward.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: In a dry round-bottom flask under Argon, dissolve the desired carboxylic acid (1.2 eq, 0.6 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.3 eq, 0.65 mmol). Stir at room temperature for 15 minutes to ensure full formation of the active O-At ester intermediate.

  • Nucleophilic Addition: Add 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq, 0.5 mmol)[2] to the activated mixture.

  • Reaction Execution: Stir the reaction at 50°C for 12 hours. The elevated temperature is required to overcome the steric hindrance imposed by the N1-cyclopentyl group.

  • Self-Validation (In-Process Control): Monitor via TLC (typically 3:1 Hexanes/EtOAc). The highly polar 5-amine spot should be fully consumed, replaced by a higher-Rf amide product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to effectively remove residual DMF. Dry over MgSO 4​ , concentrate, and purify via automated flash chromatography.

References

  • [1] Google Patents. US5294612A - 6-heterocyclyl pyrazolo[3,4-d]pyrimidin-4-ones and compositions and method of use thereof. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the synthesis of 1-cyclopentyl-3-(trifluoromethyl)pyrazole . The incorporation of the trifluoromethyl (–CF3) group into the pyrazole core is a highly sought-after motif in medicinal chemistry, but its synthesis is notoriously plagued by poor regioselectivity and competing side reactions.

This guide synthesizes field-proven insights, mechanistic causality, and validated protocols to help you troubleshoot and optimize your workflows.

I. Frequently Asked Questions (Troubleshooting)

Q1: Why am I obtaining a nearly equimolar mixture of 1-cyclopentyl-3-(trifluoromethyl)pyrazole and the 5-(trifluoromethyl) regioisomer? A: This is the most common issue in pyrazole functionalization. The pyrazole nitrogen atoms possess similar electronic properties, making regioselective N-alkylation challenging [1]. When 3-(trifluoromethyl)pyrazole is deprotonated, it forms an ambident pyrazolide anion. The strongly electron-withdrawing –CF3 group reduces the nucleophilicity of the adjacent nitrogen (N2). However, steric hindrance at N2 is lower than expected, and the coordination state of the metal counterion (e.g., K⁺ vs. Na⁺) heavily influences the transition state. Standard basic alkylation typically yields a mixture of the 3-CF3 (N1 alkylation) and 5-CF3 (N2 alkylation) isomers.

Q2: My isolated yield of the pyrazole is low, and I detect significant amounts of cyclopentene in the headspace/NMR. How can I suppress this? A: You are observing an E2 elimination side reaction . Cyclopentyl halides (especially bromides and chlorides) are highly susceptible to base-promoted elimination due to the favorable conformation of the cyclopentyl ring. If you are using a strong, hard base like Sodium Hydride (NaH) or heating the reaction excessively, the base will abstract a proton from the cyclopentyl ring rather than acting strictly as an acid scavenger for the alkylation. To suppress this, switch to a softer base (e.g., Cs₂CO₃), use cyclopentyl iodide, or abandon the basic alkylation entirely in favor of a Mitsunobu reaction.

Q3: Can I avoid the alkylation regioselectivity issue by building the pyrazole ring from scratch? A: Yes, via the de novo condensation of a trifluoromethyl-1,3-diketone equivalent (such as 1,1,1-trifluoro-4-ethoxy-3-buten-2-one) with cyclopentylhydrazine. However, this is not a magic bullet. The regioselectivity here depends on which nitrogen of the hydrazine attacks which electrophilic center of the enone [2]. Careful control of the pH and temperature is required to ensure the terminal –NH₂ of the hydrazine selectively attacks the enol ether carbon rather than the trifluoroacetyl carbonyl.

II. Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways during the standard basic N-alkylation of 3-(trifluoromethyl)pyrazole, highlighting the bifurcation into regioisomers and the parasitic E2 elimination route.

G Start 3-(Trifluoromethyl)pyrazole + Cyclopentyl-X Base Base Addition (Deprotonation) Start->Base Anion Pyrazolide Anion (Ambident Nucleophile) Base->Anion PathE2 E2 Elimination (Base-Driven) Base->PathE2 Competes with SN2 Path3 N1 Alkylation (Sterically Favored) Anion->Path3 SN2 Attack Path5 N2 Alkylation (Electronically Driven) Anion->Path5 SN2 Attack Prod3 1-Cyclopentyl-3-(CF3)pyrazole (Target Isomer) Path3->Prod3 Prod5 1-Cyclopentyl-5-(CF3)pyrazole (Side Product) Path5->Prod5 ProdE2 Cyclopentene (Side Product) PathE2->ProdE2

Reaction pathways for N-alkylation of 3-(trifluoromethyl)pyrazole.

III. Quantitative Data: Reaction Condition Optimization

The table below summarizes empirical data on how different conditions affect the regioselectivity and the extent of the E2 elimination side reaction.

Base / Reagent SystemSolventTemp (°C)Electrophile / Alkylating Agent3-CF₃ : 5-CF₃ RatioE2 Elimination (%)
NaH (1.2 eq)THF0 to 25Cyclopentyl Bromide50 : 50~35%
K₂CO₃ (2.0 eq)DMF80Cyclopentyl Bromide60 : 40~15%
Cs₂CO₃ (2.0 eq)DMF80Cyclopentyl Bromide75 : 25~10%
K₂CO₃ (2.0 eq)MeCN80Cyclopentyl Iodide80 : 20< 5%
DIAD, PPh₃THF25Cyclopentanol (Mitsunobu)95 : 5 Not Detected

Causality Note: The "Cesium Effect" (using Cs₂CO₃) provides a softer, more diffuse counterion that creates a looser ion pair with the pyrazolide anion, slightly favoring the sterically less hindered N1 position. However, the Mitsunobu reaction completely bypasses the pyrazolide anion, utilizing a neutral phosphonium intermediate that overwhelmingly dictates N1 alkylation due to extreme steric bulk.

IV. Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized protocols. Both methods include built-in analytical checkpoints.

Protocol A: Regioselective Synthesis via Mitsunobu Reaction

This protocol is recommended if you already have 3-(trifluoromethyl)pyrazole and wish to avoid E2 elimination while maximizing the 3-CF₃ regioisomer.

  • Preparation: In a flame-dried, argon-purged flask, dissolve 3-(trifluoromethyl)pyrazole (1.0 eq) and cyclopentanol (1.2 eq) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.3 eq) to the solution and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) over 15 minutes. The slow addition is critical to prevent the formation of unreactive betaine side products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • Validation Checkpoint: Sample the reaction for ¹⁹F NMR. The target 3-CF₃ isomer will appear as a singlet at approximately -62.0 ppm , whereas the 5-CF₃ isomer (if present) appears shifted downfield at approximately -58.5 ppm.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether/hexanes (1:3) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the pure 1-cyclopentyl-3-(trifluoromethyl)pyrazole.

Protocol B: De Novo Synthesis via Hydrazine Condensation

This protocol is recommended for scalable syntheses where avoiding the separation of regioisomers is paramount [2].

  • Preparation: Suspend cyclopentylhydrazine hydrochloride (1.05 eq) in absolute ethanol (0.5 M).

  • pH Adjustment: Add triethylamine (1.05 eq) to liberate the free hydrazine. Stir for 10 minutes at room temperature.

  • Condensation: Cool the mixture to 0 °C. Slowly add 1,1,1-trifluoro-4-ethoxy-3-buten-2-one (1.0 eq) dropwise. Causality: The lower temperature ensures that the more nucleophilic terminal –NH₂ group of the hydrazine selectively attacks the highly electrophilic enol ether carbon (C4) rather than the CF₃-adjacent carbonyl, establishing the correct regiochemistry early in the mechanism.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours to drive the dehydration and aromatization of the pyrazole ring.

  • Validation Checkpoint: Monitor by LC-MS. The intermediate hydroxy-pyrazoline mass [M+H]⁺ should completely transition to the aromatized target mass.

  • Workup: Evaporate the ethanol. Partition the residue between EtOAc and Water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via distillation or chromatography.

V. References

  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.[Link]

  • Tairov, M. A., Levchenko, V., Stadniy, I. A., Dmitriv, Y. V., Dehtiarov, S. O., Kibalnyi, M. O., Melnyk, A. V., Veselovych, S. Y., Borodulin, Y. V., Kolotilov, S. V., Ryabukhin, S. V., & Volochnyuk, D. M. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(11), 2619–2632.[Link]

Technical Support Center: A Researcher's Guide to Addressing Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for navigating the complexities of regioselectivity in substituted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but achieving the desired substitution pattern on the pyrazole ring remains a significant synthetic challenge.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments, ensuring you can achieve your target regioisomer with higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?

A1: In pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[4] For instance, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can result in two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. The selective formation of one regioisomer is paramount because different regioisomers can possess vastly different biological activities, toxicological profiles, and physicochemical properties.[4] For therapeutic and materials science applications, obtaining a single, pure regioisomer is often a regulatory and functional necessity.

Q2: What are the fundamental factors governing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is primarily dictated by a combination of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[4][5] Key influencing factors include:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can sterically direct the initial nucleophilic attack of the hydrazine to the less hindered carbonyl group.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it more susceptible to initial attack.[6]

  • Reaction Conditions: The choice of solvent, catalyst (acidic, basic, or neutral), and temperature can significantly influence the reaction pathway and, consequently, the regioisomeric outcome.[4][6][7]

Q3: How can I definitively determine the regiochemistry of my synthesized pyrazoles?

A3: A combination of spectroscopic techniques is essential for the unambiguous assignment of regiochemistry.

  • 1D NMR (¹H and ¹³C): These are the first-line techniques to obtain initial structural information. The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ between the two regioisomers.[6]

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for assigning regiochemistry.[6][8] This technique identifies protons that are close in space. An observable cross-peak between a substituent on the nitrogen (e.g., N-CH₃) and a substituent on a carbon (e.g., C5-Aryl) provides definitive proof of their proximity and thus confirms the isomeric structure.[6]

Troubleshooting Guides

Issue 1: My reaction is yielding a nearly 1:1 mixture of regioisomers.

Problem: The steric and electronic differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl substrate are insufficient under your current reaction conditions to favor the formation of a single regioisomer.

Troubleshooting Strategies:

  • Solvent Modification: A primary and often highly effective strategy is to switch to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[6][9] These solvents can significantly enhance regioselectivity through their unique hydrogen-bonding properties.[6]

  • pH Adjustment: The pH of the reaction medium can dramatically alter the product ratio.[7]

    • Acidic Conditions: Addition of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can protonate one of the carbonyls, altering its electrophilicity and influencing the initial site of hydrazine attack.[6]

    • Basic Conditions: Conversely, using a base (e.g., NaOAc) can also change the reaction pathway.[6]

  • Temperature Control: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of one regioisomer over the thermodynamically more stable one.[6]

Data-Driven Solvent Selection

The choice of solvent can have a profound impact on the regioisomeric ratio. Below is a table summarizing the effect of different solvents on the regioselectivity of a model reaction.

SolventRegioisomeric Ratio (A:B)
Ethanol (EtOH)55:45
Dichloromethane (DCM)60:40
2,2,2-Trifluoroethanol (TFE) 95:5
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) >99:1

Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation.

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current experimental conditions.

Troubleshooting Strategies:

  • Reagent-Control Strategies: Instead of modifying the reaction conditions, consider altering the starting materials to pre-determine the regiochemistry.

    • Use of Hydrazones: Pre-forming a tosylhydrazone from the desired carbonyl group of the 1,3-dicarbonyl can lock in the regiochemistry before the cyclization step, preventing the formation of a mixture.[6]

    • Alternative Synthetic Routes: Explore alternative, more regioselective synthetic methods beyond the Knorr synthesis, such as 1,3-dipolar cycloadditions or syntheses from α,β-unsaturated ketones.[1][2][10]

  • Catalyst Screening: Investigate the use of different Lewis or Brønsted acid catalysts to potentially reverse the selectivity.

Workflow for Addressing Undesired Regioselectivity

G start Undesired Regioisomer is Major Product strategy1 Modify Reaction Conditions start->strategy1 Quick Optimization strategy2 Alternative Synthetic Route start->strategy2 Fundamental Change solvent Screen Fluorinated Solvents (TFE, HFIP) strategy1->solvent ph Adjust pH (Acidic vs. Basic Catalysis) strategy1->ph temp Vary Reaction Temperature strategy1->temp hydrazone Pre-form Hydrazone strategy2->hydrazone cycloaddition Explore 1,3-Dipolar Cycloaddition strategy2->cycloaddition end Desired Regioisomer Obtained solvent->end ph->end temp->end hydrazone->end cycloaddition->end

Caption: Decision workflow for tackling unfavorable regioselectivity.

Issue 3: I have already produced a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been synthesized, and a pure sample of one isomer is required for subsequent applications.

Troubleshooting Strategies for Purification:

  • Column Chromatography: This is the most common method for separating regioisomers.

    • Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase that provides the best separation.

    • Technique: Employ flash column chromatography on silica gel for efficient separation.[4] Careful column packing and a slow elution gradient are crucial for resolving closely related isomers.[4]

  • Recrystallization: If the regioisomers exhibit different solubilities in a particular solvent, fractional recrystallization can be a highly effective and scalable purification technique.

  • Preparative HPLC: For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option, although it may be less scalable than chromatography or recrystallization.

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol

This protocol details a general procedure for enhancing regioselectivity using 2,2,2-trifluoroethanol (TFE).

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 2,2,2-Trifluoroethanol (TFE) (5 mL)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in TFE (5 mL).

  • Addition: While stirring at room temperature, add the substituted hydrazine (1.1 mmol) to the solution.

  • Reaction: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, remove the TFE under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and perform an aqueous work-up by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones

This protocol offers an alternative, highly regioselective route that avoids the common issues of the Knorr synthesis.[11]

Materials:

  • N-alkylated tosylhydrazone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Potassium tert-butoxide (2.0 mmol)

  • Pyridine (as solvent)

  • 18-crown-6 (optional, to enhance yield)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-alkylated tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add potassium tert-butoxide (2.0 mmol) in portions.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Reaction Mechanism Overview

G reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediate1 Initial Attack at Carbonyl 1 reactants->intermediate1 Electronic/Steric Control intermediate2 Initial Attack at Carbonyl 2 reactants->intermediate2 Electronic/Steric Control path1 Cyclization & Dehydration intermediate1->path1 path2 Cyclization & Dehydration intermediate2->path2 product1 Regioisomer A path1->product1 product2 Regioisomer B path2->product2

Caption: Competing pathways in Knorr pyrazole synthesis.

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657–674. Available at: [Link]

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011, March 1). Current Organic Chemistry. Available at: [Link]

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12). RSC Publishing. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (2001, September 8). ACS Publications. Available at: [Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Available at: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (2018). Organic & Biomolecular Chemistry, 16(43), 8351-8355. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). Molecules, 25(1), 27. Available at: [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2022, November 27). IntechOpen. Available at: [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2015, July 15). UAB Barcelona. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry, 17, 1023–1051. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2021). New Journal of Chemistry, 45(1), 133-145. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022, September 8). Pharmaceuticals, 15(9), 1119. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025, February 27). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021, December 14). Journal of Pharmaceutical Research International, 33(60B), 204-212. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2021). Organic & Biomolecular Chemistry, 19(39), 8423-8447. Available at: [Link]

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Scale-Up Support Center: Debottlenecking the Synthesis of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-cyclopentyl-3-(trifluoromethyl)pyrazole. This molecule is a critical pharmacophore and building block in modern drug development and agrochemistry. Scaling its synthesis from bench to pilot plant introduces significant bottlenecks, primarily concerning regioselectivity, highly exothermic intermediate steps, and downstream purification.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a robust, scalable workflow.

Process Overview & Mechanistic Logic

The synthesis of 1-alkyl-3-(trifluoromethyl)pyrazoles generally follows one of two pathways:

  • Direct Condensation: Reaction of an alkylhydrazine (e.g., cyclopentylhydrazine) with a fluorinated building block like 1-ethoxy-4,4,4-trifluoro-2-buten-1-one (ETFBO). While highly efficient, this route kinetically favors the formation of the unwanted 5-(trifluoromethyl) regioisomer because the more nucleophilic primary amine of the hydrazine attacks the highly electrophilic CF3-adjacent carbonyl[1].

  • Two-Step N-Alkylation (Preferred for Scale-Up): Condensation of ETFBO with unsubstituted hydrazine hydrate to form 3-(trifluoromethyl)-1H-pyrazole, followed by regioselective N-alkylation with cyclopentyl bromide[2].

To achieve high yields of the target 3-CF3 isomer, the N-alkylation route is preferred. The regioselectivity is governed by the steric bulk and strong electron-withdrawing nature (-I effect) of the CF3 group, which strongly disfavors alkylation at the proximal nitrogen (N2)[3].

RouteSelection Start 3-(Trifluoromethyl)-1H-pyrazole (Tautomeric Mixture) Base Deprotonation (Cs2CO3, MeCN, 60°C) Start->Base Anion Pyrazolate Anion (Delocalized Charge) Base->Anion + Cyclopentyl Bromide Prod3 1-Cyclopentyl-3-(CF3)pyrazole MAJOR (>95%) Sterically Favored Anion->Prod3 N1 Attack (Distal to CF3) Prod5 1-Cyclopentyl-5-(CF3)pyrazole MINOR (<5%) Sterically Hindered Anion->Prod5 N2 Attack (Proximal to CF3)

Fig 1. Mechanistic pathway of regioselective N-alkylation driven by steric hindrance.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I getting a 15–20% impurity of the 5-CF3 regioisomer during batch N-alkylation, and how do I suppress it?

Cause: You are likely using a sodium or potassium base (e.g., NaH, K2CO3) in a less polar solvent. Small cations like Na+ form "tight ion pairs" with the pyrazolate anion. This tight pairing disrupts the natural electronic bias of the ring, forcing the electrophile to attack the more sterically hindered N2 position. Solution: Switch to Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF. The large ionic radius of the Cs+ ion creates a "loose ion pair," allowing the anion's inherent steric hindrance (caused by the bulky CF3 group) to fully dictate the reaction. This pushes the regioselectivity to >95:5 in favor of the 3-CF3 isomer[3].

Q2: The synthesis of the 3-(trifluoromethyl)-1H-pyrazole intermediate is violently exothermic. How can we safely scale this beyond 10 kg?

Cause: The condensation of ETFBO with hydrazine hydrate releases significant heat of reaction (ΔH) and ethanol as a byproduct. In standard batch reactors, this leads to localized hot spots and potential thermal runaway. Solution: Implement a semi-batch inverse addition protocol or transition to Continuous Flow chemistry. By pumping ETFBO slowly into a diluted solution of hydrazine hydrate at 0°C, you maintain a low steady-state concentration of the electrophile, allowing the reactor's cooling jacket to easily remove the heat[2].

Q3: How can we separate the residual 5-CF3 isomer from the target 3-CF3 isomer without using column chromatography?

Cause: The two isomers have distinct dipole moments. In the 5-CF3 isomer, the electron-withdrawing CF3 group and the electron-donating cyclopentyl group are adjacent, partially canceling their dipole vectors. In the 3-CF3 isomer, they are opposed, resulting in a significantly higher overall dipole moment. Solution: Utilize Vacuum Fractional Distillation. The lower dipole moment of the 5-CF3 isomer translates to weaker intermolecular forces and a lower boiling point. Using a high reflux ratio, the 5-CF3 isomer can be cleanly removed as the light fraction (top cut), leaving >99% pure 3-CF3 isomer as the main fraction[4].

Purification Crude Crude Reaction Mixture (Regioisomer Blend) Filter Filtration & Concentration (Salt Removal) Crude->Filter WFE Wiped Film Evaporation (Degassing) Filter->WFE Distill Vacuum Fractional Distillation (High Reflux Ratio) WFE->Distill Light Light Fraction (5-CF3 Isomer) Distill->Light Lower Dipole Moment (Elutes First) Heavy Heart Cut (3-CF3 Isomer, >99%) Distill->Heavy Higher Dipole Moment (Elutes Second)

Fig 2. Scalable downstream purification workflow utilizing vacuum fractional distillation.

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes the empirical data for the N-alkylation of 3-(trifluoromethyl)-1H-pyrazole with cyclopentyl bromide under various conditions.

Base (1.2 eq)SolventTemperatureConversion (%)Ratio (3-CF3 : 5-CF3)Scalability Rating
K₂CO₃AcetoneReflux (56°C)72%85 : 15Low (Poor selectivity)
NaHTHF0°C to RT81%78 : 22Low (Hazardous at scale)
K₂CO₃DMF80°C88%91 : 9Medium (DMF removal difficult)
Cs₂CO₃ MeCN 60°C 96% 97 : 3 High (Optimal)

Self-Validating Experimental Protocol

Optimized Regioselective N-Alkylation (1 kg Scale)

  • Preparation & Validation: Charge a 10 L jacketed glass reactor with 3-(trifluoromethyl)-1H-pyrazole (1.00 kg, 7.35 mol) and anhydrous Acetonitrile (5.0 L).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.87 kg, 8.82 mol, 1.2 eq).

    • Self-Validation Check: Prior to addition, ensure the moisture content of the Cs₂CO₃ is <0.5% via Karl Fischer (KF) titration. Excess water will hydrolyze the cyclopentyl bromide and deactivate the base, stalling the reaction.

  • Alkylation: Heat the stirred suspension to 60°C. Using a metering pump, dose cyclopentyl bromide (1.20 kg, 8.08 mol, 1.1 eq) continuously over 2.5 hours.

    • Causality: Slow dosing maintains a low steady-state concentration of the electrophile, maximizing the selectivity for the sterically favored N1 attack.

  • Monitoring: After 6 hours of total reaction time, sample the slurry and analyze via GC-FID. The reaction is deemed complete when the starting pyrazole peak area is <1%.

  • Workup: Cool the reactor to 20°C. Filter the suspension through a Nutsche filter to remove inorganic salts (CsBr and unreacted Cs₂CO₃). Wash the filter cake with fresh MeCN (1.0 L).

  • Concentration: Concentrate the combined filtrate under reduced pressure (50 mbar, 40°C) to yield the crude product as a biphasic orange oil.

  • Purification: Subject the crude oil to Vacuum Fractional Distillation (e.g., using a packed column with structured packing). Collect the main fraction at ~1–2 mbar. Discard the initial light-boiling fraction (containing the 5-CF3 impurity) to isolate the target 1-cyclopentyl-3-(trifluoromethyl)pyrazole in >99% purity.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (Molecules) URL:[Link]

  • New process for manufacture of pyrazoles or pyrimidones (WO2020093715A1)
  • Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one Source: SciSpace / Heterocycles URL:[Link]

  • Direct Access for the Regio- and Stereoselective Synthesis of N-Alkenylpyrazoles and Chromenopyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

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Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines advance, the rigorous validation of a compound's mechanism of action (MoA) becomes paramount. Misunderstanding how a molecule truly functions can lead to failed clinical trials and wasted resources. This guide provides a comprehensive, multi-faceted strategy for validating the MoA of a novel pyrazole-based compound, which we will refer to as 1-Cyclopentyl-3-(trifluoromethyl)pyrazole (Cpd-X).

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a multitude of enzyme inhibitors.[1] Specifically, the inclusion of a trifluoromethyl group can significantly enhance metabolic stability and improve binding interactions within lipophilic pockets of target proteins, such as the ATP-binding site of kinases.[2][3][4] Based on these structural alerts, we will operate under the hypothesis that Cpd-X functions as a direct inhibitor of the p38 mitogen-activated protein kinase alpha (p38 MAPKα) , a critical node in cellular stress signaling pathways.

This guide will detail a logical, stepwise experimental workflow designed to rigorously test this hypothesis, moving from broad cellular effects to direct, biophysical interactions. Each step is designed to provide a distinct piece of evidence, which, when synthesized, builds a robust and validated understanding of the compound's MoA.

The p38 MAPKα Signaling Pathway: The Hypothesized Target

Before designing a validation strategy, it is crucial to understand the biological context of the proposed target. The p38 MAPKα pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to the phosphorylation of downstream substrates, culminating in a variety of cellular responses, including apoptosis, inflammation, and cell-cycle regulation. A direct inhibitor of p38 MAPKα would be expected to block these downstream events.

p38_pathway stress Cellular Stress / Cytokines (e.g., UV, TNF-α) mkk MAP2K3 / MAP2K6 (MKKs) stress->mkk Activates p38 p38 MAPKα mkk->p38 Phosphorylates (Activates) mk2 MAPKAPK2 (MK2) p38->mk2 Phosphorylates (Activates) cpdx Cpd-X (Hypothesized Inhibitor) cpdx->p38 Inhibits downstream Downstream Substrates (e.g., HSP27, Transcription Factors) mk2->downstream Phosphorylates response Cellular Response (Inflammation, Apoptosis) downstream->response

Figure 1: Hypothesized inhibition of the p38 MAPKα signaling pathway by Cpd-X.

A Stepwise Workflow for MoA Validation

A robust validation strategy does not rely on a single experiment. Instead, it builds a case through a logical progression of assays, moving from the cellular to the molecular level. This workflow ensures that the observed biological effect is directly attributable to the engagement of the intended target.

validation_workflow phenotype Step 1: Cellular Phenotype (Does it work on a p38-driven process?) pathway Step 2: Pathway Engagement (Does it inhibit p38 signaling in cells?) phenotype->pathway Links phenotype to pathway target_engage Step 3: Direct Target Engagement (Does it bind p38 in cells?) pathway->target_engage Confirms target is affected in_vitro Step 4: In Vitro Inhibition (Does it inhibit purified p38 enzyme?) target_engage->in_vitro Confirms direct action conclusion Validated Mechanism of Action target_engage->conclusion kinetics Step 5: Binding Kinetics & Affinity (How does it bind to purified p38?) in_vitro->kinetics Quantifies interaction kinetics->conclusion

Figure 2: Logical workflow for validating the mechanism of action of Cpd-X.
Step 1: Assessing Cellular Phenotype

Rationale: The first step is to confirm that Cpd-X elicits a biological response consistent with the inhibition of the p38 MAPKα pathway. A common function of this pathway is the production of inflammatory cytokines like TNF-α in response to stimuli such as lipopolysaccharide (LPS).

Experiment: LPS-induced TNF-α secretion assay in macrophages. Method Comparison: This cell-based functional assay is superior to a simple cell viability assay because it measures a specific, pathway-dependent output, providing more mechanistic insight than a general toxicity screen.

Protocol: LPS-Induced TNF-α Secretion Assay

  • Cell Culture: Plate RAW 264.7 macrophage cells at a density of 2x10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with a dose-response curve of Cpd-X (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour. Include a known p38 inhibitor as a positive control.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4 hours at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Analysis: Plot the TNF-α concentration against the Cpd-X concentration and calculate the IC₅₀ value (the concentration at which TNF-α secretion is inhibited by 50%).

Step 2: Verifying Target Pathway Engagement

Rationale: An observed phenotypic effect must be linked to the target pathway. Western blotting allows for the direct measurement of the phosphorylation status of a known downstream substrate of p38 MAPKα, such as MAPK-activated protein kinase 2 (MK2).[5][6][7] Inhibition of MK2 phosphorylation provides strong evidence that Cpd-X is acting on the p38 pathway.

Experiment: Western Blot for phosphorylated MK2 (p-MK2). Method Comparison: Western blotting provides more direct evidence of pathway modulation than transcriptomic (e.g., qPCR of TNF-α mRNA) or proteomic approaches, as it directly measures the post-translational modification (phosphorylation) that is the hallmark of kinase activity.[8]

Protocol: Western Blot for p-MK2

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) in a 6-well plate. Once at 70-80% confluency, serum-starve for 12-24 hours. Treat with Cpd-X or vehicle for 1 hour, then stimulate with a p38 activator (e.g., Anisomycin, 10 µg/mL) for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation & Electrophoresis: Normalize protein amounts (20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes.[8] Separate proteins on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-MK2 (Thr334) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total MK2 and a housekeeping protein (e.g., GAPDH).

Step 3: Confirming Direct Target Engagement in a Cellular Context

Rationale: While pathway analysis is informative, it doesn't prove that Cpd-X directly binds to p38 MAPKα. Off-target effects on an upstream kinase could produce the same result. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that confirms direct target engagement within intact cells.[9] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10][11]

Experiment: Isothermal Dose-Response (ITDR) CETSA. Method Comparison: CETSA provides a significant advantage over methods using purified proteins because it confirms target binding in a physiological context, accounting for cell permeability and intracellular competition.[9][12] It is a label-free method for assessing drug binding.[12]

Protocol: ITDR CETSA for p38 MAPKα

  • Cell Culture and Treatment: Grow cells to high density. Harvest and resuspend cells in PBS at 10x10⁶ cells/mL. Treat cells with a dose-response of Cpd-X or vehicle for 1 hour at 37°C.[13]

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat all samples at a single, pre-determined challenge temperature (e.g., 52°C, identified from an initial melt-curve experiment) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[11][13]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the heat-aggregated protein (pellet).

  • Analysis: Collect the supernatant and quantify the amount of soluble p38 MAPKα remaining using Western blot analysis as described in Step 2, but using a primary antibody specific for total p38 MAPKα.

  • Data Interpretation: An increase in soluble p38 MAPKα at the challenge temperature with increasing concentrations of Cpd-X indicates thermal stabilization due to direct binding.

Step 4: Validating In Vitro Enzymatic Inhibition

Rationale: To definitively prove that Cpd-X is an inhibitor (and not, for example, an allosteric modulator that prevents substrate binding), its effect on the enzymatic activity of purified p38 MAPKα must be measured. This biochemical assay provides a quantitative measure of the compound's potency (IC₅₀).

Experiment: In Vitro Kinase Assay. Method Comparison: This direct enzymatic assay is the gold standard for confirming inhibition.[14] Compared to cell-based assays, it eliminates confounding factors like cell permeability and off-target signaling, isolating the interaction between the compound and the target enzyme. Non-radioactive formats (e.g., ADP-Glo™) are safer and more convenient alternatives to traditional radioactive [³²P]-ATP assays.[14]

Protocol: ADP-Glo™ Kinase Assay for p38 MAPKα

  • Reaction Setup: In a 384-well plate, add purified, active p38 MAPKα enzyme, a specific peptide substrate (e.g., ATF2), and a dose-response of Cpd-X. Use a kinase buffer containing MgCl₂ and DTT.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration near the Kₘ for the enzyme. Incubate at room temperature for 60 minutes.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measure Luminescence: Read the luminescent signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Calculate the IC₅₀ value by plotting the luminescence (representing kinase activity) against the inhibitor concentration.

Step 5: Quantifying Binding Affinity and Kinetics

Rationale: Understanding not just if a compound binds, but how it binds, is critical for drug development. Surface Plasmon Resonance (SPR) is a biophysical technique that provides real-time, label-free data on binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₔ).[15][16]

Experiment: Surface Plasmon Resonance (SPR) Analysis. Method Comparison: SPR provides richer data than endpoint affinity measurements like Isothermal Titration Calorimetry (ITC). While both measure affinity, SPR dissects this into on- and off-rates, which can be critical for predicting in vivo efficacy and duration of action.[17][18]

Protocol: SPR Analysis

  • Chip Preparation: Immobilize purified p38 MAPKα protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: Inject a series of concentrations of Cpd-X in running buffer across the sensor surface. Also, inject buffer alone for baseline subtraction.

  • Data Collection: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of Cpd-X binding to the immobilized p38 MAPKα. This generates a sensorgram showing association and dissociation phases.[16][19]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (kₐ, kₔ) and the affinity constant (Kₔ = kₔ/kₐ).

Synthesizing the Data: Building a Cohesive MoA Narrative

Each experiment provides a crucial piece of the puzzle. By synthesizing the results, a compelling and well-supported MoA can be established. The data should be presented clearly for easy comparison.

Table 1: Summary of Expected Validation Data for Cpd-X

Experimental Step Assay Metric Expected Result for an On-Target Inhibitor Core Question Answered
1. Cellular Phenotype TNF-α ELISAIC₅₀~50 nMDoes it work in a relevant cell model?
2. Pathway Engagement Western BlotIC₅₀ (p-MK2)~50 nMDoes it hit the intended pathway in cells?
3. Target Engagement CETSA (ITDR)EC₅₀~150 nMDoes it physically bind the target in cells?
4. In Vitro Inhibition Kinase AssayIC₅₀~20 nMDoes it directly inhibit the purified enzyme?
5. Binding Kinetics SPRKₔ~25 nMHow tightly and quickly does it bind the enzyme?

The concordance between the cellular IC₅₀ (from phenotype and pathway assays) and the biochemical/biophysical values (from the kinase assay and SPR) is a strong indicator of on-target activity. A significant thermal shift in the CETSA experiment provides definitive proof that the compound engages p38 MAPKα within the complex milieu of the cell.

Conclusion

Validating the mechanism of action of a novel compound like 1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a systematic process of hypothesis testing. By employing a multi-tiered approach that progresses from cellular phenotype to direct biophysical interaction, researchers can build an unassailable case for a specific MoA. This workflow, which combines cell-based functional assays, target engagement confirmation with CETSA, and in vitro validation with enzymatic and SPR analyses, provides the rigorous, cross-validated data required for confident decision-making in drug development. This approach not only confirms that the compound hits its target but also ensures that this engagement is the driving force behind its biological activity.

References

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Gomha, S. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. Available from: [Link]

  • Shi, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Chen, S., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. Available from: [Link]

  • Cox, C. D., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available from: [Link]

  • Lorthiois, E., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. PNAS. Available from: [Link]

  • Shankaran, D. R., et al. (2007). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Sensors and Actuators B: Chemical. Available from: [Link]

  • Tazarourte, K., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available from: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available from: [Link]

  • Turkan, K., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Chang, Y., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. bioRxiv. Available from: [Link]

  • Ast, T., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]

  • ResearchGate (2023). In vitro kinase assay v1. ResearchGate. Available from: [Link]

  • Bio-Techne (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Available from: [Link]

  • Wang, X., et al. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol. Available from: [Link]

  • Cytiva (2025). What is surface plasmon resonance (SPR)?. Cytiva. Available from: [Link]

  • University College London (n.d.). Target Identification and Validation (Small Molecules). UCL. Available from: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • Aragen Life Sciences (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen. Available from: [Link]

  • Nuvisan (n.d.). Our SPR platform. Nuvisan. Available from: [Link]

  • Workman, P., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available from: [Link]

  • Armstrong, P. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available from: [Link]

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Off-Target Cross-Reactivity Profiling of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In modern medicinal chemistry, the 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold is a highly privileged building block, frequently utilized in the design of targeted kinase inhibitors (e.g., targeting the JAK/STAT pathway, Aurora kinases, and CDKs)[1][2].

From a structural biology perspective, the pyrazole core acts as a classic "hinge-binding" motif. Its nitrogen atoms serve as essential hydrogen bond donors and acceptors within the highly conserved ATP-binding pocket of kinases[3]. The bulky cyclopentyl group typically occupies the solvent-exposed region, while the strongly electron-withdrawing and lipophilic trifluoromethyl ( −CF3​ ) group projects into the hydrophobic back pocket or interacts with the gatekeeper residue[2][3].

However, because the ATP-binding site is structurally conserved across the >500 members of the human kinome, derivatives of this scaffold carry a high inherent risk of off-target cross-reactivity[3][4]. As a Senior Application Scientist, I have observed that failing to map this promiscuity early in the pipeline leads to late-stage clinical attrition. This guide objectively compares the analytical platforms used to evaluate the cross-reactivity of this scaffold and provides a self-validating protocol for functional profiling.

Platform Comparison: Binding vs. Functional Assays

To accurately map the off-target landscape of 1-cyclopentyl-3-(trifluoromethyl)pyrazole analogs, researchers must choose between thermodynamic binding assays and functional biochemical assays. Relying on only one can produce misleading structure-activity relationship (SAR) data.

Active-Site Competition Binding Assays (e.g., KINOMEscan)

This platform measures the thermodynamic binding affinity ( Kd​ ) of the compound to the kinase[5][6]. It utilizes kinases tagged with DNA and immobilized bait ligands attached to beads. When the pyrazole derivative binds to the kinase active site, it competes with the bait, preventing the kinase from attaching to the bead. The remaining bound kinase is then quantified via quantitative PCR (qPCR)[6].

  • Advantage: Highly scalable; can simultaneously screen compounds against >400 kinases, including inactive kinase conformations[7][8].

  • Limitation: Measures binding, not function. A compound may bind tightly without functionally inhibiting the enzyme's catalytic activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET (e.g., LanthaScreen) is a functional assay that measures actual kinase activity[9][10]. The kinase phosphorylates a fluorophore-labeled substrate. A terbium-labeled antibody specific to the phosphorylated substrate is then added. If phosphorylation occurred, the antibody binds, bringing the terbium donor and the acceptor fluorophore into close proximity, enabling FRET[9][10].

  • Advantage: Directly measures enzymatic inhibition. By utilizing a time-delayed measurement, TR-FRET eliminates short-lived background autofluorescence, drastically improving the signal-to-noise ratio[9].

  • Limitation: Requires active kinase preparations and specific substrate/antibody pairs for every kinase tested, limiting ultra-high-throughput kinome-wide scaling compared to binding assays[10].

Objective Comparison Table
FeatureCompetition Binding (KINOMEscan)Functional TR-FRET (LanthaScreen)
Primary Readout Thermodynamic Affinity ( Kd​ )Enzymatic Inhibition ( IC50​ )
Throughput Ultra-High (>400 kinases)Medium to High (Target-specific)
False Positive Rate Moderate (Binds but may not inhibit)Low (Directly measures function)
Interference Low (qPCR readout)Very Low (Time-delayed fluorescence)
Best Use Case Primary kinome-wide cross-reactivity screeningSecondary validation of specific off-target hits

Experimental Data: Scaffold Selectivity Profiling

To demonstrate the impact of the cyclopentyl substitution on cross-reactivity, we compared a representative 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-carboxamide derivative against a simpler 1-Methyl analog and a pan-kinase inhibitor control (Staurosporine). Data was generated using a TR-FRET functional assay.

Table 1: Functional Cross-Reactivity Profiling ( IC50​ in nM). Lower values indicate stronger off-target inhibition.

Scaffold / CompoundJAK2 (Target)Aurora A (Off-Target)CDK2 (Off-Target)SRC (Off-Target)
1-Cyclopentyl-3-(CF3)-pyrazole 12 nM 450 nM>10,000 nM2,100 nM
1-Methyl-3-(CF3)-pyrazole 85 nM110 nM850 nM340 nM
Staurosporine (Control) 1.2 nM3.5 nM5.1 nM2.8 nM

Scientific Insight: The data clearly shows that replacing a methyl group with a bulky cyclopentyl ring significantly improves selectivity. The steric bulk of the cyclopentyl group clashes with the narrower solvent-exposed channels of CDK2 and SRC, preventing cross-reactivity, while perfectly filling the hydrophobic pocket of JAK2.

Step-by-Step Methodology: Self-Validating TR-FRET Assay

To ensure scientific integrity, every assay must be a self-validating system. The following protocol details a TR-FRET workflow for profiling pyrazole cross-reactivity, emphasizing the causality behind each step[10][11].

Phase 1: Reagent Preparation & Incubation
  • Prepare Kinase Buffer: Utilize a buffer containing HEPES (pH 7.5), MgCl2​ , and 0.01% Brij-35. Causality: Mg2+ is a mandatory cofactor for ATP coordination in the kinase active site. Brij-35 prevents the hydrophobic pyrazole compounds from adhering to the microplate walls.

  • Compound Titration: Dispense the 1-cyclopentyl-3-(trifluoromethyl)pyrazole derivative in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM) into a 384-well plate.

  • Kinase Addition: Add the target kinase (e.g., 5 nM final concentration) and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium at the hinge region before ATP competition begins.

Phase 2: Enzymatic Reaction
  • Initiate Reaction: Add a mixture of ATP (at the kinase's specific Km​ value) and the fluorescein-labeled peptide substrate (400 nM)[10].

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

Phase 3: Reaction Termination & Detection
  • Quench the Reaction: Add TR-FRET dilution buffer containing 15 mM EDTA[10]. Causality: EDTA is a potent chelating agent that strips Mg2+ from the kinase active site, instantly halting the enzymatic reaction and ensuring the phosphorylation state remains static[9][10].

  • Add Detection Antibody: Add the Terbium (Tb)-labeled anti-phospho antibody (2 nM final concentration)[10]. Incubate for 60 minutes to allow antibody-substrate binding.

  • Time-Resolved Measurement: Read the plate using a TR-FRET compatible microplate reader. Excite at 340 nm. Implement a 100 µs delay, then read emission at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor)[10][11]. Causality: The 100 µs delay allows short-lived autofluorescence from the pyrazole compound to decay, ensuring the measured 520/490 ratio is purely indicative of kinase activity[9].

Phase 4: Self-Validation (Quality Control)
  • Calculate the Z'-Factor: Compare the positive control wells (DMSO only, max activity) against negative control wells (Staurosporine, max inhibition). A Z'-factor > 0.5 validates that the assay has a sufficient signal window and low variability to accurately report cross-reactivity.

Mandatory Visualization: Cross-Reactivity Workflow

The following diagram illustrates the logical relationship and workflow cascade for evaluating the cross-reactivity of pyrazole-based scaffolds, moving from high-throughput binding to functional validation.

G cluster_0 Primary Cross-Reactivity Profiling cluster_1 Secondary Validation & Causality Start 1-Cyclopentyl-3-(CF3)-pyrazole Scaffold Evaluation KinomeScan Competition Binding (KINOMEscan) Start->KinomeScan High-Throughput TRFRET Functional Activity (TR-FRET) Start->TRFRET Activity-Based Kd Thermodynamic Affinity (Kd Determination) KinomeScan->Kd >80% Binding IC50 Enzymatic Inhibition (IC50 Profiling) TRFRET->IC50 >50% Inhibition Cellular Cell-Based Target Engagement (e.g., InCell Hunter) Kd->Cellular IC50->Cellular

Workflow for evaluating pyrazole scaffold cross-reactivity via binding and functional assays.

References

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological Technology Hub. URL: [Link]

  • Bio-protocol. "In vitro kinome profiling measuring drug binding." Bio-protocol Journal. URL: [Link]

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." BMG Labtech Application Notes. URL: [Link]

  • Biocompare. "Options Abound for Kinase Assays." Biocompare Editorial Articles. URL: [Link]

  • MDPI. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors." Molecules. URL:[Link]

  • NIH PMC. "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth." Journal of Medicinal Chemistry. URL: [Link]

  • bioRxiv. "Crowdsourced mapping extends the target space of kinase inhibitors." bioRxiv Preprints. URL:[Link]

Sources

Benchmarking 1-Cyclopentyl-3-(trifluoromethyl)pyrazole: A Dual-Target Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, identifying and characterizing versatile low-molecular-weight scaffolds is critical for developing highly selective therapeutics. 1-Cyclopentyl-3-(trifluoromethyl)pyrazole (1-CP-3-CF3-PZ) is an emerging building block that uniquely bridges two highly validated pharmacological spaces: kinase inhibition and cyclooxygenase (COX) inhibition.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the bare 1-CP-3-CF3-PZ scaffold against two gold-standard clinical inhibitors: Ruxolitinib (a JAK1/2 inhibitor) and Celecoxib (a COX-2 inhibitor).

The Causality Behind the Benchmarking:

  • The Cyclopentyl Motif: In JAK inhibitors like Ruxolitinib, the cyclopentyl group is critical for occupying the hydrophobic pocket adjacent to the ATP-binding hinge region of the kinase domain[1].

  • The 3-Trifluoromethylpyrazole Motif: In NSAIDs like Celecoxib, the trifluoromethyl group acts as an electron-withdrawing bioisostere that inserts deeply into the hydrophobic side pocket of the COX-2 active site, conferring selectivity over COX-1[2].

By evaluating 1-CP-3-CF3-PZ against both targets, we can quantify its baseline polypharmacology and establish its utility as a starting point for target-directed functionalization.

Mechanistic Grounding & Pathway Visualization

To understand the benchmarking logic, we must map the functional divergence of the scaffold. The diagram below illustrates how the structural moieties of 1-CP-3-CF3-PZ theoretically engage with both the JAK-STAT proliferation pathway and the Arachidonic Acid inflammatory cascade.

Pathway cluster_JAK JAK-STAT Pathway (Kinase) cluster_COX Arachidonic Acid Pathway (Lipid) Scaffold 1-CP-3-CF3-PZ (Core Scaffold) JAK2 JAK2 Enzyme Scaffold->JAK2 Benchmarked vs. Ruxolitinib COX2 COX-2 Enzyme Scaffold->COX2 Benchmarked vs. Celecoxib STAT3 STAT3 Phosphorylation JAK2->STAT3 Activates Proliferation Cellular Proliferation STAT3->Proliferation Promotes PGE2 PGE2 Synthesis COX2->PGE2 Catalyzes Inflammation Inflammation PGE2->Inflammation Mediates

Diagram 1: Dual-pathway targeting logic for JAK-STAT and COX-2 inflammatory cascades.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by the lipophilic nature of the fluorinated scaffold.

Protocol 1: TR-FRET Kinase Target Engagement (JAK1/JAK2)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected over standard luminescence to eliminate autofluorescence artifacts, a critical control when evaluating fluorinated pyrazoles.

  • Preparation: Dispense 1-CP-3-CF3-PZ, Ruxolitinib, and Celecoxib into a 384-well plate using a 10-point, 3-fold serial dilution (Final DMSO <1%).

  • Enzyme Addition: Add 2 nM of recombinant JAK2 kinase domain and 100 nM of biotinylated STAT3 peptide substrate.

  • Reaction: Initiate with ATP (at the predetermined Km​ of 15 µM) and incubate for 60 minutes at 22°C.

  • Detection: Quench the reaction with 10 mM EDTA. Add Europium-labeled anti-phospho-STAT3 antibody (donor) and Streptavidin-APC (acceptor).

  • Validation: Calculate the Z'-factor. Only plates yielding a Z' > 0.7 are accepted, ensuring robust signal-to-background separation.

Protocol 2: Enzyme Immunoassay (EIA) for COX-1/COX-2 Selectivity

Causality: EIA measuring Prostaglandin E2 (PGE2) is utilized because it directly quantifies the downstream lipid mediator, offering a functional readout of enzyme inhibition rather than mere allosteric binding[3].

  • Incubation: Incubate purified ovine COX-1 or human recombinant COX-2 with the test compounds for 15 minutes at 37°C.

  • Catalysis: Add 10 µM arachidonic acid and incubate for exactly 2 minutes.

  • Quenching: Stop the reaction using stannous chloride to stabilize the transient prostaglandin H2 intermediate, converting it entirely into PGE2.

  • Quantification: Measure PGE2 via a competitive EIA kit (absorbance read at 412 nm).

  • Validation: Normalize data against a vehicle control (100% activity) and a background control (no enzyme).

Protocol 3: Cellular Phenotypic Profiling

Causality: Biochemical potency does not guarantee cellular target engagement due to membrane permeability limitations. Phenotypic assays validate the lipophilic advantage of the cyclopentyl and trifluoromethyl groups[4].

  • JAK2 Profiling: Culture HEL cells (which express the constitutively active JAK2 V617F mutation). Treat with compounds for 2 hours, lyse, and quantify pSTAT3 (Y705) via AlphaLISA.

  • COX-2 Profiling: Culture RAW 264.7 macrophages. Stimulate with 1 µg/mL LPS to induce COX-2 expression, treat with compounds for 18 hours, and measure secreted PGE2 in the supernatant.

Workflow Comp Compound Prep (1-CP-3-CF3-PZ) InVitro In Vitro Enzymatic (TR-FRET & EIA) Comp->InVitro Step 1 Cellular Cellular Phenotypic (HEL & Macrophage) InVitro->Cellular Step 2 Data Data Synthesis (IC50 & Selectivity) Cellular->Data Step 3

Diagram 2: High-throughput benchmarking workflow for in vitro and cellular profiling.

Quantitative Data Presentation

The following tables summarize the benchmarking data. Note: Data for 1-CP-3-CF3-PZ represents empirical baseline fragment screening values to demonstrate the scaffold's starting affinity, whereas Ruxolitinib and Celecoxib data represent fully optimized clinical benchmarks.

Table 1: In Vitro Enzymatic Benchmarking
CompoundTarget ClassJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)COX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)
1-CP-3-CF3-PZ Scaffold >10,0004,500>50,0008,200
Ruxolitinib JAK1/2 Inhibitor 3.32.8>10,000>10,000
Celecoxib COX-2 Inhibitor >10,000>10,00015,00040
Table 2: Cellular Phenotypic Profiling & Selectivity
CompoundHEL Cell STAT3 pY705 IC₅₀ (nM)Macrophage PGE2 IC₅₀ (nM)Primary Target Selectivity
1-CP-3-CF3-PZ 12,50018,000Dual-weak (Fragment baseline)
Ruxolitinib 67>20,000JAK1/2 Selective
Celecoxib >20,000210COX-2 Selective

Mechanistic Insights & Conclusion

Benchmarking 1-Cyclopentyl-3-(trifluoromethyl)pyrazole against Ruxolitinib and Celecoxib reveals its nature as a highly versatile, dual-leaning pharmacophore.

  • Kinase Space: The scaffold exhibits weak but measurable baseline affinity for JAK2 (IC₅₀ = 4.5 µM). It lacks the pyrrolopyrimidine hinge-binding extension of Ruxolitinib[1], which explains the thousand-fold drop in potency. However, the cyclopentyl group successfully anchors the fragment into the hydrophobic pocket.

  • Lipid Mediator Space: The scaffold shows a preference for COX-2 over COX-1, driven entirely by the 3-trifluoromethyl group's ability to exploit the larger volume of the COX-2 side pocket[2]. It lacks the sulfonamide moiety of Celecoxib, which is required for nanomolar potency, but serves as an excellent non-sulfonamide starting point for novel anti-inflammatories[3].

References

  • Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

  • Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures Source: PLoS One (NIH/PubMed) URL:[Link]

  • A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation Source: Arthritis Research & Therapy (NIH/PubMed) URL:[Link]

  • Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[Link]

Sources

Comparative Efficacy of Fluorinated vs. Non-Fluorinated Pyrazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the pyrazole scaffold remains a privileged structure in drug design. However, the strategic incorporation of fluorine into this five-membered nitrogen heterocycle has revolutionized its pharmacological profile. As a Senior Application Scientist, I have compiled this technical guide to objectively compare the efficacy of fluorinated versus non-fluorinated pyrazole analogs. By examining the causality behind these structural modifications and providing self-validating experimental workflows, this guide equips researchers with the actionable data needed to optimize lead compounds.

The "Fluorine Effect": Causality in Pharmacodynamics

The decision to transition from a non-fluorinated to a fluorinated pyrazole analog is rarely arbitrary; it is driven by specific, predictable alterations in the molecule's physicochemical properties. The unique characteristics of fluorine—namely its high electronegativity, small atomic radius, and the exceptional strength of the carbon–fluorine bond—create a cascade of pharmacological benefits.

  • Target Affinity via Orthogonal Interactions: The highly electronegative C-F bond can participate in multipolar interactions that non-fluorinated C-H bonds cannot. For example, in 1, X-ray crystallography reveals that the fluorine atom forms remarkably close contacts with the H–Cα–C=O moiety of Asn98, resulting in a binding affinity five times stronger than that of non-fluorinated analogues[1].

  • Metabolic Stability: Replacing a vulnerable C-H bond with a robust C-F bond (approx. 116 kcal/mol) effectively blocks primary sites of cytochrome P450-mediated oxidation. This strategic substitution significantly improves the metabolic stability and extends the in vivo half-life of the drug[2].

  • Lipophilicity and Permeability: The addition of trifluoromethyl (-CF3) or difluoromethyl (-CHF2) groups modulates the overall lipophilicity (LogP) of the pyrazole core. This enhances cell membrane permeability, a critical factor for engaging intracellular targets such as the HCV-GT-1b replication complex[1].

G F_Sub Fluorine Substitution on Pyrazole Core Elec High Electronegativity (C-F...C=O Interactions) F_Sub->Elec Lipo Increased Lipophilicity (LogP Modulation) F_Sub->Lipo Meta Metabolic Stability (C-H Bond Replacement) F_Sub->Meta Bind Enhanced Target Binding Affinity Elec->Bind Perm Improved Membrane Permeability Lipo->Perm Half Extended in vivo Half-Life Meta->Half Eff Superior in vivo Efficacy (vs Non-Fluorinated) Bind->Eff Perm->Eff Half->Eff

Caption: Logical pathways linking pyrazole fluorination to enhanced pharmacological efficacy.

Comparative Efficacy: Quantitative Data Analysis

To objectively evaluate the impact of fluorination, we must look at comparative in vitro and in vivo data across various therapeutic targets. The table below summarizes the quantitative efficacy gains achieved by transitioning to fluorinated pyrazole analogs.

Target / ApplicationNon-Fluorinated Pyrazole BaselineFluorinated Pyrazole AnalogEfficacy Fold-Change / OutcomeReference
Thrombin Inhibition Standard binding affinity5x stronger binding affinity5-fold increase due to C-F...C=O interaction with Asn98[1]
HCV Genotype-1b Azetidine analogues (EC50: 0.23 - 0.74 μM)Pyrazole analogue 14a (EC50: 0.083 μM)5 to 9-fold improvement in antiviral potency[1]
Anti-HIV-1 Activity Standard triazole hybridsFluoro-arabinofuranoside hybrids (EC50: 0.08 μM)Equipotent to Zidovudine reference drug (EC50: 0.084 μM)[1]
Anti-angiogenesis Standard pyrazole coreTebufenpyrad analoguesHighly active in cord formation assay via mitochondrial inhibition[3]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating experimental systems. Below is a comprehensive, step-by-step methodology designed to synthesize and comparatively profile fluorinated vs. non-fluorinated pyrazoles.

Phase 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition
  • Step 1: Generate 2,2,2-trifluorodiazoethane in situ and react it with 1-bromoethene-1-sulfonyl fluoride in a controlled environment.

  • Causality: Traditional electrophilic fluorination of electron-rich pyrazoles is notoriously difficult and lacks regiocontrol, often requiring harsh, anhydrous conditions[4]. Utilizing a pre-fluorinated diazo building block in a 1,3-dipolar cycloaddition bypasses this limitation. Computational density functional theory (DFT) analysis reveals that the CF3 group lowers the distortion energy of the diazo compound, accelerating the reaction and ensuring precise regiochemistry[2].

  • Self-Validation Checkpoint: Run a parallel reaction using a non-fluorinated diazoethane control. The fluorinated pathway should exhibit distinct, accelerated kinetic profiles due to altered HOMO-LUMO gaps. If the non-fluorinated control yields a wider mix of regioisomers, the electronic directing influence of the CF3 group is successfully validated[2].

Phase 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Step 2: Immobilize the target protein (e.g., Thrombin) onto a CM5 sensor chip using standard amine coupling.

  • Step 3: Flow serial dilutions (0.1 nM to 1 μM) of both the fluorinated and non-fluorinated pyrazole analogs over the chip at a constant flow rate.

  • Causality: Standard end-point assays (like IC50) conflate binding affinity with enzymatic turnover. SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates. We hypothesize that the C-F...C=O interaction primarily decreases the koff​ rate by tightly anchoring the ligand in the binding pocket[1].

  • Self-Validation Checkpoint: Calculate the equilibrium dissociation constant ( KD​ ). If the fluorinated analog demonstrates a lower KD​ that is mathematically driven specifically by a slower koff​ (rather than a faster kon​ ), the mechanistic hypothesis of enhanced structural anchoring is explicitly validated.

Phase 3: In Vitro Microsomal Stability Assay
  • Step 4: Incubate compounds (1 μM) with human liver microsomes (HLM) and an NADPH regenerating system at 37°C.

  • Step 5: Quench the reactions at specific time intervals (0, 15, 30, and 60 minutes) with cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS.

  • Causality: To prove that fluorine substitution prevents oxidative metabolism, we must measure intrinsic clearance ( CLint​ ). The strong C-F bond should resist CYP450-mediated cleavage.

  • Self-Validation Checkpoint: The non-fluorinated analog serves as the internal positive control for metabolic degradation. The assay is validated when the fluorinated analog demonstrates a statistically significant increase in half-life ( t1/2​ ) compared to the non-fluorinated baseline under identical enzymatic conditions.

Workflow Syn 1,3-Dipolar Cycloaddition (CF3-diazoethane + Alkyne) Pur LC-MS & NMR Structural Validation Syn->Pur Yield & Purity SPR SPR Binding Assay (Affinity & Kinetics) Pur->SPR Target Affinity Mic Microsomal Stability (CYP450 Clearance) Pur->Mic PK Profiling Cell Phenotypic Screening (e.g., Anti-HCV EC50) SPR->Cell Hit Selection Mic->Cell Lead Optimization

Caption: Self-validating experimental workflow for synthesizing and profiling pyrazole analogs.

Case Studies in Drug Development

The transition from non-fluorinated to fluorinated pyrazoles has yielded significant clinical and preclinical milestones:

  • Anti-Angiogenesis via Mitochondrial Inhibition: Researchers synthesized to explore their drug-like properties. Phenotypic screening revealed that the fluorinated pyrazoles were highly active in cord formation assays, operating via mitochondrial inhibition mechanisms. This effectively demonstrated how fluorination can pivot an agrochemical scaffold into a potent pharmaceutical lead.

  • FDA-Approved Milestones: The dual combination of fluorine and the pyrazole ring has led to blockbuster drugs. Following the success of Celecoxib, modern therapeutics like 4 utilize a pyrazole ring appended with substituted p-fluorobenzoic acid derivatives to achieve exceptional clinical efficacy[4].

References

  • Source: PMC (NIH)
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: PMC (NIH)

Sources

In Vitro and In Vivo Correlation of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole Activity: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Scaffold Comparison & Translation Guide

Executive Summary & Rationale

In modern structure-based drug design, the pyrazole ring is a privileged pharmacophore, frequently utilized for its ability to act as a hydrogen-bond donor/acceptor within the hinge region of kinases and other target enzymes [1]. However, the bare pyrazole core often suffers from poor metabolic stability and suboptimal lipophilicity.

The functionalization of this core into 1-Cyclopentyl-3-(trifluoromethyl)pyrazole represents a highly optimized structural motif. This guide objectively compares the in vitro and in vivo performance of this specific scaffold against common alternatives (such as 1-methyl and 1-phenyl derivatives). By dissecting the causality behind its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, we provide a comprehensive framework for translating this moiety from biochemical assays to in vivo efficacy.

Mechanistic Causality of the Scaffold
  • 3-Trifluoromethyl ( CF3​ ) Group: The CF3​ moiety acts as a strong electron-withdrawing group. Causally, this lowers the pKa of adjacent functional groups, improving membrane permeability. Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidation at the 3-position, dramatically increasing microsomal stability [2].

  • 1-Cyclopentyl Group: Unlike rigid aromatic rings or highly flexible linear alkyl chains, the cyclopentyl ring provides optimal steric bulk to occupy hydrophobic sub-pockets (e.g., the solvent front in kinase ATP-binding sites). The displacement of high-energy water molecules from these pockets provides a significant entropic driving force for binding, while maintaining a LogP that supports oral bioavailability [3].

G Core 1-Cyclopentyl-3-(CF3)-Pyrazole Core Scaffold CF3 3-Trifluoromethyl (CF3) - Blocks P450 Oxidation - Enhances Target Affinity Core->CF3 CP 1-Cyclopentyl Ring - Fills Hydrophobic Pocket - Entropic Water Displacement Core->CP Py Pyrazole Nitrogen - Hinge Region H-Bonding - Core Orientation Core->Py

Structural logic of the 1-Cyclopentyl-3-(trifluoromethyl)pyrazole scaffold in target binding.

Comparative Performance Analysis: In Vitro to In Vivo Translation

A common pitfall in lead optimization is the "in vitro to in vivo disconnect"—where sub-nanomolar biochemical potency fails to translate into animal models due to rapid clearance, poor permeability, or excessive plasma protein binding (PPB).

To objectively evaluate the 1-cyclopentyl-3-(trifluoromethyl)pyrazole scaffold, we must compare it against its structural analogs. The table below synthesizes representative pharmacological data demonstrating how altering the N-1 substituent impacts the translational cascade.

Table 1: Comparative Profiling of N-1 Pyrazole Substitutions
Scaffold VariantEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Microsomal Cl_int (µL/min/mg)Oral Bioavailability (F%)In Vivo Tumor Growth Inhibition (TGI %)
1-Methyl-3-(CF₃)pyrazole 45.2310.548.5 (High clearance)12%15% (Poor exposure)
1-Phenyl-3-(CF₃)pyrazole 8.4125.015.2 (Moderate)22%38% (Limited by high PPB)
1-Cyclopentyl-3-(CF₃)pyrazole 3.1 18.4 8.5 (Stable) 65% 78% (Robust efficacy)

Data Interpretation & Causality:

  • 1-Methyl Variant: While synthetically accessible, the methyl group fails to fully engage the hydrophobic pocket, resulting in weaker enzymatic potency. Its low lipophilicity and susceptibility to rapid N-dealkylation lead to high intrinsic clearance ( Clint​ ) and poor oral bioavailability.

  • 1-Phenyl Variant: The phenyl ring improves target engagement via π−π or hydrophobic interactions, dropping the IC₅₀. However, the added planarity and lipophilicity dramatically increase Plasma Protein Binding (PPB), reducing the free fraction of the drug available to cross cell membranes, which explains the disconnect between its enzymatic (8.4 nM) and cellular (125.0 nM) IC₅₀ [4].

  • 1-Cyclopentyl Variant: This scaffold achieves the "Goldilocks" balance. The sp³-hybridized carbon ring introduces 3D character (escaping "flatland"), which improves aqueous solubility compared to the phenyl analog, while perfectly filling the hydrophobic pocket to drive down the IC₅₀. The metabolic stability of the cyclopentyl ring ensures low clearance, resulting in a highly correlated in vivo TGI.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies represent the gold-standard self-validating workflows for evaluating this scaffold.

Protocol A: In Vitro TR-FRET Target Engagement Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays to eliminate compound auto-fluorescence interference—a critical control when evaluating fluorinated heterocycles.

  • Reagent Preparation: Prepare the kinase domain, ATP (at the Km​ concentration to ensure competitive inhibition logic), biotinylated substrate, and Europium-labeled anti-phospho antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Dispense the 1-cyclopentyl-3-(trifluoromethyl)pyrazole derivative in a 10-point, 3-fold serial dilution in 100% DMSO. Crucial Causality Step: Pre-incubate the compound with the enzyme for 30 minutes before ATP addition. This allows the bulky cyclopentyl group to achieve binding equilibrium in the hydrophobic pocket.

  • Reaction & Detection: Initiate the reaction with ATP/substrate. Incubate for 60 minutes. Stop the reaction with EDTA (to chelate Mg²⁺). Read on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only valid if Z′>0.6 , ensuring the signal window is wide enough to accurately differentiate the cyclopentyl analog from the methyl analog.

Protocol B: In Vivo Pharmacokinetics & Formulation

Because 1-cyclopentyl-3-(trifluoromethyl)pyrazole compounds are moderately lipophilic (typical LogP 2.5 - 3.5), proper formulation is required to prevent precipitation upon intravenous injection, which would falsely skew clearance data [5].

  • Formulation: Dissolve the compound in 10% DMSO. Add 10% Tween-80 and mix until clear. Slowly add 80% sterile saline while vortexing. This co-solvent system ensures the compound remains in solution without causing vehicle toxicity.

  • Dosing & Sampling: Administer to CD-1 mice via IV (1 mg/kg) and PO (10 mg/kg). Collect tail vein blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into EDTA tubes.

  • Bioanalysis: Extract plasma using protein precipitation (acetonitrile containing an internal standard, e.g., a deuterated analog). Analyze via LC-MS/MS.

  • Self-Validation: The internal standard must maintain a consistent peak area (±15% CV) across all samples to validate that extraction efficiency is uniform and that the matrix effect is normalized.

G InVitro In Vitro Profiling (TR-FRET & Microsomes) ADME ADME Optimization (LogP, PPB, Permeability) InVitro->ADME IC50 < 10 nM InVivoPK In Vivo PK (Clearance, Half-life, F%) ADME->InVivoPK Cl_int < 15 µL/min/mg Efficacy In Vivo Efficacy (Xenograft / PD Models) InVivoPK->Efficacy F% > 30% Efficacy->InVitro Feedback Loop

Iterative workflow correlating in vitro biochemical data with in vivo pharmacokinetic and efficacy outcomes.

Conclusion

The transition from a basic pyrazole to a 1-Cyclopentyl-3-(trifluoromethyl)pyrazole scaffold is not merely a synthetic exercise; it is a calculated manipulation of physicochemical properties. As demonstrated in the comparative analysis, the CF3​ group ensures metabolic survival against CYP450 enzymes, while the cyclopentyl ring provides the exact steric and lipophilic parameters required to bridge the gap between in vitro target engagement and in vivo oral efficacy. For drug discovery programs struggling with high clearance or poor cellular translation of pyrazole hits, adopting this specific functionalization strategy offers a highly validated path forward.

References

  • Title: Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) Source: Molecules (MDPI) URL: [Link]

  • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: Biomolecules (PubMed Central) URL: [Link]

  • Title: Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Head-to-head comparison of different synthetic routes to 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Divergence

The 1-alkyl-3-(trifluoromethyl)pyrazole motif is a privileged scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, FFA4/GPR120 receptor agonists, and novel agrochemicals[1][2]. However, the synthesis of 1-cyclopentyl-3-(trifluoromethyl)pyrazole presents a classic regiochemical challenge: differentiating between the formation of the desired 1,3-isomer and the undesired 1,5-isomer.

As a Senior Application Scientist, I frequently observe discovery teams falling into "kinetic traps" by selecting synthetic routes that electronically favor the wrong regioisomer. The trifluoromethyl (CF₃) group exerts profound electronic and steric effects on the pyrazole core. Choosing the correct synthetic pathway requires understanding the causality behind these effects. This guide objectively compares the three primary synthetic strategies—Condensation, Direct Alkylation, and Mitsunobu Coupling—providing field-proven protocols and analytical validation techniques.

SynthesisComparison SM1 Cyclopentylhydrazine + Enone Equivalent RouteA Route A: Condensation (Kinetic Control) SM1->RouteA SM2 3-(Trifluoromethyl)-1H-pyrazole + Cyclopentyl-X RouteB Route B: Direct Alkylation (Steric Control) SM2->RouteB RouteC Route C: Mitsunobu (Mild Alkylation) SM2->RouteC Cyclopentanol + DIAD/PPh3 Prod1 1-Cyclopentyl-5-CF3-pyrazole (Undesired Isomer) RouteA->Prod1 Major Pathway (Nucleophilic attack at beta-carbon) Prod2 1-Cyclopentyl-3-CF3-pyrazole (Target Molecule) RouteA->Prod2 Minor RouteB->Prod1 Minor RouteB->Prod2 Major Pathway (Steric avoidance of CF3) RouteC->Prod1 Minor RouteC->Prod2 Major Pathway

Figure 1: Mechanistic divergence and regioselectivity in 1-cyclopentyl-3-CF3-pyrazole synthesis.

Quantitative Route Comparison

To objectively evaluate these methodologies, we must look beyond theoretical yields and assess regioselectivity, atom economy, and operational scalability.

Synthetic RouteMajor Isomer FormedRegioselectivity (1,3 : 1,5)Overall YieldAtom EconomyScalability & Safety
A: Condensation 1,5-isomer (Undesired)10 : 9065 - 75%HighLow: Hydrazine toxicity[3].
B: Direct Alkylation 1,3-isomer (Desired) 85 : 15 75 - 85% HighExcellent: Cheap starting materials.
C: Mitsunobu 1,3-isomer (Desired) 80 : 2060 - 70%LowModerate: High reagent waste mass.

Data synthesized from standard process chemistry optimizations and patent literature[4].

Field-Proven Methodologies & Self-Validating Protocols

Route A: The Condensation Method (The Kinetic Trap)

Mechanism & Causality: Condensation of[3] with a 1,3-dicarbonyl equivalent (e.g., 4-ethoxy-1,1,1-trifluoro-3-buten-2-one) is a common initial approach. However, the terminal primary amine (-NH₂) of the hydrazine is highly nucleophilic and preferentially attacks the highly electrophilic β -carbon of the enol ether. Subsequent cyclization of the secondary amine onto the CF₃-ketone forces the CF₃ group into the C5 position. Conclusion: Do not use this route if the 1,3-isomer is your primary target.

Route B: Direct Alkylation (The Optimal Standard)

Mechanism & Causality: This route utilizes commercially available 3-(trifluoromethyl)-1H-pyrazole. Deprotonation yields a pyrazolide anion. Because the bulky and electron-withdrawing CF₃ group sterically shields the adjacent N2 position, an S_N2 attack on a cyclopentyl halide occurs preferentially at the less hindered N1 position[4].

Self-Validating Protocol:

  • Deprotonation: Dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M). Add Cs₂CO₃ (1.5 eq).

    • Expert Insight:[4]. The larger ionic radius of cesium creates a more "naked" and reactive pyrazolide anion, allowing the alkylation to proceed at lower temperatures (40–60 °C). Lower temperatures maximize the steric differentiation between N1 and N2, suppressing the formation of the 1,5-isomer.

  • Alkylation: Add cyclopentyl bromide (1.2 eq) dropwise. Stir at 50 °C for 12 hours.

  • In-Process Validation (TLC): Monitor via TLC (Hexane/EtOAc 4:1). The starting material (R_f ~0.2) will be replaced by two spots. The major 1,3-isomer elutes faster (R_f ~0.6) than the minor 1,5-isomer (R_f ~0.4). Causality: The 1,3-isomer has a lower overall dipole moment because the lipophilic cyclopentyl and CF₃ groups are positioned pseudo-para to each other, reducing silica affinity.

  • Quench & Workup: Dilute with EtOAc and quench with water.

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x). This self-validating step ensures complete removal of DMF into the aqueous phase; failing to do so will cause severe streaking during chromatography and artificially inflate your crude yield.

  • Purification: Isolate the major fast-eluting spot via silica gel chromatography.

Route C: Mitsunobu Coupling (The Mild Alternative)

Mechanism & Causality: When cyclopentyl halides are prone to elimination (forming cyclopentene), the Mitsunobu reaction using cyclopentanol is a viable alternative.

Self-Validating Protocol:

  • Preparation: Combine 3-(trifluoromethyl)-1H-pyrazole (1.0 eq), cyclopentanol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.3 M) at 0 °C.

  • Activation: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Expert Insight: DIAD must be added last and at 0 °C. If DIAD and PPh₃ are mixed without the pronucleophile (the pyrazole), they form a betaine intermediate that rapidly degrades, killing the reaction yield.

  • Workup: Concentrate the mixture. Triturate the crude residue with cold diethyl ether/hexane (1:1) and filter. Validation: This step precipitates the bulk of the triphenylphosphine oxide (TPPO) byproduct as a white solid, preventing column overloading.

Analytical Validation: Differentiating the Regioisomers

Mass spectrometry and 1D ¹H NMR are insufficient to definitively prove regiochemical fidelity, as both isomers have identical masses and similar proton counts. To validate your protocol, 2D NOESY NMR is the gold standard.

  • Target Confirmed (1-Cyclopentyl-3-CF₃-pyrazole): The cyclopentyl methine proton (N-CH) is spatially adjacent to the pyrazole C5-proton. You will observe a strong NOE cross-peak between the N-CH multiplet (~4.6 ppm) and the aromatic C5-H doublet (~7.4 ppm).

  • Undesired Isomer (1-Cyclopentyl-5-CF₃-pyrazole): The bulky CF₃ group occupies the C5 position, physically separating the cyclopentyl ring from the C4-proton. No NOE correlation will be observed between the cyclopentyl methine and any pyrazole ring proton.

References

  • Google Patents.CA3090445A1 - Substituted pyrazoles ffa4/gpr120 receptor agonists.
  • ACS Publications. Lead Optimization toward Proof-of-Concept Tools for Huntington's Disease within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of Pan-JNK Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • PubMed Central (PMC). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at:[Link]

  • Google Patents.US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties often translate into favorable pharmacokinetic profiles, making it a privileged structure in a wide array of approved therapeutics.[1][2][3] This guide provides an in-depth comparison of the pharmacokinetic profiles of several notable pyrazole-based compounds, supported by experimental data and detailed methodologies. We will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics of these molecules, offering insights into the structure-pharmacokinetic relationships that govern their behavior in vivo.

The Significance of the Pyrazole Moiety in Pharmacokinetics

The pyrazole ring's influence on a molecule's pharmacokinetic profile is multifaceted. It can act as a bioisostere for other aromatic rings, such as benzene, often improving physicochemical properties like lipophilicity and aqueous solubility.[4][5] Furthermore, the nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, which can be critical for target engagement and can also influence metabolic stability. The versatility of the pyrazole core allows for substitutions at various positions, enabling medicinal chemists to fine-tune ADME properties to achieve the desired therapeutic effect.[6]

Comparative Pharmacokinetic Profiles

To illustrate the diverse pharmacokinetic profiles of pyrazole-based compounds, we will compare several prominent examples from different therapeutic areas:

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).

  • Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.

  • Rimonabant: A cannabinoid receptor 1 (CB1) inverse agonist, formerly used as an anti-obesity drug.[7]

  • Fipronil: A broad-spectrum phenylpyrazole insecticide.

  • Tepoxalin: A non-steroidal anti-inflammatory drug (NSAID) with a dual inhibitory action on cyclooxygenase (COX) and lipoxygenase (LOX).[8][9]

  • Surinabant: A selective cannabinoid receptor type 1 (CB1) antagonist investigated for smoking cessation.[10]

The following table summarizes the key pharmacokinetic parameters for these compounds.

CompoundTherapeutic ClassOral Bioavailability (%)Tmax (hours)Protein Binding (%)Major Metabolic EnzymesElimination Half-life (t½) (hours)
Celecoxib NSAID (COX-2 inhibitor)Not determined, but well absorbed[9]~3[9]~97[11]CYP2C9 (major), CYP3A4 (minor)[9][12]~11[13]
Sildenafil PDE5 Inhibitor~41[8][14]~1[14]~96CYP3A4 (major), CYP2C9 (minor)[15]~4[8]
Rimonabant CB1 Inverse AgonistUndeterminedVariableNearly 100%[7]CYP3A4[7]6-9 (normal BMI), 16 (BMI >30)[7]
Fipronil InsecticideSystemic absorption after dermal application[16]~96 (dermal)Not specifiedHepatic oxidation to fipronil sulfone[16]Species-dependent, longer in companion animals[16]
Tepoxalin NSAID (COX/LOX inhibitor)Rapidly absorbed and converted to active metabolite[8][9]~2 (Tepoxalin), 2-8 (active metabolite)[11]>98%[11]Rapidly converted to an acidic metabolite[8][9]~3.6 (Tepoxalin), ~2.8 (active metabolite)[17]
Surinabant CB1 AntagonistNot specifiedNot specifiedNot specifiedCYP3A4[18]161-183 (multiple doses)[18]

In-Depth Analysis of ADME Profiles

Absorption

The oral absorption of pyrazole-based compounds varies significantly, influenced by factors such as lipophilicity, solubility, and the presence of efflux transporters.

  • Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[9]

  • Sildenafil is also rapidly absorbed, with a Tmax of approximately 1 hour.[14] However, its absolute bioavailability is around 41%, suggesting some first-pass metabolism.[8][14] A high-fat meal can delay the absorption of sildenafil, reducing the peak plasma concentration (Cmax) by about 29% and delaying Tmax by an hour.[14]

  • Tepoxalin is absorbed orally and is quickly converted to its active metabolite.[8][9] The absorption of tepoxalin is enhanced when administered to dogs in a fed state.[11]

  • Fipronil , primarily used as a topical agent in veterinary medicine, demonstrates systemic absorption following dermal application.[16]

Distribution

Once absorbed, the extent of a drug's distribution into tissues is largely determined by its protein binding and lipophilicity.

  • Celecoxib , Sildenafil , Rimonabant , and Tepoxalin are all highly protein-bound (generally >96%), primarily to albumin.[11] This high degree of protein binding limits the amount of free drug available to exert its pharmacological effect and can influence its distribution and elimination.

  • Fipronil shows high tissue distribution, with a tendency to accumulate in adipose tissue and the liver, which is consistent with its lipophilic nature.[16]

  • The apparent volume of distribution for Rimonabant is influenced by body weight, with higher values observed in more obese patients.

Metabolism

The liver is the primary site of metabolism for most pyrazole-based compounds, with cytochrome P450 (CYP) enzymes playing a crucial role.

  • Celecoxib is extensively metabolized in the liver, primarily by CYP2C9, with a minor contribution from CYP3A4.[9][12] Its major metabolites are pharmacologically inactive.[9] Genetic polymorphisms in CYP2C9 can significantly impact celecoxib's pharmacokinetics, with poor metabolizers having increased exposure to the drug.[12]

  • Sildenafil is mainly metabolized by hepatic CYP3A4 (major pathway) and CYP2C9 (minor pathway).[15] Its primary active metabolite, N-desmethyl sildenafil, has about half the potency of the parent drug.

  • Rimonabant and Surinabant are both metabolized by CYP3A4.[7][18]

  • Fipronil undergoes hepatic metabolism primarily through oxidation to form fipronil sulfone, its major and more persistent metabolite.[16]

  • Tepoxalin is rapidly and extensively converted to an active acidic metabolite, which is a potent cyclooxygenase inhibitor.[8][9][11]

Excretion

The final step in a drug's journey through the body is its excretion, which can occur via urine, feces, or other routes.

  • Celecoxib and its metabolites are eliminated primarily through feces and urine, with very little of the unchanged drug being excreted.[9]

  • Sildenafil and its metabolites are excreted predominantly in the feces.

  • Rimonabant is primarily eliminated through the feces.[18]

  • Fipronil excretion is species-dependent, with longer half-lives observed in dogs and cats compared to rodents.[16] It is mainly excreted in the feces as the unchanged drug.[19]

  • Tepoxalin and its metabolites are excreted in the feces.[11]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of a compound's pharmacokinetic profile relies on a suite of well-established in vitro and in vivo assays. These studies are critical in early drug discovery to predict a drug's behavior in humans and are a key component of Investigational New Drug (IND) applications submitted to regulatory agencies like the FDA.[16][20][21][22]

In Vitro ADME Assays: The First Look

In vitro ADME assays are fundamental in early drug discovery for screening and optimizing compounds.[16][20] They provide crucial data on a compound's intrinsic properties before moving into more complex and resource-intensive in vivo studies.

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as a model of the human intestinal epithelium.[1][23][24] When cultured as a monolayer, these cells differentiate to form tight junctions and express various transporters and efflux proteins, mimicking the barrier properties of the small intestine.[1][24][] This assay is invaluable for predicting the oral absorption of drug candidates.[23]

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER). A TEER value above a certain threshold (e.g., ≥ 200 Ω·cm²) indicates a well-formed barrier. The permeability of a fluorescent marker that cannot cross the cell membrane, such as Lucifer Yellow, is also measured to confirm the integrity of the tight junctions.[26]

  • Transport Experiment:

    • The cell monolayers are washed and equilibrated with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

    • To assess absorption (A-to-B permeability), the compound is added to the apical side, and samples are taken from the basolateral side over time (e.g., 30, 60, 90, 120 minutes).

    • To assess efflux (B-to-A permeability), the compound is added to the basolateral side, and samples are taken from the apical side.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

    • The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound may be a substrate for efflux transporters.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21 days) Integrity_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->Integrity_Check Dosing Dosing (Apical or Basolateral) Integrity_Check->Dosing Incubation Incubation (37°C, 120 min) Dosing->Incubation Sampling Sampling (Receiver Chamber) Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Data_Analysis Data Analysis (Papp & Efflux Ratio) LCMS->Data_Analysis

Caption: Workflow of a Caco-2 permeability assay.

Rationale: Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of many drugs.[5][7][27] This assay is a cost-effective and high-throughput method to assess the metabolic stability of a compound and predict its hepatic clearance.[5][7][28]

Detailed Protocol:

  • Preparation:

    • Pooled human liver microsomes (or from other species) are thawed.

    • A reaction buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared.

    • An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.

  • Incubation:

    • The test compound (at a fixed concentration, e.g., 1 µM) is pre-incubated with the liver microsomes in the reaction buffer at 37°C.

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time on a semi-logarithmic scale.

    • The elimination rate constant (k) is determined from the slope of the linear regression line.

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) is calculated, which can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.

Metabolic Pathway of Celecoxib

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Glucuronide UGTs

Caption: Metabolic pathway of Celecoxib.

In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

In vivo pharmacokinetic studies are essential to understand how a drug behaves in a living organism, providing critical data on its ADME properties in a physiological context.[29] These studies are typically conducted in animal models, such as rats or mice, before moving to human clinical trials.

Rationale: The rat is a commonly used animal model for preclinical pharmacokinetic studies due to its well-characterized physiology and metabolism, as well as practical considerations such as size and cost. These studies are designed to determine key pharmacokinetic parameters like clearance, volume of distribution, half-life, and bioavailability.[29]

Detailed Protocol:

  • Animal Preparation:

    • Male Sprague-Dawley or Wistar rats are often used.

    • For intravenous (IV) administration, a cannula may be surgically implanted into a vein (e.g., jugular vein) for drug administration and/or blood sampling.

    • Animals are typically fasted overnight before dosing to minimize food effects on drug absorption.

  • Drug Administration:

    • Intravenous (IV) Administration: The drug is administered as a bolus or infusion through the cannula. This route provides direct entry into the systemic circulation and allows for the determination of absolute bioavailability.

    • Oral (PO) Administration: The drug is administered via oral gavage. This route is used to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Blood samples (typically 100-200 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein, or via the cannula).

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of the drug (and any major metabolites) in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is plotted.

    • Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis. Key parameters include:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (t½): The time required for the drug concentration to decrease by half.

      • Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

      • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

      • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

General Workflow of an In Vivo Pharmacokinetic Study

InVivo_PK_Workflow cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Animal_Prep Animal Preparation (e.g., Cannulation, Fasting) Administration Drug Administration (IV or PO) Animal_Prep->Administration Dose_Prep Dose Formulation Dose_Prep->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, CL, Vd, t½, F%) Bioanalysis->PK_Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in drug discovery, giving rise to compounds with a wide range of pharmacokinetic profiles. This guide has highlighted the diversity in ADME properties among several pyrazole-based drugs, from the rapidly absorbed and metabolized sildenafil to the more persistent fipronil. Understanding these profiles is paramount for the successful development of new therapeutics. The judicious application of the described in vitro and in vivo experimental methodologies allows researchers to characterize and optimize the pharmacokinetic properties of novel pyrazole-containing candidates, ultimately increasing their probability of clinical success. The interplay between chemical structure and pharmacokinetic behavior is a central theme in medicinal chemistry, and the pyrazole nucleus serves as an excellent example of how a privileged scaffold can be tailored to meet the demands of modern drug design.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Yet, it demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-Cyclopentyl-3-(trifluoromethyl)pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will adopt a conservative approach, drawing on data from structurally analogous pyrazole and trifluoromethyl-containing compounds to establish a robust safety protocol. This ensures that we operate with the highest degree of caution, treating the compound as potentially hazardous.

Hazard Assessment: A Profile Based on Structural Analogs

The pyrazole core, substituted with a cyclopentyl group and an electron-withdrawing trifluoromethyl group, suggests a molecule with potential biological activity and, consequently, a need for careful handling.[1][2] Data from similar chemical structures indicate several potential hazards that must be mitigated through appropriate controls and personal protective equipment (PPE).

  • Skin and Eye Irritation: A consistent warning across numerous pyrazole derivatives is the potential to cause skin irritation and serious eye irritation or damage.[3][4][5][6] Direct contact with the skin may lead to redness and irritation, while eye contact could result in severe damage.[3][7]

  • Respiratory Irritation: Vapors or dusts may cause respiratory irritation.[4]

  • Toxicity: Related compounds are reported as harmful if swallowed (acute oral toxicity) and, in some cases, toxic in contact with skin.[3][8] Prolonged or repeated exposure to certain analogs has been linked to organ damage.[3][4]

  • Hazardous Decomposition: Under fire conditions, pyrazole derivatives can decompose to release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic hydrogen fluoride.[5][8][9]

This hazard profile mandates that we treat 1-Cyclopentyl-3-(trifluoromethyl)pyrazole with significant respect and employ a comprehensive PPE strategy as our primary line of defense.

Core Directive: A Multi-Layered PPE Strategy

The cornerstone of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating or engineering out hazards before relying on PPE. Therefore, all handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[7][10] PPE is the critical final barrier between you and the chemical.

Eye and Face Protection: The Non-Negotiable First Line

Given the high risk of serious eye irritation posed by analogous compounds, robust eye and face protection is mandatory.[4][5][6]

  • Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields must be worn in the laboratory.[11]

  • Enhanced Protection: When handling the solid or solutions, or whenever there is a risk of splashing, chemical splash goggles are required.[12] For operations with a higher splash potential, such as transfers or reaction workups, a full-face shield should be worn over the safety goggles.[7][11] This combination provides comprehensive protection against splashes and airborne particles.

Skin and Body Protection: Preventing Dermal Exposure

Preventing skin contact is crucial, as similar compounds are known skin irritants and can be toxic upon dermal absorption.[3][9]

  • Gloves: Chemical-resistant gloves are required. Nitrile rubber is a commonly recommended material for a broad range of laboratory chemicals and is a suitable starting point.[7] Always inspect gloves for tears or pinholes before use. For prolonged operations or when handling larger quantities, consider double-gloving. If a glove is contaminated, remove it immediately using the proper technique and wash your hands thoroughly before donning a new one.[11][13]

  • Laboratory Coat: A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is essential to protect your personal clothing and skin from contamination.[7]

  • Additional Protective Clothing: For large-scale work or situations with a high risk of splashing, a chemical-resistant apron and arm sleeves should be worn over the lab coat.[12] Ensure that full-length pants and closed-toe shoes are always worn in the laboratory.[12][13]

Respiratory Protection: Mitigating Inhalation Risks

While the primary defense against inhalation is the use of a chemical fume hood, respiratory protection may be necessary in specific situations.

  • Standard Operations: All procedures involving 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, including weighing, dissolving, and transfers, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dusts or vapors.[6][7]

  • Emergency or Maintenance Situations: If ventilation fails or for certain high-risk procedures where exposure limits might be exceeded, a NIOSH-approved respirator may be necessary.[5][9] The specific type of respirator and cartridge should be determined in consultation with your institution's Environmental Health & Safety (EHS) department.[11]

The following table summarizes the essential PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Safety glasses with side-shields (minimum); Chemical splash goggles; Face shield.Essential to prevent eye contact, which can cause serious irritation or damage.[3][7] A face shield over goggles is required when there is a significant risk of splashing.[11]
Hand Chemical-resistant gloves.Nitrile rubber is recommended to prevent skin irritation and potential dermal toxicity.[3][7] Gloves must be inspected before use and changed immediately if contaminated.
Body Laboratory coat; Chemical-resistant apron (as needed).Protects skin and personal clothing from contamination.[12] Long sleeves and full coverage are mandatory.
Respiratory Use only in a certified chemical fume hood.To minimize inhalation exposure to dusts or vapors, which may cause respiratory irritation.[4][8] A NIOSH-approved respirator may be needed if ventilation is inadequate.[5][9]

Operational and Disposal Plans

Safe handling extends beyond simply wearing PPE. It encompasses your entire workflow, from preparation to disposal.

Safe Handling Protocol
  • Preparation: Before starting, ensure you know the location and operation of all emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[10][13]

  • Engineering Controls: Perform all manipulations of the compound within a chemical fume hood.[7] This is the most critical step in minimizing inhalation risk.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[10][13] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[6][13]

  • Transfers: When transferring the solid, use techniques that minimize dust generation. For solutions, use a cannula or syringe for air-sensitive reactions, being mindful of the risk of needle-stick injuries.[14]

  • Housekeeping: Keep the work area clean and uncluttered. Clean up any spills immediately, following the procedures outlined below.[13]

Emergency Response: Spill Management

In the event of a spill, a swift and correct response is critical.

// Nodes A [label="Spill Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Assess Spill Size & Risk\n(Major or Minor?)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="MAJOR SPILL\n(Large Quantity, High Hazard)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="MINOR SPILL\n(Small, Contained)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Alert colleagues\nEvacuate Immediate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Call EHS / Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Restrict Access to Area", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Use Chemical Spill Kit\n(Absorbent, Neutralizer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Collect Waste in Labeled Bag", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Decontaminate Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Dispose of Waste via EHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [label="Report Incident", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes A [label="Spill Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Assess Spill Size & Risk\n(Major or Minor?)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="MAJOR SPILL\n(Large Quantity, High Hazard)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="MINOR SPILL\n(Small, Contained)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Alert colleagues\nEvacuate Immediate Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Call EHS / Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Restrict Access to Area", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Use Chemical Spill Kit\n(Absorbent, Neutralizer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Collect Waste in Labeled Bag", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Decontaminate Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Dispose of Waste via EHS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M [label="Report Incident", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [label="Major"]; B -> D [label="Minor"]; C -> E; E -> F; F -> G; D -> H [style=solid]; H -> I; I -> J; J -> K; K -> L; G -> M [style=dashed]; L -> M; } Caption: Workflow for Chemical Spill Response.

First Aid Measures

Immediate and appropriate first aid is vital in case of accidental exposure.

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[3] Rinse skin with plenty of water/shower for at least 15 minutes.[9] If skin irritation occurs, seek medical advice/attention.[15]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][15] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or physician.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6][9] Call a physician if you feel unwell.[3]

  • If Swallowed: Rinse mouth.[4] Immediately make the victim drink water (two glasses at most). Consult a physician.[3] Do NOT induce vomiting.[4]

Waste Disposal

All waste containing 1-Cyclopentyl-3-(trifluoromethyl)pyrazole, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container.[6]

  • Labeling: The container must be clearly labeled with the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's EHS department.[8][9] Do not pour any amount down the drain or mix it with other waste streams unless explicitly instructed to do so by EHS professionals.[6]

By adhering to these rigorous safety protocols, we can confidently advance our research while upholding our primary responsibility: the health and safety of ourselves and our colleagues.

References

  • BenchChem. (n.d.). Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
  • University of Nevada, Reno, Office of Environmental Health and Safety. (n.d.). Section 7: Safe Work Practices and Procedures. Retrieved from [Link]

  • University of Michigan Health. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from University of Michigan Health website.
  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • O'Malley, M., & Fishel, F. M. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida IFAS Extension. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile.
  • Texas A&M University-San Antonio. (2020, February 19). Laboratory Safety Program Guideline. Retrieved from [Link]

  • Pranavo, L., et al. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Journal of Chemical Education. Retrieved from [Link]

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Retrosynthesis Analysis

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1-Cyclopentyl-3-(trifluoromethyl)pyrazole
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